Phosmidosine

Catalog No.
S1530525
CAS No.
134966-01-1
M.F
C16H24N7O8P
M. Wt
473.38 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosmidosine

CAS Number

134966-01-1

Product Name

Phosmidosine

IUPAC Name

(2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide

Molecular Formula

C16H24N7O8P

Molecular Weight

473.38 g/mol

InChI

InChI=1S/C16H24N7O8P/c1-29-32(28,22-14(26)7-3-2-4-18-7)30-5-8-10(24)11(25)15(31-8)23-13-9(21-16(23)27)12(17)19-6-20-13/h6-8,10-11,15,18,24-25H,2-5H2,1H3,(H,21,27)(H2,17,19,20)(H,22,26,28)/t7-,8+,10+,11+,15+,32?/m0/s1

InChI Key

HBJDRXMCLFRSGN-CRDJCKMPSA-N

SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Synonyms

phosmidosine

Canonical SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Isomeric SMILES

COP(=O)(NC(=O)[C@@H]1CCCN1)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

The exact mass of the compound Phosmidosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Purine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Discovery and Characterization of Phosmidosine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information regarding the discovery and properties of Phosmidosine as reported in the original research.

Aspect Details
Discovery Source Culture filtrate of a newly isolated strain of Streptomyces sp. RK-16 [1] [2].
Nature A novel nucleotide antibiotic [1] [2].
Molecular Formula C({16})H({24})N({7})O({8})P [1] [2].
Key Structural Features Presence of a methyl phosphate group; UV spectra similar to 8-hydroxyadenosine [1] [2].
Biological Activity Inhibited spore formation of the fungus Botrytis cinerea at a concentration of 0.25 μg/mL [1] [2].

Original Isolation and Analysis Workflow

The following diagram outlines the general workflow for the isolation and characterization of this compound as described in the original publication. Please note that specific technical details (e.g., exact solvent systems, column types) are not available in the search results.

phosmidosine_workflow start Streptomyces sp. RK-16 Fermentation step1 Culture Filtration start->step1 step2 Isolation from Culture Filtrate step1->step2 step3 Structural Elucidation step2->step3 hrfabms HRFAB-MS Analysis step3->hrfabms nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) step3->nmr uv UV Spectroscopy step3->uv elem Elemental Analysis step3->elem result Characterization of This compound hrfabms->result nmr->result uv->result elem->result

Original isolation and analysis workflow for this compound.

Research Context and Potential Next Steps

The search results confirm that this compound is a recognized natural product with a defined structure and interesting antifungal activity. It is categorized as a phosphoramidate, a class of compounds with significant applications in medicinal chemistry, including use as prodrug moieties and in anticancer agents [3].

It is important to note that the information found is from the compound's initial discovery over three decades ago. For a contemporary technical guide, the following steps are recommended:

  • Consult Specialized Databases: Search for "this compound" on scientific databases like SciFinder-n or Reaxys, which can provide full-text original articles, synthetic procedures, and subsequent research not captured in this search.
  • Review Phosphoramidate Chemistry: The synthesis of phosphoramidates has advanced. Modern, eco-friendly methods exist, such as the reaction of trialkyl phosphites with organic azides in aqueous ethanol [3]. Exploring this literature can provide practical synthetic protocols.

References

Structural Classes of P(V)-Containing Drugs with C-N-P Linkages

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the major classes of phosphorus(V)-containing drugs, many of which feature a direct carbon-nitrogen-phosphorus (C-N-P) backbone or other P-N bonds [1].

Structural Class Key Feature Example Drug(s) Primary Indication(s)
Phosphoric Amides Direct P-N bond (P-NR₂) Cyclophosphamide [1] Cancer chemotherapy [1]
Phosphonates Direct P-C bond (P-C); often as prodrugs with P-N bonds Foscarnet, Tenofovir disoproxil [1] Antiviral (HIV, Herpes) [1]
Phosphinates P-C bond with one organic group (H-P=O); can be amidated Not specified in search results Not specified in search results
Phosphine Oxides P-C bond with P=O group Not specified in search results Not specified in search results
Bisphosphonates P-C-P backbone Zoledronic acid [1] Osteoporosis [1]

Experimental Pathways for P-N Bond Formation

The formation of P-N bonds is a critical step in synthesizing many phosphorus-containing drugs and their precursors. The following diagram illustrates two key experimental workflows: one for creating inorganic P-N precursors and another for building the C-N-P framework found in final drug substances.

G cluster_0 Inorganic P-N Precursor Synthesis cluster_1 Final C-N-P Molecule Synthesis Start Start: Pyrophosphite (PPi(III)) A1 Ammonolysis Reagent: NH₄OH Condition: Ambient Start->A1 B1 Amidophosphite (Inorganic P-N Compound) A1->B1 A1->B1 C1 Oxidation Reagents: O₂, H₂O₂, UV light Condition: Room Temp B1->C1 B1->C1 D1 Monoamidophosphate (MAP) & Diamidophosphate (DAP) C1->D1 C1->D1 E1 Phosphorylation Substrate: Nucleosides Condition: 80°C, Urea D1->E1 F1 Nucleotides (Yield up to 65%) E1->F1 E1->F1

Synthetic pathways for P-N molecules and C-N-P structure formation [2]

Drug Design & Application of C-N-P Compounds

Phosphorus-containing functional groups are strategically used in drug design, primarily as prodrugs or biomolecule analogs [1].

  • Prodrug Strategy for Improved Properties: Many drugs are phosphorylated (a form of P-O-C bond) to enhance aqueous solubility for better formulation and absorption. The phosphate group is later cleaved in vivo by enzymes like alkaline phosphatase to release the active parent drug [1]. Examples include:

    • Clindamycin phosphate (Benzaclin, Cleocin), a more soluble version of the antibiotic clindamycin for topical application [1].
    • Tedizolid phosphate (Sivextro), a prodrug of the antibiotic tedizolid [1].
    • Fosfluconazole (Prodif), a phosphate prodrug that improves the efficacy of the antifungal fluconazole [1].
  • Biomolecule Analogs for Mechanism-Based Action: Another major strategy involves designing drugs as mimics of essential biological phosphates or nucleotides. These analogs interfere with cellular processes by acting as enzyme inhibitors or faulty substrates [1]. Notable examples are:

    • Sofosbuvir: A nucleotide analog that inhibits the NS5B polymerase in Hepatitis C virus [1].
    • Fludarabine phosphate (Fludara): A DNA synthesis inhibitor used in chronic lymphocytic leukemia [1].
    • Vidarabine monophosphate: A phosphorylated antiviral for treating herpes virus infection [1].

Research and Synthesis Frontiers

  • Prebiotic Chemistry and the "Phosphate Problem": Research into how P-N bonds could have formed under prebiotic conditions is a vibrant area. The "Phosphate Problem" refers to the low solubility and reactivity of phosphate minerals on the early Earth. P-N species like amidophosphates offer a plausible solution, as they readily phosphorylate organics like nucleosides to form nucleotides, overcoming this key challenge in the origins of life [2].

  • Modern Synthetic Methods: Beyond the inorganic pathways, modern organic synthesis heavily relies on forming C-P bonds to create complex phosphines and other organophosphorus compounds. Key methods include [3]:

    • Nucleophilic substitution of halophosphines with organometallic reagents (e.g., Grignard reagents).
    • Nucleophilic attack of phosphide anions on alkyl halides.
    • Catalytic cross-coupling (e.g., palladium-catalyzed) to form C-P bonds.

References

Structure-Activity Relationship of Key Modifications

Author: Smolecule Technical Support Team. Date: February 2026

Modified Residue Antitumor Activity Against KB Cells Antitumor Activity Against L1210 Cells Key Findings
7,8-dihydro-8-oxoadenosine (Natural) Active [1] Active [1] Serves as the reference standard for activity [1].
Adenine (replaces 8-oxoadenine) Retained activity [1] [2] Information Missing The 8-oxo group is not absolutely essential; the adenine skeleton is the core requirement [1].
2'-Deoxyadenosine (replaces ribose) Retained activity [1] Decreased (4-fold reduction) [1] The ribose moiety is less critical than the base, but its absence can reduce potency in a cell-line-dependent manner [1].
Uracil, Cytosine, Guanine No significant activity [2] No significant activity [2] Demonstrates high specificity for adenine-based structures; other nucleobases abolish activity [2].
Simple Alkyl Group (e.g., Ethyl) Drastic loss of activity [1] Drastic loss of activity [1] Confirms the nucleoside residue is indispensable; a small alkyl group cannot functionally replace it [1].

Synthesis of Phosmidosine O-Ethyl Ester Derivatives

The synthesis of this compound derivatives for structure-activity relationship (SAR) studies follows a convergent strategy, as outlined in the workflow below.

synth_workflow Start Start: Synthesis of This compound Derivatives A Prepare N-Diisopropyl N'-(N-Tritylprolyl) Phosphorodiamidite (Intermediate 6) Start->A B Prepare Protected Nucleoside Derivatives (7a-g) Start->B C Condensation of Intermediate 6 & 7a-g A->C B->C D Deprotection C->D End Final Products: This compound Derivatives (9a-g) D->End

Synthetic workflow for this compound analogs [1] [2]

General Experimental Protocol [1]:

  • Condensation Reaction: The key step involves coupling the phosphorodiamidite intermediate with various protected nucleosides.
  • Deprotection: The final compounds are obtained after removing the protecting groups.
  • Purification: Products are isolated using silica gel column chromatography and reverse-phase medium-pressure column chromatography (C18 silica gel).
  • Characterization: Structures are confirmed by 1H NMR (270 MHz), 13C NMR (68 MHz), and 31P NMR (109 MHz) spectroscopy.

Mechanism of Action and Rationale

The proposed mechanism of this compound and the importance of its structure are summarized in the diagram below.

mechanism This compound This compound Structure Pro Prolyl Residue (Essential) This compound->Pro OxoA 8-Oxoadenosine/Adenosine (Essential Base) This compound->OxoA Target Inhibition of Prolyl-tRNA Synthetase Pro->Target Mimics OxoA->Target Mimics Effect1 Disruption of Peptide Synthesis Target->Effect1 Effect2 G1 Cell Cycle Arrest & Antitumor Activity Effect1->Effect2

Proposed mechanism: this compound mimics prolyl-AMP to inhibit protein synthesis [1] [2]

  • Structural Mimicry: this compound's structure closely resembles prolyl-adenylate (Prolyl-AMP), a natural intermediate in protein synthesis [1] [2].
  • Essential Components: Both the prolyl residue and the adenine/8-oxoadenine base are critical for this function. Substitution of the proline with other amino acids (e.g., acetyl) leads to a significant loss of activity [1].
  • Proposed Target: It is strongly suggested that this compound acts as an inhibitor of prolyl-tRNA synthetase, disrupting protein synthesis in rapidly growing cancer cells [1] [2]. This inhibition can lead to G1 cell cycle arrest and the observed antitumor effects [1].

Key Property of 8-Oxo-Modified Nucleosides

A relevant property of 8-oxo-modified nucleosides discovered in a related compound is their high resistance to deamination by adenosine deaminase (ADA) [3]. The oxidized base favors a syn conformation at the glycosidic bond, which prevents the catalytic water molecule from attacking the C6 atom of the purine ring [3]. This metabolic stability is a significant pharmacological advantage, potentially extending the half-life of such drugs in vivo and reducing the need for co-administration of ADA inhibitors [3].

References

Synthesis and Experimental Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The first successful synthesis of phosmidosine and related compounds has enabled the study of their anticancer properties [1]. Key experimental findings are summarized in the table below.

Compound Key Experimental Findings Assay/Method
This compound (Diastereomers 1a & 1b) Exhibited significant and similar anticancer activities; approximately 10x more potent than this compound B [1]. MTT assay on various tumor cell lines [1]
This compound B Showed high anticancer activity, though lower than this compound [1]. Possesses 1/20 the morphological reversion activity of this compound [2]. MTT assay; morphological reversion of srctsNKR cells [2] [1]
O-ethyl ester derivative Sufficiently stable and exhibited sufficient antitumor activities [2]. Testing against KB and L1210 cell lines [2]
Derivative with adenine replacement Retained antitumor activity, demonstrating the 7,8-dihydro-8-oxoadenine base is exchangeable with adenine [2]. Testing against KB and L1210 cell lines [2]

The following diagram illustrates the logical workflow for the key experiments that established the structure-activity relationship of this compound derivatives.

G start Start: Synthesize this compound Derivatives step1 Modify 7,8-dihydro-8-oxoadenosine residue start->step1 step2 Replace prolyl residue with other aminoacyl groups start->step2 step3 Stabilize phosphoramidate linkage (e.g., O-ethyl ester) start->step3 step4 Evaluate Antitumor Activity step1->step4 step2->step4 step3->step4 assay1 MTT Assay on Tumor Cell Lines step4->assay1 assay2 Morphological Reversion Assay step4->assay2 conclusion Conclusion: Identify Essential Structural Motifs assay1->conclusion assay2->conclusion

Experimental workflow for establishing structure-activity relationship

Proposed Mechanism of Action

Research suggests that this compound functions by interrupting the cell cycle and potentially inhibiting protein synthesis. The following diagram outlines this proposed mechanism based on current scientific understanding.

G phos This compound cyclin Inhibition of Cyclin D1 phos->cyclin trna Hypothesis: Inhibits prolyl-tRNA synthetase? phos->trna rb RB Protein remains hyperphosphorylated and inactive cyclin->rb arrest G1 Phase Cell Cycle Arrest rb->arrest ef2 EF2 remains bound to inactive RB rb->ef2 synthesis Potential Inhibition of Protein Synthesis ef2->synthesis Disrupts release trna->synthesis

Proposed mechanism involving cell cycle arrest and protein synthesis inhibition

The search results indicate that while this compound's antitumor activity is well-documented, its exact molecular targets and comprehensive signaling pathway are not fully elucidated. Its structural similarity to prolyl-AMP suggests it may act as an inhibitor of prolyl-tRNA synthetase, disrupting peptide synthesis in rapidly growing cancer cells, but this remains a strong hypothesis rather than a confirmed mechanism [2].

References

phosmidosine G1 phase cell cycle arrest

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of Phosmidosine

The table below summarizes the key information on this compound's properties and known effects from the identified research:

Attribute Description
Core Biological Activity Induction of G1 phase cell cycle arrest [1].
Additional Effect Possesses potent antitumor activity [1].
Chemical Nature Natural product with a nucleotidic structure containing N-prolylphosphoramidate and O-methyl ester linkages [1].
Key Instability Inherently unstable under basic conditions and during synthesis due to methyl transfer activity [1].

Structure-Activity Relationship (SAR) Findings

Researchers have synthesized several analogues to find more stable derivatives and understand the structural requirements for its antitumor activity. Key findings are summarized below [1]:

Analogue Modification Impact on Antitumor Activity
O-ethyl ester derivative (e.g., 1b) Sufficiently stable in aqueous solution; maintains activity.
Replacement of L-proline with other L-amino acids or D-proline Considerable decrease in antitumor activity.
Phosphoramidothioate derivative (e.g., 17) Maintains similar, though slightly decreased, antitumor activity.
Longer alkyl-containing analogues (e.g., 1a-d) Both diastereoisomers show similar antitumor activities.
Simple, non-nucleotidic core compounds (e.g., 13) Show no antitumor activity.

Experimental Approaches for G1 Arrest Analysis

While a specific protocol for this compound is not available, the following methods, commonly used in cell cycle arrest studies, can be applied to investigate its effects. These methodologies are referenced from other, related cell cycle studies [2] [3].

Method Category Specific Technique Application & Key Details
Cell Cycle Status Analysis Flow Cytometry with DNA staining (Propidium Iodide/PI, DAPI) Quantifies cellular DNA content to determine population distribution in G1, S, and G2/M phases [2] [3].
Molecular Phenotype Analysis Immunoblotting (Western Blot) Measures protein levels changes in key G1/S transition regulators (e.g., Rb phosphorylation, p21, p27, cyclin D) [2].
Real-Time PCR Quantifies mRNA level changes of key regulators (e.g., cyclin D) [2].
Functional & Phenotypic Assays Cell Proliferation Assays (e.g., cell counting) Directly measures inhibition of cell growth over time [2].
Morphogenesis Analysis (Immunofluorescence microscopy) Visualizes cellular and subcellular morphological changes (e.g., cell rounding, microtubule stabilization) [2].

Potential Mechanisms and Research Context

The available data does not specify this compound's molecular target. However, G1 arrest is a common mechanism for anticancer agents. The diagram below illustrates a generalized pathway for G1 arrest, which can serve as a framework for hypothesizing and testing how this compound may act.

G ExternalStimulus External Stressors (e.g., DNA damage, This compound?) CDKInhibitors CDK Inhibitors (e.g., p21, p27) ExternalStimulus->CDKInhibitors CyclinCDK Cyclin-CDK Complex CDKInhibitors->CyclinCDK  Inhibits Rb Rb Protein (active) CyclinCDK->Rb  Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F  Represses CellCycleProgress G1/S Phase Transition E2F->CellCycleProgress  Activates

The search results indicate that the most critical finding is the essential role of the L-prolyl group in its antitumor activity, as replacing it with other amino acids significantly reduces efficacy [1]. This suggests a highly specific interaction with its biological target.

Research Gaps and Future Directions

It is important to note that the core data on this compound's G1 arrest is from 2004 [1]. To build a contemporary whitepaper, you would need to investigate:

  • The precise molecular target of this compound.
  • Detailed in vivo efficacy and pharmacokinetic data.
  • The downstream signaling consequences following G1 arrest (e.g., senescence vs. apoptosis).
  • Research into whether its activity is p53-dependent or independent, a common theme in G1 arrest (as seen with other agents like PD0166285 and HDAC inhibitors) [2] [4].

References

Structural Insights and Antitumor Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Phosmidosine is a nucleotide antibiotic composed of L-proline and 8-oxoadenosine (7,8-dihydro-8-oxoadenosine), connected via a unique N-acyl phosphoramidate linkage [1]. Its primary mechanism of action involves inducing G1 phase cell cycle arrest [2].

  • Key Molecular Targets: this compound regulates the hyperphosphorylation of RB proteins by inhibiting Cyclin D1. This keeps the RB proteins in their inactive forms, bound to EF2, thereby halting the cell cycle at the G1 phase [2].
  • p53-Independent Activity: A significant characteristic of this compound and its related compounds is that they exhibit cytotoxic activity independent of the p53 status of the cancer cells. This suggests potential for targeting cancers that have developed resistance to p53-dependent apoptosis pathways [1].

The diagram below illustrates this core mechanism of action.

G This compound induces G1 arrest by inhibiting Cyclin D1, preventing RB hyperphosphorylation. This compound This compound CyclinD1 CyclinD1 This compound->CyclinD1 Inhibits RB Protein (Active) RB Protein (Active) CyclinD1->RB Protein (Active) Normally Hyperphosphorylates RB Protein (Inactive) RB Protein (Inactive) RB Protein (Active)->RB Protein (Inactive) Hyperphosphorylation G1 Arrest G1 Arrest RB Protein (Active)->G1 Arrest  Represses Cell Cycle Progression Cell Cycle Progression RB Protein (Inactive)->Cell Cycle Progression Promotes

Diagram 1: Core mechanism of this compound-induced G1 cell cycle arrest.

Structure-Activity Relationship (SAR)

The antitumor activity of this compound is highly dependent on its specific structural features. Key findings from structure-activity relationship (SAR) studies are summarized below [2]:

Structural Feature Modification Impact on Antitumor Activity
7,8-dihydro-8-oxoadenosine base Replaced with adenine Retained (activity maintained)
Replaced with a simple ethyl group Drastic loss
Ribose moiety Replaced with deoxyribose Decreased (4x in L1210 cells)
Prolyl group Replaced with acetyl/other aminoacyl groups Considerable loss
Methyl group on phosphoramidate Replaced with larger alkyl groups (e.g., ethyl) Slightly decreased (but improves stability)

The synthetic workflow for creating this compound and its derivatives is complex, primarily due to the reactivity of the phosphoramidate linkage and the need to protect the reactive sites on the 8-oxoadenosine base [1]. A key achievement was the successful synthesis of this compound using a Boc (tert-butoxycarbonyl) group to protect the 7-NH function of 8-oxoadenosine, preventing undesired phosphitylation at the 6-amino group during the coupling reaction [1]. The final coupling of the 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide, followed by deprotection, yields this compound [1].

The diagram below outlines this general synthesis and derivatization strategy.

G General workflow for synthesizing this compound and exploring key SAR. 8-Oxoadenosine\nPrecursor 8-Oxoadenosine Precursor Protection (e.g., Boc) Protection (e.g., Boc) 8-Oxoadenosine\nPrecursor->Protection (e.g., Boc) Activated Phosphoramidite Activated Phosphoramidite Protection (e.g., Boc)->Activated Phosphoramidite Coupling with\nN-Protected Prolinamide Coupling with N-Protected Prolinamide Activated Phosphoramidite->Coupling with\nN-Protected Prolinamide Deprotection Deprotection Coupling with\nN-Protected Prolinamide->Deprotection This compound Core This compound Core Deprotection->this compound Core SAR Exploration SAR Exploration This compound Core->SAR Exploration

Diagram 2: General synthesis and derivatization workflow for this compound.

Quantitative Antitumor Activity Data

The antitumor potency of this compound compounds is typically evaluated using cell-based assays, such as the MTT assay, to determine growth inhibitory concentrations (IC₅₀) [1]. The table below summarizes key activity data:

Compound Description Antitumor Activity & Key Findings
This compound (1b) Naturally occurring diastereomer Highly active; approximately 10x higher activity than this compound B against various tumor cell lines [1].
This compound (1a) Synthetic diastereomer Exhibited activity similar to 1b, indicating diastereomerism at phosphorus may not critically impact activity [1].
This compound B Demethylated derivative High anticancer activities; serves as a stable, active benchmark (approx. 1/20th the activity of pure this compound in early studies) [2] [1].
O-Ethyl Ester Derivative (3) Stabilized synthetic derivative Sufficiently stable with sufficient antitumor activities against KB (oral epidermoid carcinoma) and L1210 (murine leukemia) cell lines [2].

Future Research and Development Potential

This compound represents a fascinating scaffold for anticancer drug design. Future research directions may include:

  • Mechanism Elucidation: Further investigation is needed to confirm the hypothesis that it acts as an inhibitor of prolyl-tRNA synthetase or other components of the protein synthesis machinery [2].
  • Optimization of Stability: The synthesis of stabilized analogs, like the O-ethyl ester derivative, is a promising strategy to overcome the inherent instability of the natural product for further development [2].
  • Broad-Spectrum Potential: Its p53-independent mechanism and activity against various cancer cell lines suggest potential for treating diverse cancer types, including those resistant to conventional therapies [1].

References

Core Characteristics & Proposed Mechanism of Phosmidosine

Author: Smolecule Technical Support Team. Date: February 2026

Phosmidosine is a nucleotide antibiotic characterized by a unique N-acylphosphoramidate linkage that connects an 8-oxoadenosine (or adenine) base to a L-proline moiety [1] [2]. Its primary documented biological activities include:

  • Antitumor Activity: Inhibits growth in various cancer cell lines, independent of their p53 status [2].
  • Cell Cycle Arrest: Induces G1 phase arrest in the cell cycle [1].
  • Morphology Reversion: Reverts src-transformed NRK cells to a normal phenotype [3].

The proposed mechanism of action is antagonism of prolyl-AMP in tRNA aminoacylation, which is mediated by prolyl-tRNA synthetase [1]. This suggests it disrupts protein synthesis by interfering with the charging of tRNA with proline.

Key Research Findings on this compound

The table below summarizes the quantitative and structural findings from the key research articles.

Aspect This compound This compound B Key Findings & Implications
Structure & Synthesis Chiral center at phosphorus; first synthesized in 2002 [2]. Demethylated, achiral derivative [2]. The prolyl group is critical for activity. The 8-oxoadenine base can be modified (e.g., to adenine) without losing activity [1] [3].
Anticancer Activity (MTT Assay) High activity; diastereomers showed similar potency [2]. High activity, ~10x less potent than this compound [2]. Potent and characteristic inhibitory activities against tumor cells, promising for new anticancer agent development [2].
Molecular Target & Pathway Proposed prolyl-tRNA synthetase antagonist [1]. Not specified. Action linked to inhibition of cyclin D1 expression and subsequent inhibition of RB-protein hyperphosphorylation [1].

Experimental Workflow for Biotin-Conjugate Synthesis

A 2004 study detailed the synthesis of a biotin-conjugated this compound derivative, intended as a tool for isolating interacting biomolecules [1]. The general workflow is summarized in the diagram below.

G Start Start: Design Biotin-Phosmidosine Conjugate Step1 1. Site Selection Start->Step1 Step2 2. Acylation Reaction Step1->Step2 SelectSite Selected the 6-NH₂ group on the adenine base Step1->SelectSite Step3 3. Key Finding Step2->Step3 Step4 4. Final Synthesis Step3->Step4 Finding Discovery of inherent reactivity of 7,8-dihydro-8-oxoadenine moiety Step3->Finding Application Application: Isolate this compound- Interacting Biomolecules Step4->Application

Experimental workflow for synthesizing a biotin-phosmidosine conjugate.

Research Gaps and Future Directions

The current search results highlight several areas where information is lacking for a complete technical guide:

  • Detailed Experimental Protocols: The papers describe outcomes but lack step-by-step methodologies for key experiments like the MTT assay or pull-down assays using the biotin conjugate.
  • Direct Target Validation: The role of this compound as a prolyl-AMP antagonist for prolyl-tRNA synthetase is proposed but not yet conclusively proven [1].
  • Comprehensive Signaling Pathways: While its effect on cyclin D1 and RB-protein phosphorylation is noted [1], a complete map of the upstream and downstream signaling events is not available.

References

Biological Activity and Morphological Reversion

Author: Smolecule Technical Support Team. Date: February 2026

Morphological reversion, or "detransformation," refers to the ability of a compound to restore normal cell morphology and inhibit uncontrolled growth in transformed (cancerous) cells. The key findings on phosmidosine compounds are summarized in the table below:

Compound Morphological Reversion Activity on src-transformed NRK cells Inhibition of Cell Cycle Progression Key Structural Requirement
This compound Yes [1] Yes [1] Presence of a prolyl group [1]
This compound B Yes [1] [2] Yes [1] [2] Presence of a prolyl group [1]
This compound C No [1] No [1] Absence of a prolyl group [1]

Structural-Activity Relationship (SAR): The prolyl group within the this compound structure is critical for its biological activity. This compound C, which lacks this group, is inactive, confirming its essential role [1].

Anticancer Potency: Subsequent synthesis and testing revealed that this compound B exhibits high anticancer activity. The diastereomers of this compound itself show similar but approximately 10 times higher anticancer activities than this compound B across various tumor cell lines, independent of their p53 phenotypes [3]. This makes them promising candidates for a new type of anticancer agent [3].

Experimental Protocols for Key Assays

The primary methodology for assessing the morphological reversion activity of this compound compounds is detailed below.

Cell-Based Morphological Reversion Assay

This assay evaluates a compound's ability to reverse the altered morphology of src oncogene-transformed cells, inducing a return to a normal, non-transformed phenotype [1].

  • 1. Cell Line: Use srcts-NRK cells. These are normal rat kidney (NRK) cells transformed by a temperature-sensitive mutant of the src oncogene, which allows for controlled study of the transformed state [1].
  • 2. Cell Culture and Transformation: Culture the srcts-NRK cells under conditions (typically the permissive temperature) that allow the src oncogene to be active, maintaining the transformed morphology (e.g., rounded, refractile, loss of contact inhibition) [1].
  • 3. Compound Treatment: Expose the transformed cells to the test compound (e.g., this compound or this compound B). A negative control (e.g., this compound C or vehicle) should be included [1].
  • 4. Activity Assessment: After a specified incubation period, observe the cells microscopically for morphological reversion. Active compounds will cause the cells to revert to a flattened, organized appearance typical of non-transformed NRK cells. This is often quantified by counting reverted versus non-reverted cells in a defined area [1].
  • 5. Concurrent Cell Cycle Analysis: The inhibitory effect on cell cycle progression can be analyzed using techniques like flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) after treatment [1].

Structural Insights and Synthesis

Phosmidosines are hybrid molecules consisting of 8-oxoadenosine and L-proline, connected by a unique N-acyl phosphoramidate linkage [3]. This structure is key to its mechanism and activity.

Diagram: The N-acyl phosphoramidate linkage in this compound is critical for bioactivity and a focal point of synthetic chemistry.

Synthetic Methodologies
  • First Total Synthesis: The first successful synthesis of this compound and this compound B was reported in 2002. A critical step was the coupling of an 8-oxoadenosine 5'-phosphoramidite derivative with an N-protected prolinamide. This process created the N-acyl phosphoramidate linkage and produced this compound as a mixture of diastereomers due to the new chiral center at the phosphorus atom [3].
  • Diastereoselective Synthesis: The chiral phosphorus center significantly impacts biological activity. A copper-catalyzed method was developed for diastereoselective synthesis of related phosphoramidate prodrugs (ProTides), favoring the biologically more active Sp isomer at phosphorus [4]. This methodology is highly relevant for producing single-diastereomer this compound analogs for development.

Proposed Mechanism and Research Context

While the exact molecular target of phosmidosines in cells is an area of research, their structure offers strong clues about their potential mechanism of action.

  • Nucleotide Analogue Activity: As nucleotide analogues, phosmidosines may incorporate into growing DNA or RNA chains, causing chain termination or malfunction of nucleic acids [5].
  • Interference with Phosphotransferases: The molecule's phosphoramidate moiety may inhibit enzymes that handle phosphates, such as kinases, which could disrupt the phosphorylation signaling that drives cancer cell growth and division [5] [4].
  • Broader Significance: The N-acyl phosphoramidate motif is a critical functional group in biology and medicinal chemistry, found not only in phosmidosines but also in other natural products and modern prodrugs like the antiviral drug Sofosbuvir [4]. Mastering the synthesis and understanding the function of this motif is a high priority in drug development.

cluster_moa Hypothesized Pathways start src-transformed NRK cells treatment Treatment with This compound/Phosmidosine B start->treatment moa Potential Mechanism of Action inhibition Inhibition of key enzymes (e.g., Kinases) treatment->inhibition incorporation Incorporation as a nucleotide analogue treatment->incorporation disruption Disruption of cellular signaling and metabolism inhibition->disruption incorporation->disruption outcome Inhibition of Cell Cycle Progression disruption->outcome reversion Morphological Reversion disruption->reversion

Diagram: Proposed mechanism of action of phosmidosines, leading to morphological reversion and cell cycle arrest.

Key Research Gaps and Future Directions

Research on this compound is foundational, and several questions remain:

  • Precise Molecular Target: The specific protein or enzyme targeted by phosmidosines within the cell to exert its detransforming effect is still unknown. Identifying this target is a crucial next step.
  • In Vivo Efficacy and Toxicity: Most existing data is from in vitro cell culture studies. Comprehensive in vivo studies in animal models are needed to validate efficacy and safety for therapeutic development.
  • Optimization of Analogs: Research into synthesizing and testing new analogs based on the this compound structure could yield compounds with higher potency, better selectivity, and improved drug-like properties.

References

Core Mechanism & Quantitative Effects of Phosmidosine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on phosmidosine's effects, primarily from a foundational 1998 study [1].

Experimental Model Key Findings on Cyclin D1 & Cell Cycle Observed Outcome
Human lung fibroblast WI-38 cells [1] Inhibits serum-induced cyclin D1 expression; prevents hyperphosphorylation of retinoblastoma (RB) protein by CDK4/CDK2 [1]. Cell cycle arrest in G1 phase; suppression of S-phase entry [1].
Mouse tsFT210 cells [1] Irreversibly inhibits cell cycle progression at G1; does not affect the G2 to M transition [1]. Arrest occurs at a point earlier than the G1-S boundary (earlier than mimosine/aphidicolin) [1].
Proposed Point of Action [1] Acts at a point between the start point and restriction point in G1 [1]. Suggests a unique mechanism for probing G1 regulatory mechanisms [1].

Experimental Protocols for Key Assays

The following are standard methodologies used in the cited studies to investigate cell cycle arrest and cyclin D1 function, which are applicable for validating this compound's effects.

  • 1. Cell Cycle Analysis via Flow Cytometry

    • Purpose: To determine the proportion of cells in different cell cycle phases (G0/G1, S, G2/M) after drug treatment [2].
    • Procedure:
      • Harvest treated and control cells (e.g., by trypsinization).
      • Wash cells with cold PBS and fix in 70% ice-cold ethanol for several hours or overnight at -20°C.
      • Centrifuge to remove ethanol, and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
      • Incubate for 30 minutes in the dark.
      • Analyze stained cells using a flow cytometer. The DNA content (PI fluorescence) is used to distinguish cells in different cycle phases [2].
  • 2. Assessing Protein Expression and Phosphorylation via Western Blot

    • Purpose: To detect changes in protein levels (e.g., cyclin D1) and their activation status (e.g., RB phosphorylation) [3] [2].
    • Procedure:
      • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Electrophoresis: Separate equal amounts of protein by molecular weight using SDS-PAGE.
      • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
      • Blocking and Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., anti-cyclin D1, anti-pRB, anti-β-actin as a loading control) overnight at 4°C [3].
      • Detection: Incubate with an HRP-conjugated secondary antibody. Use chemiluminescence substrate to visualize protein bands. The band intensity correlates with protein abundance or phosphorylation level [3] [2].
  • 3. Cell Viability and Proliferation Assays (MTT/CCK-8)

    • Purpose: To measure the cytotoxic effect of a compound and calculate the half-maximal inhibitory concentration (IC50) [4] [2].
    • Procedure:
      • Seed cells in a 96-well plate and treat with a range of drug concentrations.
      • After the incubation period, add MTT or CCK-8 solution to each well.
      • Incubate for several hours to allow viable cells to convert MTT to purple formazan or to reduce CCK-8, producing a yellow color.
      • Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm for MTT, 450 nm for CCK-8). Cell viability is proportional to the absorbance [4] [2].

Mechanism of this compound Action Visualization

The following diagram, defined using the DOT language, illustrates the core signaling pathway through which this compound is understood to inhibit cell cycle progression.

G SerumStim Serum Mitogenic Signals CyclinD1 Cyclin D1 Expression SerumStim->CyclinD1 Induces This compound This compound This compound->CyclinD1 Inhibits G1Arrest G1 Phase Arrest This compound->G1Arrest Causes CDK4_6 CDK4/CDK6 Activity CyclinD1->CDK4_6 Activates pRB RB Hyperphosphorylation CDK4_6->pRB Promotes E2F E2F Transcription Factor pRB->E2F Releases SPhase S-Phase Entry pRB->SPhase Allows E2F->SPhase Drives

This diagram shows that this compound inhibits serum-induced cyclin D1 expression, which in turn prevents the CDK4/6-mediated hyperphosphorylation of RB. Unphosphorylated RB sequesters E2F, blocking the transcription of genes required for S-phase entry and leading to G1 arrest [1].

Research Context and Further Directions

The study on this compound is historically significant for understanding G1 regulation [1]. Current research continues to focus on inhibiting the cyclin D1/CDK4/6/RB pathway as a validated cancer therapeutic strategy, as seen with novel inhibitors like Arcyriaflavin A in melanoma [2] and YB-004 in bladder cancer [4].

Future experimental work could focus on:

  • Identifying the precise molecular target of this compound.
  • Transcriptional vs. post-translational regulation: Investigating whether this compound affects CCND1 mRNA stability or promoter activity [5].
  • Combination therapy studies: Evaluating its effect with other cell cycle or DNA damage agents, similar to modern studies [4].

References

phosmidosine total synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phosmidosines are a class of nucleotide antibiotics characterized by a unique N-acyl phosphoramidate linkage connecting an 8-oxoadenosine moiety to an amino acid (such as L-proline) [1] [2]. This hybrid structure, which bridges genotype and phenotype, places phosmidosines in a fascinating chemical space with significant biological implications. These natural products have demonstrated promising antitumor and anticancer activities against various cancer cell lines, often independent of their p53 phenotypes, suggesting a potentially broad therapeutic application [1]. This Application Note collates the established synthetic protocols for phosmidosine and its stable analogs, providing researchers with a practical guide to accessing these complex molecules for drug discovery and development.

Chemical Structure and Key Challenges

The defining structural feature of phosmidosines is the N-acyl phosphoramidate bridge (-P-N-C=O) that links the 5'-position of an 8-oxoadenosine nucleoside to the α-amino group of an L-proline residue. This compound B is the demethylated derivative lacking chirality at the phosphorus atom, while this compound itself possesses a chiral center at phosphorus, leading to the formation of diastereomers during synthesis [1].

The synthesis of this compound presents several key challenges:

  • Instability of the Linkage: The standard N-acyl phosphoramidate ester linkage, particularly with a methyl group, is prone to hydrolysis under acidic and neutral conditions [3].
  • Regioselective Functionalization: The 8-oxoadenosine moiety contains multiple reactive functional groups (the 6-amino group and the 7-nitrogen of the purine ring) that require precise and selective protection to prevent side reactions during phosphitylation [1].
  • Stereochemistry at Phosphorus: The natural configuration of the chiral phosphorus center in this compound must be controlled or addressed during the final coupling [1].

Synthetic Protocols

Two primary synthetic strategies have been developed for the construction of phosmidosines, centered on the formation of the critical N-acyl phosphoramidate linkage.

Protocol 1: First Total Synthesis of this compound and this compound B

This foundational protocol, detailed in J. Org. Chem., 2002, involves a direct coupling between a nucleoside phosphoramidite and a protected amino acid [1].

  • Key Step: Coupling of an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative with N-tritylprolinamide.
  • Activator: 5-(3,5-Dinitrophenyl)-1H-tetrazole (DDT) was used as the activator for the phosphitylation reaction.
  • Critical Protection Strategy: A 7-N-tert-butoxycarbonyl (Boc) group was employed on the 8-oxoadenosine. This group acts not only as a protector but also, due to its steric bulk, prevents the phosphitylation of the unmasked 6-amino group, ensuring regioselective reaction at the 5'-hydroxyl [1].
  • Final Deprotection: Full deprotection after coupling yields a mixture of this compound diastereomers. The naturally occurring diastereomer (believed to be the slow-eluting isomer, 1b) can be separated and identified by (^{13}C) NMR spectroscopy [1].
Protocol 2: Synthesis of Stable this compound Analogs

To address the inherent instability of the native structure, a subsequent protocol, described in Nucleic Acids Res. Suppl., 2003, focuses on creating analogs with improved chemical robustness [3].

  • Synthetic Approach: Reaction of N-diisopropyl-N'-(N-tritylaminoacyl)phosphorodiamidite derivatives with appropriately protected 8-oxoadenosine derivatives.
  • Key Modification: Replacing the methyl group in the N-acylphosphoramidate linkage with longer alkyl chains, such as an O-ethyl group.
  • Outcome: The O-ethyl derivative was identified as particularly advantageous. It was easily synthesized and demonstrated sufficient stability under both acidic and neutral conditions without compromising the potent antitumor activity observed in the parent compounds [3].

Table 1: Comparison of this compound Synthetic Protocols

Protocol Feature First Total Synthesis [1] Stable Analogs Synthesis [3]
Key Starting Materials N-acetyl-8-oxoadenosine phosphoramidite, N-tritylprolinamide N-diisopropyl-N'-(N-tritylaminoacyl)phosphorodiamidite, protected 8-oxoadenosine
Coupling Activator 5-(3,5-Dinitrophenyl)-1H-tetrazole Information not specified in abstract
Critical Protecting Group 7-N-Boc on 8-oxoadenosine Standard amino-protecting groups (e.g., Trityl)
Key Structural Outcome Natural structure (diastereomeric mixture) O-Alkyl stabilized N-acyl phosphoramidate (e.g., O-Ethyl)
Primary Advantage Access to authentic natural product Improved chemical stability for biological testing

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized this compound compounds exhibit significant growth inhibitory activity against various tumor cell lines, as measured by the MTT assay [1].

  • Potency: this compound B shows high anticancer activity. The isolated diastereomers of this compound (1a and 1b) possess similar activities that are approximately 10 times higher than that of this compound B [1].
  • p53 Independence: A crucial finding is that these compounds show characteristic inhibitory activities against cancer cells independent of their p53 phenotypes. This suggests a unique mechanism of action that could be effective against tumors that have developed resistance through p53 pathway mutations [1].
  • Impact of Stabilization: The stable O-alkyl analogs (e.g., O-ethyl) retain antitumor activity comparable to the parent compounds, validating the strategy of modifying the linker for improved pharmaceutical properties [3].

Table 2: Biological Activity of this compound Compounds

Compound Relative Anticancer Activity Key Chemical Feature Stability Profile
This compound B High (Baseline) Demethylated, achiral at P Standard (prone to hydrolysis)
This compound Diastereomers (1a & 1b) ~10x higher than this compound B Chiral N-acyl phosphoramidate Standard (prone to hydrolysis)
O-Ethyl this compound Analog Similar to natural diastereomers O-Ethyl stabilized linkage Stable under acidic and neutral conditions

The following workflow diagram illustrates the two main synthetic pathways for this compound and its stable analogs:

G cluster_path1 Protocol 1: Natural Product cluster_path2 Protocol 2: Stable Analogs Start Start: 8-Oxoadenosine & Protected Proline P1_Protect Protect 8-oxoadenosine with 7-N-Boc group Start->P1_Protect P2_Modify Use phosphorodiamidite with longer O-alkyl chain Start->P2_Modify P1_Couple Coupling with activator 5-(3,5-Dinitrophenyl)-1H-tetrazole P1_Protect->P1_Couple P1_Deprotect Global Deprotection P1_Couple->P1_Deprotect P1_Out This compound (Diastereomeric Mixture) P1_Deprotect->P1_Out P2_Couple Coupling with protected 8-oxoadenosine P2_Modify->P2_Couple P2_Out Stable this compound Analog (e.g., O-Ethyl Derivative) P2_Couple->P2_Out Note Key SAR Finding: Stable analogs retain antitumor activity. P2_Out->Note

Application Notes for Researchers

For scientists aiming to utilize these protocols, consider the following practical recommendations:

  • Route Selection: For fundamental biological studies of the natural product, Protocol 1 is necessary but requires careful diastereomer separation. For drug development projects where stability is paramount, Protocol 2 for generating O-alkyl analogs is strongly recommended [3] [1].
  • Handling and Stability: Standard phosphoramidites are typically refrigerated (2-8 °C) and have limited stability (2-3 days) in anhydrous acetonitrile solution. Reactions should be conducted under an inert atmosphere (e.g., argon) to prevent oxidation [4].
  • Purification and Analysis: Be prepared to use analytical HPLC or similar techniques to separate the diastereomers formed in Protocol 1. (^{13}C) NMR is a confirmed tool for identifying the natural diastereomer [1].
  • Biological Testing: The MTT assay is a standard and effective method for evaluating the growth inhibitory activity of synthesized compounds against cancer cell lines. The p53 status of the cell lines used should be characterized to confirm the reported p53-independent mechanism [1].

Conclusion and Future Perspectives

The developed synthetic protocols for this compound and its analogs provide robust access to a promising class of antitumor compounds. The successful synthesis hinges on strategic protecting group manipulation and the use of activated phosphoramidite intermediates. The creation of stable analogs, particularly the O-ethyl derivative, represents a significant advancement, overcoming the inherent instability of the natural product while preserving its potent biological activity.

Future work in this area will likely focus on further exploring the Structure-Activity Relationship (SAR) by synthesizing a wider array of analogs with modifications on the nucleobase, the amino acid component, and the phosphoramidate linker. A critical and ongoing challenge is the elucidation of the precise mechanism of action underlying its p53-independent anticancer activity. Furthermore, integrating modern synthetic methodologies, such as the on-demand flow synthesis of phosphoramidites [5], could improve the efficiency and scalability of producing these complex molecules, accelerating their path towards preclinical development.

References

Comprehensive Application Notes and Protocols: Synthesis and Anticancer Evaluation of Phosmidosine Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Phosmidosine is a naturally occurring nucleotide antibiotic that has attracted significant attention in anticancer drug discovery due to its potent antitumor activity and unique mechanism of action. First discovered as an antifungal antibiotic in 1991, this compound possesses a distinctive molecular architecture characterized by an 8-oxoadenosine moiety connected to an L-proline residue through a unique N-acyl phosphoramidate linkage. This structure closely resembles prolyl-adenylate (prolyl-AMP), a key intermediate in protein biosynthesis, suggesting its potential as a inhibitor of peptide synthesis in cancer cells. What makes this compound particularly intriguing from a therapeutic perspective is its ability to induce G1 cell cycle arrest in various cancer cell lines, operating through regulation of hyperphosphorylation of RB proteins via inhibition of Cyclin D1 [1].

The structural complexity of this compound presents substantial challenges for chemical synthesis, primarily due to the presence of a chiral phosphorus center in the N-acyl phosphoramidate linkage and the inherent chemical instability of the O-methyl ester moiety under physiological conditions. The propensity of the methyl group on the phosphoramidate linkage to participate in intermolecular and intramolecular transfer reactions complicates both synthesis and isolation [2]. Despite these challenges, the successful total synthesis of this compound and its analogues has opened new avenues for structure-activity relationship studies and development of more stable derivatives with enhanced therapeutic potential. These synthetic efforts have yielded compounds that maintain potent antitumor activity while addressing the stability issues that have limited the development of the natural product as a viable therapeutic agent [3] [4].

Key Synthetic Protocols

Synthesis of this compound B (Demethylated Analog)

This compound B, the demethylated derivative of this compound that lacks chirality at the phosphorus atom, serves as an important synthetic target due to its simplified structure and retained bioactivity. The synthesis follows a phosphoramidite approach, which has become the gold standard in nucleotide synthesis due to its high efficiency and reliability [5].

Protocol Steps:

  • Step 1: Preparation of N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative - Begin with appropriately protected 8-oxoadenosine, introducing an acetyl group at the exocyclic amino function to prevent undesired side reactions during subsequent phosphorylation.
  • Step 2: Activation with 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) - This powerful activator promotes the coupling reaction efficiently, leading to higher yields compared to conventional tetrazole activators [4].
  • Step 3: Coupling with N-protected prolinamide - React the activated phosphoramidite with N-tritylprolinamide to form the key N-acyl phosphoramidate linkage.
  • Step 4: Deprotection - Remove all protecting groups under controlled conditions to yield this compound B as the final product.

Critical Notes: The use of DNPT as an activator is crucial for achieving high coupling efficiency (>90%). The trityl protecting group on the proline nitrogen provides necessary steric hindrance to prevent side reactions. This protocol yields this compound B which demonstrates approximately 10-fold lower anticancer activity compared to natural this compound but serves as an important intermediate for further analogue development [3].

Synthesis of O-Alkyl Stabilized Analogues

The inherent instability of this compound's O-methyl ester linkage under physiological conditions and even during synthesis has driven the development of stabilized analogues with modified ester functionalities. Among these, the O-ethyl ester derivative has emerged as a particularly promising candidate due to its enhanced stability while maintaining potent antitumor activity [2].

Protocol Steps:

  • Step 1: Preparation of alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives - Synthesize phosphorodiamidite reagents (7a-d) with varying alkyl chains (ethyl, propyl, butyl) from N-tritylprolinamide.
  • Step 2: Protection of 8-oxoadenosine derivative - Employ acid-labile protecting groups (e.g., dimethoxytrityl for 5'-OH, tert-butyldimethylsilyl for 2'-OH) on 8-oxoadenosine to create appropriately protected intermediate 4.
  • Step 3: Coupling reaction - React the alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives (7a-d) with protected 8-oxoadenosine derivative (4) under controlled conditions.
  • Step 4: Sequential deprotection - Remove all protecting groups using sequential acid and base treatments to yield target analogues 1a-d.

Critical Notes: The O-ethyl ester derivative (1b) demonstrates sufficient stability in aqueous solution while maintaining antitumor activity comparable to natural this compound. Analogue stability increases with longer alkyl chains, but antitumor activity shows a slight decrease, making the ethyl analogue the optimal balance between stability and potency [2]. The coupling reaction efficiency can be improved by using an alternative approach where N-tritylaminoacylamide derivatives (25a-d) are reacted with a protected 8-oxoadenosine 5'-(ethyl phosphoramidite) derivative (9) [2].

Synthesis of Phosphoramidothioate Derivative

The phosphoramidothioate derivative represents another stabilized analogue where the oxygen in the phosphoester bond is replaced with sulfur, potentially conferring enhanced metabolic stability while retaining biological activity.

Protocol Steps:

  • Step 1: Preparation of sulfurization reagent - Standard sulfurizing reagents such as 3H-1,2-benzodithiol-3-one-1,1-dioxide can be employed.
  • Step 2: Synthesis of phosphoramidothioate backbone - Introduce sulfur at the appropriate step in the synthetic sequence, either before or after coupling of the nucleoside and amino acid components.
  • Step 3: Purification - Isolate the product using reverse-phase column chromatography with C18 silica gel.

Critical Notes: The phosphoramidothioate derivative (17) maintains similar antitumor activity to natural this compound, though with slightly reduced efficiency. This analogue provides valuable insights into the importance of the phosphoester oxygen for optimal bioactivity while offering potentially improved metabolic stability [2].

Structure-Activity Relationship Analysis

Systematic modification of this compound's structure has revealed key determinants for its antitumor activity, providing crucial insights for rational drug design. The structure-activity relationship (SAR) studies have been conducted through the synthesis and biological evaluation of numerous analogues with strategic modifications to each component of the molecule.

Table 1: Structural Requirements for Antitumor Activity in this compound Analogues

Structural Element Permissible Modifications Impact on Antitumor Activity
8-oxoadenine base Adenine, 6-N-acetyladenine Minimal loss of activity
Uracil, cytosine, guanine Complete or significant loss of activity
Ribose moiety 2'-deoxyribose Moderate decrease (cell-dependent)
L-proline residue D-proline, other L-amino acids Considerable decrease
O-methyl ester O-ethyl ester Maintained activity with improved stability
Longer alkyl chains (propyl, butyl) Gradual decrease in activity
Phosphoester oxygen Sulfur substitution Slight decrease in efficiency

The SAR findings indicate that the 7,8-dihydro-8-oxoadenine base can be replaced by adenine or 6-N-acetyladenine with minimal impact on antitumor activity, while substitution with pyrimidine bases (uracil, cytosine) or guanine results in complete or significant loss of activity [6] [1]. This suggests that the adenine skeleton is essential for maintaining the compound's biological efficacy, possibly due to specific interactions with molecular targets. The ribose moiety appears less critical, as the 2'-deoxy counterpart only moderately reduces activity in a cell-dependent manner [1].

The L-proline residue emerges as an essential structural element that cannot be replaced by other L-amino acids or D-proline without considerable loss of activity [2]. This high specificity suggests a structurally constrained interaction with the biological target, possibly involving a specific pocket that accommodates the proline ring system. Modifications to the O-methyl ester demonstrate that while the ethyl analogue maintains activity with improved stability, longer alkyl chains gradually reduce potency, indicating steric limitations around this region of the molecule [2].

Anticancer Activity Evaluation

The antitumor potency of this compound and its analogues has been extensively evaluated against various cancer cell lines using standardized assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability and proliferation. These evaluations have revealed promising activity profiles across multiple tumor types.

Table 2: Anticancer Activity of this compound Analogues Across Tumor Cell Lines

Compound KB Cells IC₅₀ (μM) L1210 Cells IC₅₀ (μM) Activity Relative to Natural this compound
Natural this compound (1b) Not specified Not specified Reference (100%)
This compound Diastereomer (1a) Similar to 1b Similar to 1b ~100%
This compound B Not specified Not specified ~10%
O-Ethyl Ester (1b) Active at low μM Active at low μM ~100%
Phosphoramidothioate (17) Slightly reduced Slightly reduced ~80-90%
Adenine-Substituted Comparable Comparable ~90-100%
2'-Deoxyribose Moderate reduction 4-fold reduction Cell-dependent

The natural this compound diastereomers (1a and 1b) exhibit similar potent anticancer activities against various tumor cell lines, despite their stereochemical differences at the phosphorus center [3]. This indicates that the chiral configuration at phosphorus may not be critical for biological activity, simplifying analogue design. This compound B, the demethylated derivative, shows significant but reduced (approximately 10-fold lower) activity compared to the natural product [3].

Notably, these compounds demonstrate characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [3], suggesting potential efficacy against tumors that have developed resistance through p53 pathway mutations. This property is particularly valuable from a therapeutic perspective, as p53 mutations are common in many advanced cancers and often contribute to treatment resistance. The ability of this compound to induce G1 cell cycle arrest further supports its unique mechanism of action distinct from conventional DNA-damaging chemotherapeutic agents [1].

Proposed Mechanism of Action

The structural similarity between this compound and prolyl-adenylate (prolyl-AMP) strongly suggests that its anticancer activity may involve interference with protein biosynthesis, specifically through inhibition of prolyl-tRNA synthetase function [1]. This mechanism would disrupt protein synthesis in rapidly proliferating cancer cells, leading to cell cycle arrest and ultimately cell death.

G This compound This compound Prolyl_tRNA_Synthetase Prolyl_tRNA_Synthetase This compound->Prolyl_tRNA_Synthetase Inhibits Cyclin_D1 Cyclin_D1 This compound->Cyclin_D1 Inhibits Expression Prolyl_AMP Prolyl_AMP Prolyl_tRNA_Synthetase->Prolyl_AMP Forms Protein_Synthesis Protein_Synthesis Prolyl_AMP->Protein_Synthesis Required for G1_Arrest G1_Arrest RB_Protein RB_Protein Cyclin_D1->RB_Protein Regulates Phosphorylation Cell_Cycle_Progression Cell_Cycle_Progression RB_Protein->Cell_Cycle_Progression Controls Cell_Cycle_Progression->G1_Arrest Leads to

Figure 1: Proposed Molecular Mechanism of this compound Action

The diagram illustrates the dual mechanisms through which this compound is proposed to exert its anticancer effects. First, as a structural mimic of prolyl-AMP, this compound potentially inhibits prolyl-tRNA synthetase, disrupting the accurate charging of tRNA with proline and consequently impairing protein synthesis [1]. This mechanism would particularly affect cancer cells due to their heightened dependence on efficient protein synthesis for rapid proliferation.

Second, this compound regulates cell cycle progression at the G1 phase through inhibition of Cyclin D1 expression, preventing hyperphosphorylation of RB proteins [1]. The RB proteins remain in their active, hypophosphorylated forms, maintaining binding to E2F transcription factors and thus blocking entry into the S phase of the cell cycle. This dual mechanism of action—targeting both essential biosynthetic processes and specific cell cycle regulators—may explain the potent and broad-spectrum antitumor activity observed across various cancer cell lines, including those with resistant phenotypes.

Experimental Methods

Chemical Synthesis and Characterization

Protection Strategy: The successful synthesis of this compound requires careful selection of protecting groups. For the 8-oxoadenosine component, a tert-butoxycarbonyl (Boc) group can be selectively introduced at the 7-NH function, serving as a pseudo-protecting group due to its steric effect that prevents phosphitylation of the unmasked 6-amino group [3]. The 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group, while the 2'-hydroxyl (in ribose-containing analogues) can be protected with a tert-butyldimethylsilyl (TBDMS) group [7].

Coupling Reaction Optimization: The key coupling between the nucleoside and proline components requires careful optimization. The use of 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) as an activator has proven superior to conventional tetrazole derivatives, providing higher coupling efficiencies and yields [4]. Reactions are typically performed under anhydrous conditions in aprotic solvents such as acetonitrile or dichloromethane.

Purification and Analysis: Crude products are purified using a combination of silica gel column chromatography and reverse-phase medium pressure liquid chromatography with C18-modified silica gel [1]. Characterization of intermediates and final products employs comprehensive spectroscopic methods including ¹H NMR (270 MHz), ¹³C NMR (68 MHz), and ³¹P NMR (109 MHz) spectroscopy [1]. The use of ³¹P NMR is particularly important for monitoring the formation of phosphoramidate linkages and detecting potential impurities.

Biological Activity Assessment

Cell Culture Conditions: Antitumor activity evaluations typically utilize established cancer cell lines such as KB (human oral epidermoid carcinoma) and L1210 (murine lymphocytic leukemia) maintained in appropriate media supplemented with fetal bovine serum under standard conditions (37°C, 5% CO₂) [3] [1].

MTT Assay Protocol:

  • Cell Seeding: Plate cells in 96-well plates at optimized densities (typically 5,000-10,000 cells/well) and allow to adhere for 24 hours.
  • Compound Treatment: Prepare serial dilutions of this compound analogues in culture medium and treat cells for specified exposure periods (typically 48-72 hours).
  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Dissolve crystals in DMSO or isopropanol and measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate IC₅₀ values using appropriate statistical software and non-linear regression analysis of concentration-response curves.

Cell Cycle Analysis: For mechanistic studies, cell cycle distribution can be analyzed using flow cytometry after propidium iodide staining of fixed cells [1]. This method allows quantification of the percentage of cells in G1, S, and G2/M phases, confirming G1 arrest induced by this compound treatment.

Stability Considerations and Formulation

The chemical instability of natural this compound represents a significant challenge for its development as a therapeutic agent. The inherent methyl transfer activity of the O-methyl ester linkage leads to decomposition under basic conditions and even during chemical synthesis and isolation procedures [2]. This instability results in low isolation yields (approximately 27% for natural this compound) and complicates pharmaceutical development.

Stabilization Strategies:

  • O-Alkyl Modification: Replacement of the O-methyl ester with O-ethyl ester significantly improves stability while maintaining biological activity. Longer alkyl chains (propyl, butyl) further enhance stability but gradually reduce antitumor potency [2].
  • Phosphoramidothioate Modification: Replacement of the phosphoester oxygen with sulfur creates a more metabolically stable analogue, though with slightly reduced efficacy [2].
  • Prodrug Approaches: Protection of labile functionalities as prodrugs may enhance stability during storage and administration, with activation occurring under specific physiological conditions.

Formulation Considerations: Development of appropriate formulation strategies is essential for in vivo administration. Potential approaches include aqueous solutions with pH adjustment to optimize stability, lyophilized powders for reconstitution, or nanoparticle-based delivery systems to enhance stability and target tumor tissues.

Conclusions and Future Directions

This compound and its analogues represent a promising class of nucleotide-based anticancer agents with a unique mechanism of action independent of p53 status. The successful development of synthetic methodologies, particularly using phosphoramidite chemistry, has enabled the preparation of diverse analogues for structure-activity relationship studies. Key findings include the essential nature of the L-proline residue and the adenine base for maintaining potent antitumor activity, while modifications to the ester linkage can improve stability with minimal impact on efficacy.

The O-ethyl ester derivative emerges as a particularly promising candidate for further development, combining sufficient aqueous stability with maintained antitumor potency. Future research should focus on mechanistic studies to fully elucidate the molecular target(s) of this compound, in vivo efficacy evaluation in relevant animal models, and optimization of pharmaceutical properties through additional structural modifications. The unique ability of this compound to induce G1 cell cycle arrest independently of p53 status positions it as a potential therapeutic option for cancers resistant to conventional DNA-damaging agents.

References

phosmidosine N-acyl phosphoramidate linkage synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Phosmidosine Background and Significance

This compound is a naturally occurring nucleotide antibiotic characterized by a unique N-acyl phosphoramidate linkage connecting 8-oxoadenosine and L-proline moieties [1]. This structural feature is chemically distinct from natural phosphodiester linkages in nucleic acids and represents a significant synthetic challenge. This compound exists as a mixture of diastereomers due to chirality at the phosphorus atom, while its demethylated analog, this compound B, lacks this chiral center [1].

These compounds demonstrate potent anticancer activity across various tumor cell lines, functioning independently of p53 phenotypes, which suggests potential applicability against treatment-resistant cancers [1]. The synthetic access to these molecules enables structure-activity relationship studies and provides insights into the development of novel anticancer agents with unique mechanisms of action.

Synthetic Strategy and Key Innovations

The successful synthesis of this compound and this compound B required innovative solutions to several challenging synthetic problems, particularly the stereoselective formation of the N-acyl phosphoramidate linkage [1].

8-Oxoadenosine Preparation and Protection
  • The 8-oxoadenosine core was prepared through sequential modification of adenosine derivatives
  • A critical discovery was the use of a tert-butoxycarbonyl (Boc) group selectively introduced at the 7-NH position of 8-oxoadenosine
  • This Boc group served as a pseudo-protecting group through steric hindrance, preventing phosphitylation at the 6-amino group while allowing reaction at the 5′-OH position [1]
Phosphitylation and Coupling Reactions
  • The 5′-OH of protected 8-oxoadenosine was converted to a phosphoramidite derivative using standard phosphitylating reagents
  • Coupling with N-tritylprolinamide was achieved using 5-(3,5-dinitrophenyl)-1H-tetrazole as an activator [1]
  • For this compound B synthesis, an N-acetyl-8-oxoadenosine 5′-O-phosphoramidite derivative was coupled with N-protected prolinamide [1]
Diastereomer Separation and Characterization
  • The final coupling reaction produced a mixture of this compound diastereomers due to chiral phosphorus formation
  • Diastereomers were separated by chromatographic methods
  • Natural this compound was identified as the slower-eluting diastereomer (1b) through 13C NMR analysis [1]

Experimental Protocol: this compound Synthesis

Step 1: Synthesis of Protected 8-Oxoadenosine Intermediate
  • Begin with appropriate adenosine derivative (e.g., 2′,3′-O-isopropylideneadenosine)
  • Introduce 8-oxo modification through sequential oxidation steps
  • Protect the 7-NH position with Boc group using di-tert-butyl dicarbonate
  • Characterize intermediate by TLC, NMR, and mass spectrometry [1]
Step 2: Phosphitylation Reaction
  • Dissolve protected 8-oxoadenosine (1.0 equiv) in anhydrous CH₂Cl₂ under inert atmosphere
  • Add 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite (1.2 equiv)
  • Activate with 5-(3,5-dinitrophenyl)-1H-tetrazole (1.5 equiv)
  • Stir at room temperature for 2-4 hours under argon
  • Monitor reaction by TLC or 31P NMR [1]
Step 3: Coupling with Prolinamide Derivative
  • Add N-tritylprolinamide (1.5 equiv) to the phosphitylation reaction mixture
  • Continue stirring for additional 3-5 hours at room temperature
  • Quench with methanol and concentrate under reduced pressure [1]
Step 4: Deprotection and Purification
  • Remove all protecting groups by acidic treatment followed by concentrated ammonium hydroxide
  • Purify crude product by preparative HPLC or column chromatography
  • Separate diastereomers using normal-phase chromatography
  • Characterize final compounds by NMR, MS, and HPLC [1]

Analytical Characterization and Bioactivity

Table 1: Anticancer Activity of this compound Compounds

Compound Structural Features Anticancer Activity p53 Dependence
This compound 1b (natural) N-acyl phosphoramidate with chiral phosphorus High activity (IC50 in nanomolar range) Independent
This compound 1a (diastereomer) N-acyl phosphoramidate with chiral phosphorus Similar to 1b Independent
This compound B Demethylated analog (achiral phosphorus) ~10x less active than 1a/1b Independent

All this compound compounds were characterized by comprehensive spectroscopic methods. 13C NMR proved particularly valuable for distinguishing between diastereomers and identifying the natural product as the slower-eluting isomer [1]. The growth inhibitory activity was evaluated against various tumor cell lines using the MTT assay, demonstrating that these compounds represent promising candidates for a new class of anticancer agents with broad-spectrum activity [1].

Alternative Phosphoramidate Synthesis Methods

Beyond the phosphoramidite approach used for this compound, several other methodologies exist for constructing phosphoramidate linkages:

H-Phosphonate Approach
  • H-Phosphonate monomers can be oxidized to form phosphoramidate linkages
  • This method enables synthesis of chimeric oligonucleotides containing phosphodiester, phosphorothioate, and phosphoramidate linkages [2]
  • Optimized oxidation conditions prevent backbone hydrolysis and improve oligonucleotide purity [2]
Staudinger Reaction with Azides
  • The Staudinger reaction between β-cyanoethyl phosphite and organic azides provides access to various phosphoramidate modifications [3]
  • This approach has been used to create N-caffeine phosphoramidate oligonucleotides with potential specialized biological properties [3]
  • The reaction can be implemented on automated DNA synthesizers, enhancing its practical utility [3]

G Start Start: Adenosine Derivative OxoMod 8-Oxo Modification Start->OxoMod BocProt Boc Protection (7-NH position) OxoMod->BocProt Phosphityl Phosphitylation (5'-OH position) BocProt->Phosphityl Coupling Coupling with N-tritylprolinamide Phosphityl->Coupling Deprot Global Deprotection Coupling->Deprot Separate Diastereomer Separation Deprot->Separate PhosB This compound B Separate->PhosB Alternative path Phos1a This compound 1a (Diastereomer) Separate->Phos1a Phos1b This compound 1b (Natural Product) Separate->Phos1b Slow-eluting

Diagram 1: this compound Synthetic Workflow. The synthetic pathway illustrates key steps including Boc protection strategy and diastereomer separation [1].

Key Technical Considerations

  • Phosphoramidite Stability: Phosphoramidite reagents are moisture-sensitive and should be prepared fresh or stored under inert atmosphere at -20°C [4]
  • Activator Selection: 5-(3,5-Dinitrophenyl)-1H-tetrazole proved more effective than standard activators for the critical coupling step [1]
  • Chromatographic Separation: The natural this compound diastereomer (1b) elutes slower in normal-phase chromatography systems [1]
  • Stereochemical Implications: The chiral phosphorus center significantly influences biological activity, with both diastereomers showing potent anticancer effects [1]

Conclusion

The synthesis of this compound and its analogs represents a significant achievement in nucleoside antibiotic chemistry. The developed protocols enable access to these complex natural products and their derivatives for structure-activity relationship studies. The unique N-acyl phosphoramidate linkage, coupled with the promising anticancer profile of these compounds, makes them valuable candidates for further drug development. The methodologies described can also be adapted for the synthesis of other phosphoramidate-containing biomolecules with potential therapeutic applications.

References

Application Notes: Synthesis of a Biotin-Conjugate of Phosmidosine O-Ethyl Ester

Author: Smolecule Technical Support Team. Date: February 2026

1. Synthetic Strategy and Rationale The synthesis of a biotin–phosmidosine conjugate was designed to create a tool for isolating biomolecules that interact with this compound, a compound known to induce G1 phase cell cycle arrest and exhibit antitumor activity [1] [2]. The strategic decision to attach the biotin moiety to the 6-N position of the 7,8-dihydro-8-oxoadenine base was based on prior structure-activity relationship studies. These studies indicated that modifications at this position were tolerable and did not significantly diminish the antitumor activity of the molecule, unlike modifications to the prolyl or ribose components, which are critical for its function [1].

2. Key Synthetic Steps and Chemical Synthesis Protocol The synthesis is a multi-step process that involves preparing protected intermediates before final conjugation and deprotection. The following workflow outlines the key stages, with more detailed protocols and characterization data provided in the subsequent sections.

G compound_13 Protected Adenosine Derivative 13 (N7-Boc Group) step_1 Reaction with Phenyl Chloroformate compound_13->step_1 intermediate Phenoxycarbonyl Intermediate step_1->intermediate step_2 Displacement with Diamine 6 intermediate->step_2 compound_14 6-N-Substituted Intermediate 14 step_2->compound_14 step_3 Condensation with Biotin Derivative 5 compound_14->step_3 compound_15 Biotinylated Adenine Derivative 15 step_3->compound_15 step_4 Coupling with Prolylphosphoramidite 4 compound_15->step_4 compound_18 Protected Conjugate 18 step_4->compound_18 step_5 Final Deprotection compound_18->step_5 final_3 Biotin-Phosmidosine Conjugate 3 step_5->final_3

Diagram Title: this compound Biotin Conjugate Synthetic Route

Protocol 1: Synthesis of 6-N-Substituted Adenine Intermediate (Compound 14) [1]

  • Step 1: Activation. React N7-Boc-protected 7,8-dihydro-8-oxoadenosine derivative 13 with phenyl chloroformate in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen). Use a base like pyridine or triethylamine to scavenge the generated HCl. Monitor the reaction by TLC until completion.
  • Step 2: Displacement. Treat the resulting phenoxycarbonyl intermediate with an excess of diamine derivative 6 (e.g., 1,6-diaminohexane). This step simultaneously displaces the phenoxy group and removes the N7-Boc protecting group. Purify the product, compound 14, using silica gel column chromatography.

Protocol 2: Conjugation with Biotin and Final Assembly [1] [2]

  • Step 3: Biotinylation. Condense compound 14 with an N-tritylated biotin derivative 5 using a standard peptide coupling reagent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of HOBt (Hydroxybenzotriazole) in DMF. After the coupling, remove the trityl group under mild acidic conditions to yield the biotinylated adenine derivative 15.
  • Step 4: Phosphoramidite Coupling. Couple the biotinylated derivative 15 with an N-prolylphosphorodiamidite derivative 4 under standard phosphoramidite coupling conditions. This typically involves activation with an azole catalyst like 1H-tetrazole, followed by oxidation of the phosphite triester to the phosphate triester using an oxidizer like tert-Butyl hydroperoxide. This yields the fully protected conjugate 18.
  • Step 5: Global Deprotection. Subject the protected conjugate 18 to final deprotection. This step typically uses strong base (e.g., ammonium hydroxide) to remove acyl protecting groups on the nucleobase and methyl groups from the phosphate ester, yielding the final biotin–this compound O-ethyl ester conjugate 3. Purify the final product using reverse-phase column chromatography (e.g., C-18 silica gel) and/or HPLC.

3. Analytical Data and Characterization The following table summarizes the key spectroscopic data for the final biotin-phosmidosine conjugate and its precursors, confirming their structural identity [1].

Table 1: Spectroscopic Characterization of Key Compounds

Compound ¹H NMR (δ, ppm) ³¹P NMR (δ, ppm) Mass Spectrometry (MS) HPLC Retention Time (min)
Intermediate 14 Data not explicitly listed in source Data not explicitly listed in source Data not explicitly listed in source Data not explicitly listed in source
Biotinylated Derivative 15 Data not explicitly listed in source Data not explicitly listed in source Data not explicitly listed in source Data not explicitly listed in source
Protected Conjugate 18 Data not explicitly listed in source Data not explicitly listed in source Data not explicitly listed in source Data not explicitly listed in source
Final Conjugate 3 Characteristic peaks for ribose, proline, biotin, and ethyl ester. Signal for the phosphoramidate linkage. Molecular ion peak consistent with calculated mass. A single major peak indicating purity.

Note: The original publication confirms that all novel compounds were characterized by ¹H, ¹³C, and ³¹P NMR, as well as mass spectrometry, but the specific numerical data for each compound was not fully detailed in the abstracted content [1].

4. Proposed Mechanism of Action and Application Protocol this compound is known to induce G1 cell cycle arrest by inhibiting cyclin D1 expression, which subsequently leads to the inhibition of RB protein hyperphosphorylation by RB-kinases [1]. The biotin conjugate is designed to leverage this mechanism to identify the molecular targets of this compound.

G This compound Biotin-Phosmidosine Conjugate cellular_target Cellular Target (e.g., Prolyl-tRNA Synthetase?) This compound->cellular_target Binds inhibition Inhibition of Target Function cellular_target->inhibition downregulation Downregulation of Cyclin D1 Expression inhibition->downregulation rb_effect Inhibition of RB Protein Hyperphosphorylation downregulation->rb_effect g1_arrest G1 Phase Cell Cycle Arrest rb_effect->g1_arrest

Diagram Title: Proposed Antitumor Mechanism of this compound

Protocol 3: Using the Biotin-Conjugate for Target Protein Pull-Down [1]

  • Cell Lysate Preparation: Lyse cultured tumor cells (e.g., HeLa or other relevant cancer cell lines) in a mild non-denaturing lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) to preserve protein-protein interactions.
  • Affinity Capture: Incubate the clarified cell lysate with the synthesized biotin–this compound conjugate 3. Use a conjugate concentration in the low micromolar range, based on its IC₅₀ for G1 arrest.
  • Streptavidin Pulldown: Add streptavidin-coated agarose or magnetic beads to the lysate-conjugate mixture and incubate with gentle agitation for 1-2 hours at 4°C.
  • Washing and Elution: Pellet the beads and wash them thoroughly with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using a competitive agent like 2-5 mM free biotin or by boiling in SDS-PAGE loading buffer.
  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or western blotting. For identification, use mass spectrometry (e.g., LC-MS/MS).

5. Critical Notes for Researchers

  • Reactivity Note: The 7,8-dihydro-8-oxoadenine moiety exhibits high nucleophilicity and can be susceptible to undesired acylations if protecting group strategies are not carefully planned [1].
  • Solubility: The growing oligonucleotide chain can present solubility challenges in organic solvents. The use of polar aprotic solvents like DMF or DMSO is often necessary [1].
  • Storage: While specific storage conditions for the conjugate are not provided, similar bioconjugates are often stored as lyophilized powders at -20°C or in aqueous buffer with glycerol at -20°C for short-term stability [3] [4].

Conclusion

The synthesis of a biotin-conjugate of this compound O-ethyl ester provides a valuable chemical tool for probing the mechanisms of G1 arrest antitumor drugs. The detailed protocols and mechanistic workflow outlined here should enable researchers in drug development to reproduce the synthesis and apply this conjugate to identify novel cellular targets involved in cell cycle regulation.

References

Related Synthetic Methods for P-C Bond Formation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes advanced synthetic techniques that could be adapted for constructing the core structures of phosphorus-containing amino acid esters like phosmidosine O-ethyl ester.

Methodology Key Reaction Catalyst/Conditions Relevance & Key Outcomes

| Enantioselective Hydrophosphorylation [1] | Pd-catalyzed addition of H-phosphonates to styrenes | Catalyst: Pd(allyl)Cl)₂ with chiral PC-Phos ligands. Additive: (PhO)₂P(O)OH. Key Factor: Ligand controls regioselectivity. | Access to chiral α- and β-aryl phosphonates with high enantioselectivity (up to 92% ee) and excellent regioselectivity (>95:5 rr). Ideal for building chiral phosphorus backbones. | | Base-Promoted Alkylation [2] | Direct alkylation of H-phosphinate esters | Base: LiHMDS. Conditions: Anhydrous THF, low temperature (-78°C to reflux), under inert atmosphere. Deoxygenation: Required for less reactive electrophiles (e.g., alkyl chlorides). | Forms a new P–C bond with a wide range of electrophiles, including primary chlorides and secondary iodides. Yields moderate to good (45%-95%). | | Catalyst-Free P–S Bond Formation [3] | Coupling of HP(O) compounds with disulfides | Conditions: Solvent-free, 50°C for 5-10 min or room temperature for 3h. Work-up: Simple aqueous extraction. | Nearly quantitative yields for phosphinothioates. Demonstrates efficient, green methods for modifying P-containing molecules, potentially adaptable for P–N or P–O bond formation. |

Detailed Experimental Protocol for Enantioselective Hydrophosphorylation

Based on the ligand-controlled hydrophosphorylation of styrenes [1], here is a detailed protocol that can serve as a reference for developing your own synthesis.

  • Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Reagents:

    • Styrene derivative (e.g., 4-phenylstyrene, 0.20 mmol)
    • Pinacol H-phosphonate (4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, 0.24 mmol)
    • Palladium precursor: [Pd(allyl)Cl]₂ (5 mol%)
    • Chiral Ligand: (S,R_p)-PC10 (or its diastereomer for the opposite enantiomer, 12 mol%)
    • Additive: (PhO)₂P(O)OH (20 mol%)
    • Solvent: Anhydrous 1,2-Dichloroethane (DCE)
  • Procedure:

    • Charge a reaction vessel with [Pd(allyl)Cl]₂ and the chiral PC-Phos ligand.
    • Add anhydrous DCE and stir the mixture for 15-30 minutes at room temperature to pre-form the active catalytic species.
    • To this catalyst solution, sequentially add the styrene derivative, pinacol H-phosphonate, and (PhO)₂P(O)OH.
    • Seal the vessel and heat the reaction mixture to 60°C with stirring.
    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The typical reaction time is 24-48 hours.
    • After completion, cool the mixture to room temperature and concentrate the crude product under reduced pressure.
    • Purify the residue by flash column chromatography on silica gel to obtain the desired chiral alkylphosphonic acid ester.
  • Analysis and Characterization:

    • Determine the regioselectivity (rr) by ¹H or ³¹P NMR analysis of the crude mixture.
    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or ³¹P NMR with a chiral shift reagent.
    • Confirm the absolute configuration of the product by comparing its optical rotation with literature values or, if possible, by X-ray crystallography.

Key Considerations for Protocol Development

Based on the search results, here are critical factors to consider for developing a successful synthesis:

  • Ligand Control is Crucial: The choice of chiral ligand is paramount. The PC-Phos ligand family allows for ligand-controlled regiodivergence, enabling access to different isomers from the same starting materials simply by switching the ligand [1].
  • Managing Tautomerism: H-phosphonate reagents can exist in a tautomeric equilibrium between P(V) and P(III) forms. The P(III) form can act a ligand and potentially deactivate the transition metal catalyst. The use of specific additives like (PhO)₂P(O)OH was found to be essential for high reactivity in the palladium-catalyzed system [1].
  • Embrace Green Chemistry Principles: Where possible, consider employing solvent-free conditions [3] or microwave irradiation [4] to improve reaction efficiency, reduce waste, and decrease reaction times.

Research Pathway and Alternative Strategies

Since a direct synthesis was not found, here is a potential research strategy and alternative approaches based on the broader literature.

G cluster_1 Literature & Retrosynthesis cluster_2 Evaluate Core Bond-Forming Strategies Start Start: Define Target Molecule This compound O-Ethyl Ester L1 Comprehensive Literature Search (Specialized databases, patents) Start->L1 L2 Perform Retrosynthetic Analysis (Identify key P-C and P-N bonds) L1->L2 P1 Protect Reactive Functional Groups (e.g., amino, hydroxyl) L2->P1 S1 P-C Bond Formation: Enantioselective Hydrophosphorylation [1] P2 Execute Key Bond-Forming Reaction S1->P2 S2 P-C Bond Formation: Base-Promoted Alkylation [2] S2->P2 S3 Functional Group Interconversion: Catalyst-Free P-S/P-Se Bond Formation [3] S3->P2 P1->S1 P1->S2 P1->S3 P3 Deprotection and Final Purification P2->P3 End End: Target Compound Fully Characterized P3->End

References

Chemical Stabilization Strategies for Phosphoramidites

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stabilization strategies and considerations derived from general phosphoramidite research, which can be adapted for sensitive analogues [1] [2] [3].

Strategy Methodology Key Findings / Rationale
Low-Temperature Storage Store phosphoramidites at -20°C under an inert atmosphere (e.g., argon) [1]. Prevents degradation via hydrolysis and autocatalytic pathways; maintains integrity for months [1].
Solvent Optimization Use anhydrous, non-polar solvents like benzene for synthesis and storage, especially for azide-functionalized amidites [3]. Polar solvents (e.g., acetonitrile) accelerate decomposition; benzene provided high stability (>90% after 6 hours at room temp) [3].
Thermal Stability Assessment Use Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to measure degradation onset temperature and energy release [2]. Identifies compounds with poor thermal stability (Class 1 explosive risk); crucial for scaling up synthesis safely [2].
On-Demand Flow Synthesis Use immobilized activator column for immediate phosphoramidite synthesis from alcohols immediately before oligonucleotide synthesis [1]. Bypasses storage instability; near-quantitative yields in minutes for sterically hindered and redox-unstable compounds [1].

Experimental Protocol for Stability Assessment and Handling

This protocol provides a detailed methodology for assessing stability and handling phosphoramidites, based on techniques used in recent studies.

Experiment 1: Stability Study via ³¹P NMR

Objective: To quantify the degradation of a phosphoramidite compound over time under specific storage conditions [3].

  • Materials: Phosphoramidite of interest, anhydrous deuterated solvent (e.g., C6D6), NMR tube, internal standard (e.g., triphenyl phosphate).
  • Methodology:
    • Sample Preparation: Dissolve the phosphoramidite in the anhydrous solvent under an inert atmosphere.
    • Data Acquisition: Place the solution in an NMR tube and acquire a ³¹P NMR spectrum immediately (t=0).
    • Incubation & Monitoring: Store the NMR tube at room temperature (or other desired temperature). Acquire new ³¹P NMR spectra at set time intervals (e.g., 1, 2, 4, 6, 24 hours).
    • Data Analysis: Integrate the peaks corresponding to the intact phosphoramidite and any degradation products. Calculate the percentage of remaining phosphoramidite at each time point using the internal standard for quantification.
Experiment 2: Thermal Hazard Screening

Objective: To determine the thermal decomposition onset temperature and energy release profile of a phosphoramidite [2].

  • Materials: Differential Scanning Calorimeter (DSC) or Accelerating Rate Calorimeter (ARC), sealed sample pans, inert gas.
  • Methodology:
    • Sample Loading: Load a small, precise amount of the phosphoramidite solid into a DSC sample pan. Seal the pan under an inert atmosphere.
    • Temperature Ramp: Run the DSC experiment with a linear temperature ramp (e.g., 5-10°C per minute) from room temperature to a suitable upper limit (e.g., 300°C).
    • Data Analysis: Identify the exotherm onset temperature—the point where the sample begins to release heat due to decomposition. The total energy released (J/g) can also be calculated from the data. This identifies materials that may pose a safety risk during manufacturing.
General Handling and Storage Protocol
  • Synthesis & Purification: Perform all reactions under an inert atmosphere (argon or nitrogen) using anhydrous solvents. Use degassed solvents and silica gel pretreated with a base (e.g., triethylamine) for flash chromatography to prevent hydrolysis [1].
  • Storage: Store purified phosphoramidites as solids or concentrated solutions at -20°C under an inert atmosphere. Avoid repeated warming to room temperature [1].
  • Solution Preparation: For automated synthesizers, prepare solutions using anhydrous acetonitrile that has been rigorously dried and stabilized. Note that some sensitive amidites may require alternative solvents like benzene, which can be compatible with some synthesizer systems [3].

Alternative Synthesis Workflow

For compounds with extreme instability, traditional synthesis and storage may not be feasible. The following workflow diagram illustrates an on-demand flow synthesis approach that eliminates the need to store phosphoramidites.

G Start Start: Protected Nucleoside (Alcohol) A Packed Bed Reactor (Immobilized Activator + P(III) Reagent) Start->A Dissolved in Anhydrous Solvent B Flow Synthesis (Residence Time: ~6 min) A->B Flow Through C On-Demand Product (Fresh Phosphoramidite) B->C Near-Quantitative Yield D Direct Transfer to Oligonucleotide Synthesizer C->D No Intermediate Storage

Key Stabilization Principles for Protocol Development

When developing your own protocols for phosmidosine analogues, focus on these core principles derived from the literature:

  • Control Reactivity: The fundamental instability of phosphoramidites stems from their reactive trivalent phosphorus center. All strategies must aim to minimize its exposure to moisture, oxygen, and reactive functional groups (e.g., azides) [1] [3].
  • Prioritize Process Safety: Thermal instability is not just a quality issue but a significant safety hazard, especially during scale-up. Comprehensive thermal screening (DSC/ARC) is non-negotiable for process development [2].
  • Innovate Synthesis Pathways: If standard stabilization methods fail, consider paradigm-shifting approaches like on-demand flow synthesis. This technology directly addresses the root cause of instability by eliminating the storage period [1].

References

Synthesis and Application of a Phosphoramidothioate Phosmidosine Derivative: A Detailed Protocol for Antitumor Agent Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phosmidosine is a naturally occurring nucleotide antibiotic known for its potent antitumor activity and unique mechanism of action, which arrests cell growth at the G1 phase of the cell cycle [1] [2]. Its core structure consists of an 8-oxoadenosine residue linked to L-proline via a unique N-acyl phosphoramidate linkage [2]. A key challenge in the development of this compound as a therapeutic agent is its inherent chemical instability, particularly of the O-methyl ester and N-prolylphosphoramidate linkages under basic conditions [1].

To address this, chemically stabilized analogues have been synthesized, among which the phosphoramidothioate derivative represents a crucial modification. This Application Note details the synthesis, characterization, and biological evaluation of the phosphoramidothioate this compound analogue based on published research, providing a structured protocol for researchers in anticancer drug development.

This compound Core Structure and Key Analogue

The table below outlines the core structure of natural this compound and its key phosphoramidothioate analogue.

Table 1: Core Structure of Natural this compound and its Phosphoramidothioate Derivative

Compound Name Core Structural Features Key Modification
Natural this compound 8-oxoadenosine + L-Proline, connected via an N-acyl phosphoramidate linkage with an O-methyl ester [1] [2] N/A
Phosphoramidothioate Derivative 8-oxoadenosine + L-Proline, connected via an N-acyl phosphoramidothioate linkage [1] One oxygen atom in the phosphoester group is replaced by sulfur.

The following diagram illustrates the logical relationship between the natural compound, the stability challenge, and the design of the stabilized analogue.

G Natural Natural this compound Problem Chemical Instability Natural->Problem Goal Design Goal: Stable Derivative Problem->Goal Strategy Strategy: Phosphoramidothioate Goal->Strategy Outcome Stable Active Analogue Strategy->Outcome

Biological Activity Data

The antitumor activities of synthesized this compound analogues were evaluated, revealing critical structure-activity relationships (SAR). The quantitative biological activity data is summarized in the table below.

Table 2: Antitumor Activity and Key Structure-Activity Relationships of this compound Analogues [1]

Compound / Modification Antitumor Activity Key SAR Insight
Phosphoramidothioate Derivative Maintained essentially similar antitumor activity, with a slight decrease in efficiency. The phosphoramidothioate linkage is a bioisostere capable of preserving biological function.
L-Proline Replacement Considerable decrease in activity when replaced with other L-amino acids or D-proline. The L-prolyl moiety is essential for optimal activity.
8-Oxoadenosine Base Replacement Activity lost with uracil, cytosine, or guanine; maintained with adenine or 6-N-acetyladenine. The 8-oxoadenine base is critical for activity [3].
Simple Core Compound (11) Exhibited weak cytotoxicity. The complete, complex structure is needed for full potency.
Non-nucleotidic Materials (13) No antitumor activity. The nucleotide component is indispensable.

Synthetic Protocol for Phosphoramidothioate this compound

This section outlines the generalized synthetic strategy for the phosphoramidothioate analogue. The core challenge involves the late-stage introduction of the sulfur atom to form the phosphoramidothioate linkage.

Required Materials and Equipment
  • Chemicals:
    • Appropriately protected 8-oxoadenosine derivative (e.g., 7-N-Boc protected) [2].
    • N-tritylprolinamide [1] [2].
    • Phosphitylating reagents (e.g., alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives) [1].
    • Sulfurization reagent: Elemental sulfur (S₈) in pyridine or a sulfur-transfer reagent like N-[(2-cyanoethyl)-sulfanyl]succinimide (CSS) [4].
    • Anhydrous solvents: Acetonitrile (CH₃CN), Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
    • Deprotection reagents: Trifluoroacetic acid (TFA), Acidic ion-exchange resin [2].
  • Equipment:
    • Standard synthetic glassware for air-sensitive chemistry (flasks, syringes).
    • Schlenk line or glovebox for inert atmosphere (Argon/N₂) operations.
    • Magnetic stirrer and heating plate.
    • Rotary evaporator.
    • Purification systems: Silica gel for column chromatography, HPLC system for final purification.
Step-by-Step Procedure

The synthesis proceeds through two main stages: coupling to form the intermediate, followed by sulfurization to create the final product.

G Start Protected 8-oxoadenosine & Proline Derivative Step1 Step 1: Coupling Reaction (Phosphite Triester Formation) Start->Step1 Intermediate H-Phosphinate or Phosphite Triester Intermediate Step1->Intermediate Step2 Step 2: Sulfurization Intermediate->Step2 Product Protected Phosphoramidothioate This compound Step2->Product Step3 Step 3: Global Deprotection Product->Step3 Final Final Target Compound Step3->Final

Step 1: Coupling to Form the Phosphite Triester Intermediate

  • Dissolve the protected 8-oxoadenosine derivative and the activated N-tritylprolyl phosphorodiamidite in anhydrous DMF or a DCM/pyridine mixture under an inert atmosphere (Argon) [1] [2].
  • Add a suitable activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole, to the reaction mixture [2].
  • Stir the reaction for a predetermined time (e.g., 10 minutes to several hours) at room temperature, monitoring by TLC until completion. This forms a phosphite triester intermediate, which is the precursor for sulfurization.

Step 2: Sulfurization to Form the Phosphoramidothioate Linkage

  • Upon completion of the coupling reaction, directly subject the crude phosphite triester intermediate to sulfurization.
  • Sulfurization Method A (Using Elemental Sulfur): Add a 0.5 M solution of elemental sulfur (S₈) in pyridine to the reaction mixture. Stir vigorously at room temperature for approximately 20 minutes [4]. This method is highly efficient but is typically used as the final step in a synthetic cycle.
  • Sulfurization Method B (Using a Sulfur-Transfer Reagent): Add a 0.2 M solution of N-[(2-cyanoethyl)-sulfanyl]succinimide (CSS) in a mixture of acetonitrile and BSTFA (e.g., 29:1) to the reaction mixture. Stir at room temperature for about 30 minutes [4]. This method yields a S-(2-cyanoethyl)-protected phosphoramidothioate, which requires a subsequent deprotection step.
  • After sulfurization, quench the reaction and concentrate the mixture under reduced pressure.

Step 3: Purification and Global Deprotection

  • Purify the protected phosphoramidothioate this compound intermediate using silica gel column chromatography.
  • Subject the purified, protected compound to full deprotection. This typically involves:
    • Acidic treatment: Use trifluoroacetic acid (TFA) or an acidic ion-exchange resin to remove acid-labile protecting groups like the trityl (Trt) and Boc groups [2].
    • Basic treatment (if applicable): Carefully treat with a base to hydrolyze any ester protecting groups. Note that the O-ethyl ester derivative was found to be more stable in aqueous solution than the natural O-methyl ester, making it a preferable choice for stable analogues [1].
  • Perform a final purification of the deprotected product using reverse-phase HPLC to isolate the pure phosphoramidothioate this compound derivative.
Characterization and Analytical Data
  • ³¹P NMR Spectroscopy: This is a critical technique for confirming the successful formation of the phosphoramidothioate linkage. The chemical shift for the phosphorus atom in a phosphoramidothioate group is distinct from that of a phosphoramidate and typically appears in a different region of the spectrum (e.g., δ ~55-65 ppm for P=S, though exact values depend on the specific structure) [4] [5].
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular mass and identity of the final product [6].

Discussion and Conclusion

The synthesis of the phosphoramidothioate derivative of this compound provides a viable path to a stabilized analogue with retained biological efficacy. The key takeaways for researchers are:

  • Bioisosteric Success: The phosphoramidothioate modification serves as a successful bioisostere for the native phosphoramidate linkage, preserving significant antitumor activity while likely improving metabolic stability [1].
  • Structural Rigidity: The SAR underscores that the biological activity of this compound is highly dependent on its specific molecular architecture. The L-proline moiety and the 8-oxoadenosine base are indispensable components that should not be modified if activity is to be maintained [1] [3].
  • Synthetic Flexibility: The described sulfurization protocol is robust and can be integrated into solid-phase or solution-phase synthesis strategies, allowing for the potential generation of a broader library of analogues [4].

Note on Protocol Timeliness: The specific synthetic studies referenced are from the early 2000s. While the core chemistry remains valid, researchers are advised to consult recent literature for potential advancements in protecting group strategies, phosphitylating reagents, sulfurization agents (e.g., DDTT, Beaucage reagent), and purification techniques that could improve yields and efficiency.

References

phosmidosine cell culture preparation for bioactivity testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bioactivity Testing for Novel Compounds

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical development. Phosphorus-containing molecules, in particular, have gained significant interest for their diverse biological activities and potential as therapeutic agents, including in anticancer research [1]. Bioactivity testing in cell culture is a critical step to evaluate these effects, requiring meticulous cell culture preparation and compound handling to ensure reliable and reproducible results.

Experimental Design and Workflow

A typical workflow for evaluating a novel compound like phosmidosine involves a logical sequence of steps, from cell preparation to data analysis. The diagram below outlines this general process.

G Start Start Experiment CellPrep Cell Preparation (Thawing, Seeding, Recovery) Start->CellPrep CompoundTreatment Compound Treatment (Prepare Dilution Series) CellPrep->CompoundTreatment Incubation Incubation Period (Time & Concentration-Dependent) CompoundTreatment->Incubation Assay Viability & Bioactivity Assay Incubation->Assay DataAnalysis Data Analysis & Validation Assay->DataAnalysis End Report Results DataAnalysis->End

Detailed Cell Culture Protocols

Proper cell culture techniques are fundamental to the success of any bioactivity assay. The following protocols, adapted from established guides [2] [3], cover the essential steps.

Thawing Cryopreserved Cells
  • Objective: Revive cells from frozen stocks while maintaining high viability.
  • Procedure:
    • Quick Thaw: Transfer a vial of cells from liquid nitrogen storage and immediately place it in a 37°C water bath. Gently agitate until only a small ice crystal remains.
    • Dilute and Centrifuge: Quickly transfer the cell suspension to a sterile tube containing pre-warmed complete medium. Centrifuge at an appropriate speed (e.g., 150-200 x g for 5 minutes) to pellet the cells and remove the cryoprotectant (e.g., DMSO).
    • Resuspend and Seed: Aspirate the supernatant, gently resuspend the cell pellet in fresh, pre-warmed complete medium, and seed into a culture vessel.
    • Initial Observation: After 24 hours, observe cells under a microscope to confirm attachment (for adherent cells) and normal morphology [3].
Routine Passaging of Cells
  • Objective: Maintain cells in exponential growth phase to ensure they are healthy and proliferating for assays.
  • Procedure for Adherent Cells:
    • Remove Medium: Aspirate the spent culture medium.
    • Wash: Briefly rinse the cell layer with a phosphate-buffered saline (PBS) without calcium and magnesium to remove residual serum that can inhibit trypsin.
    • Detach Cells: Add a pre-warmed cell dissociation reagent (e.g., trypsin). Incubate at 37°C for a few minutes until cells round up and detach.
    • Neutralize and Count: Add complete medium (containing serum) to neutralize the enzyme. Pipette the suspension to dissociate clumps, count cells, and seed into new flasks at the desired density [2] [3].
Preparation for Bioassay
  • Objective: Seed cells at an optimal density for treatment and subsequent analysis.
  • Procedure:
    • Harvest Cells: Use the standard passaging procedure to obtain a single-cell suspension.
    • Count and Calculate: Perform a cell count using a hemocytometer or automated counter. Use trypan blue staining to assess viability, which should typically be >95% for assays [2].
    • Seed Cells: Dilute the cell suspension to the desired concentration and seed into multi-well plates (e.g., 96-well plates for viability assays). Allow cells to adhere and recover for 18-24 hours before compound treatment [3].

Compound Preparation and Treatment

The handling of the test compound is crucial for accurate bioactivity assessment. The principles below are derived from studies on novel phosphinanes and quaternary phosphonium compounds [1] [4].

Stock Solution Preparation
  • Solubility Assessment: First, determine the optimal solvent for this compound (e.g., DMSO, ethanol, or water). For many novel phosphorus compounds, DMSO is a common choice due to its ability to dissolve a wide range of chemicals [1].
  • Storage: Prepare a concentrated stock solution (e.g., 10-100 mM), aliquot, and store at -20°C or -80°C to avoid freeze-thaw cycles and maintain stability.
Treatment Protocol
  • Working Dilutions: Prepare a serial dilution of the compound in the culture medium immediately before use. The final concentration of any solvent (e.g., DMSO) should be kept constant across all treatment groups and below 0.1-1.0% to avoid cytotoxicity.
  • Dosing and Controls: Replace the medium on pre-seeded cells with the medium containing the compound dilution series. Include vehicle controls (medium with solvent only) and positive controls (e.g., cisplatin for anticancer assays) for validation [1].
  • Incubation: Incubate cells for the predetermined time (e.g., 24, 48, 72 hours).

Key Bioactivity Assays

Based on the research into similar phosphorus-based drug candidates, the following assays are highly relevant for evaluating this compound's bioactivity [1].

Cell Viability and Cytotoxicity Assay
  • Objective: Quantify the compound's ability to inhibit cell proliferation or induce cell death.
  • Methodology: Common methods include MTT, XTT, or Resazurin-based assays, which measure metabolic activity. The signal is proportional to the number of viable cells.
  • Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, providing a standard measure of potency [1].
Apoptosis Assay
  • Objective: Determine if cytotoxicity is mediated through the induction of programmed cell death.
  • Methodology: Use flow cytometry with Annexin V/propidium iodide (PI) staining. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Relevance: In studies on phosphinanes, the most potent compounds were shown to be strong inducers of late apoptosis [1].
Cytokine Secretion Profiling
  • Objective: Investigate the compound's effect on the cellular secretome, which can indicate an immune or inflammatory response.
  • Methodology: Quantify specific cytokines (e.g., IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
  • Relevance: Potent phosphinane derivatives have demonstrated significant inhibition of IL-6 secretion from cancer cells, suggesting a role in modulating the tumor microenvironment [1].

Anticipated Results and Data Interpretation

The table below summarizes expected outcomes from a comprehensive bioactivity study, based on the results from analogous phosphinane compounds [1].

Assay Type Key Parameter Expected Outcome for a Potent Compound Benchmark Comparison
Cytotoxicity IC50 Value ≤ 10 µM (single-digit micromolar activity) More potent than standard drugs (e.g., Cisplatin) in some cases [1]
Apoptosis Induction % Cells in Late Apoptosis Significant increase (e.g., >85% in susceptible lines) Dose-dependent activation of apoptosis pathway [1]
Anti-inflammatory % Inhibition of IL-6 Strong suppression (e.g., >70% reduction in secretion) Indicates potential for modulating tumor microenvironment [1]

Troubleshooting Common Issues

  • Precipitated Compound: If the compound falls out of solution at high concentrations, consider sonication or using a different co-solvent.
  • High Solvent Cytotoxicity: Reduce the final concentration of DMSO in the medium. Ensure the vehicle control is included.
  • Lack of Dose-Response: Verify the stability of the compound in culture medium over the incubation period. Re-test over a wider concentration range.

Key Signaling Pathways in Bioactivity

Bioactive compounds often exert their effects by modulating key cellular signaling pathways. Phosphoinositide signaling, for example, is a universal regulatory system that affects cell proliferation, survival, and metabolism, and is often targeted in cancer research [5]. The diagram below illustrates a simplified, general view of such a pathway that could be investigated for this compound.

G GrowthFactor Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PTEN PTEN PTEN->PIP2 PTEN->PIP3 Dephosphorylates

References

Comprehensive Application Notes and Protocol for MTT Assay in Evaluating Phosmidosine Anticancer Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MTT Assay Principles and Applications

The MTT assay stands as a cornerstone method in cell biology for evaluating cell viability and proliferation, serving as an indispensable tool in cancer research and drug discovery. This colorimetric assay operates on the fundamental principle that mitochondrial dehydrogenases in metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The intensity of the resulting purple color directly correlates with the number of viable cells and can be quantified spectrophotometrically at 570-590 nm, providing a reliable metric for cellular viability [1].

The MTT assay was originally developed as a non-radioactive alternative to tritiated thymidine incorporation for measuring cell proliferation, and it has since become particularly valuable for screening the cytotoxic effects of novel compounds like phosmidosine in anticancer research [2]. When cells undergo death due to exposure to cytotoxic agents, they rapidly lose their ability to reduce MTT, resulting in decreased formazan production. This characteristic makes the MTT assay exceptionally suitable for quantifying the dose-response relationships of potential chemotherapeutic agents, enabling researchers to determine IC50 values and establish potency rankings among compound variants [1].

It is crucial to recognize that MTT reduction serves as a marker reflecting overall viable cell metabolism rather than specifically measuring cell proliferation. This distinction is particularly important when investigating compounds like this compound that may alter cellular metabolism without necessarily affecting proliferation directly. Proper controls must be implemented to confirm specific effects on cell viability and distinguish them from general metabolic changes [2].

Experimental Design and Assay Validation

Research Planning Considerations

Robust experimental design is paramount for generating reliable and reproducible data when evaluating this compound's anticancer activity. The assay validation process should adhere to established guidelines to ensure pharmacological relevance and robustness of assay performance [3]. For novel assays, full validation comprising a 3-day plate uniformity study and replicate-experiment study is recommended to establish performance characteristics before screening compounds.

When designing MTT assays for this compound testing, several critical factors must be considered: cell line selection should encompass both cancer cell types relevant to this compound's suspected mechanism and appropriate normal cell controls to assess selectivity; dose range must be sufficiently broad to capture the complete dose-response curve, typically spanning 3-5 logarithmic concentrations; exposure time should be optimized to allow compound action while preventing confounding effects from over-confluence; and control groups must include blank (media only), vehicle control (DMSO), negative control (untreated cells), and positive control (known cytotoxic agent) [3] [2].

Key Experimental Parameters

Table 1: Essential Experimental Parameters for MTT Assay with this compound

Parameter Recommended Specification Rationale
Cell Density 1,000-50,000 cells/well (96-well plate) Prevents over- or under-confluence; must be optimized for each cell line
This compound Concentration Range 0.1 µM - 100 µM (serial dilutions) Captures complete dose-response relationship
DMSO Concentration ≤0.5% final concentration Minimizes solvent toxicity while maintaining compound solubility
Compound Exposure Time 24-72 hours Allows adequate time for drug action
MTT Incubation Period 2-4 hours Optimizes formazan production without cytotoxicity
Number of Replicates ≥3 biological replicates with ≥3 technical replicates each Ensures statistical power and reliability
Positive Control 10 µM cisplatin or similar cytotoxic agent Validates assay sensitivity and performance
Assay Validation Requirements

Rigorous assay validation must precede screening to ensure data quality and reliability. According to the Assay Guidance Manual, validation should include reagent stability testing, reaction stability assessment over the projected assay time, and DMSO compatibility studies [3]. The plate uniformity assessment should evaluate three critical signal types: "Max" signal (untreated control cells), "Min" signal (background, typically cell-free wells), and "Mid" signal (IC50 concentration of reference inhibitor) [3].

For this compound screening, DMSO compatibility must be confirmed early in validation, as test compounds are typically delivered in 100% DMSO. The final DMSO concentration should be kept under 1% unless demonstrated that higher concentrations can be tolerated by the cells [3]. Additionally, edge effects should be evaluated by comparing growth and formazan production in peripheral versus central wells, with appropriate measures taken to minimize evaporation if significant effects are detected.

Materials and Reagent Preparation

Required Materials and Equipment

The MTT assay requires specific reagents, equipment, and consumables to ensure consistent and reproducible results. Essential cell culture components include appropriate cell lines, complete growth medium, phosphate-buffered saline (PBS), trypsin-EDTA solution, and dimethyl sulfoxide (DMSO). Specialized assay reagents comprise MTT reagent, solubilization solution, and this compound test compound. Necessary equipment encompasses a CO₂ incubator, biological safety cabinet, microplate-compatible centrifuge, multichannel pipettes, and a microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm [1] [2].

Critical consumables include sterile 96-well or 384-well flat-bottom plates, sterile reagent reservoirs, and light-protected containers for MTT storage. For advanced screening applications, automated liquid handling systems can significantly enhance throughput and reproducibility while minimizing human error [4]. The I.DOT Liquid Handler, for instance, enables researchers to create gradients of concentrations and volumes of assay components, facilitating systematic exploration of different variables on assay outcomes during optimization phases [4].

Reagent Preparation Protocols

MTT Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to a final concentration of 5 mg/mL. Mix thoroughly by vortexing or sonication until completely dissolved, then filter-sterilize through a 0.2 µM filter into a sterile, light-protected container. Store protected from light at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use. Do not store MTT solution at 4°C for more than a few days to maintain optimal performance [1] [2].

Solubilization Solution Preparation: In a ventilated fume hood, prepare a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add sodium dodecyl sulfate (SDS) to a final concentration of 16% (wt/vol) and dissolve completely. Adjust the pH to 4.7 and store at room temperature to avoid SDS precipitation. If precipitate forms, warm to 37°C and mix to resolubilize [2]. Alternatively, Abcam's protocol recommends using 4 mM HCl with 0.1% NP-40 in isopropanol as a solubilization solution [1].

This compound Stock Solution Preparation: Prepare this compound stock solution in 100% DMSO at a concentration 200-500 times higher than the highest test concentration. Aliquot and store according to the compound's stability profile. During assay setup, dilute the stock solution in culture medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.5% in the final assay volume unless previously validated for higher concentrations [3].

Step-by-Step MTT Assay Protocol

Cell Seeding and Compound Treatment

The assay begins with careful preparation of cells and systematic compound application. Harvest exponentially growing cells by standard trypsinization procedure, count using a hemocytometer or automated cell counter, and dilute to appropriate density in complete growth medium. Seed cells in 96-well or 384-well plates at optimal density in a volume of 100 µL per well. Include background control wells containing culture medium without cells. Pre-incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment and resumption of log-phase growth [1] [2].

Following the recovery period, prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Remove plates from the incubator and carefully add prepared compound solutions to treatment wells. Maintain vehicle control wells receiving equivalent DMSO concentrations without this compound, positive control wells with a known cytotoxic agent, and negative control wells with culture medium only. Return plates to the incubator for the predetermined treatment duration (typically 24-72 hours) [1].

MTT Incubation and Formazan Solubilization

After the compound treatment period, prepare the MTT working solution by diluting the 5 mg/mL stock in serum-free medium to a final concentration of 0.5 mg/mL. Carefully remove the culture medium from all wells using a multichannel pipette or by gentle inversion of the plate. For adherent cells, carefully aspirate the media without disturbing the cell monolayer. For suspension cells, centrifuge the plate at 1,000 × g for 5 minutes before careful aspiration [1].

Add 100 µL of the MTT working solution to each well, including background control wells. Return the plate to the 37°C incubator and incubate for 2-4 hours, protected from light. The optimal incubation time varies by cell type and should be determined during assay optimization. After incubation, examine wells microscopically for the formation of intracellular purple formazan crystals [2].

Carefully remove the MTT solution without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to facilitate complete dissolution of the formazan crystals. If crystals persist, pipette the solution gently or extend the shaking time. The solution should become homogeneous with no visible particulate matter before proceeding with absorbance measurement [1].

Absorbance Measurement and Quality Control

Once formazan crystals are completely dissolved, measure the absorbance within 1 hour using a microplate reader. Set the detection wavelength to 570 nm with a reference wavelength of 630 nm to correct for background interference. Read all wells systematically, ensuring proper plate orientation and consistent reading parameters across all samples [1].

Following data acquisition, perform initial quality control assessments to ensure assay validity. The positive control should show significant reduction in absorbance compared to vehicle controls, confirming assay sensitivity. Background absorbance (media with MTT but no cells) should be low, typically <0.1 AU. Vehicle control wells should demonstrate robust signal with coefficient of variation (CV) typically <20% across replicates [3]. Data from plates failing these quality control metrics should be excluded from analysis.

Data Analysis and Interpretation

Data Processing and Normalization

Proper data analysis is crucial for accurate interpretation of this compound's cytotoxic effects. Begin by calculating the average absorbance for each set of replicates. Subtract the average absorbance of the background control wells (media with MTT but no cells) from all sample readings to obtain corrected absorbance values [1].

Normalize the corrected absorbance values to express cell viability as a percentage relative to untreated controls using the formula:

% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) × 100

For calculation of % Cytotoxicity, use:

% Cytotoxicity = 100 - % Cell Viability

Alternatively, % Cytotoxicity can be calculated directly as:

% Cytotoxicity = [(Control - Sample) / Control] × 100 [1]

Table 2: Data Analysis Parameters and Calculations for MTT Assay

| Parameter | Calculation Method | Interpretation | |---------------|------------------------|-------------------| | Corrected Absorbance | Sample Absorbance - Background Absorbance | Removes interference from medium components | | % Viability | (Treated Absorbance / Control Absorbance) × 100 | Percentage of viable cells relative to control | | % Cytotoxicity | 100 - % Viability | Direct measure of compound-induced cell death | | IC50 Value | Nonlinear regression of dose-response curve | Concentration causing 50% reduction in viability | | Z'-Factor | 1 - [(3×SDₚ + 3×SDₙ) / |μₚ - μₙ|] | Assay quality assessment (Z'>0.5 acceptable) |

Statistical Analysis and Dose-Response Modeling

After normalization, perform appropriate statistical analyses to determine significance. For comparison between treatment groups and controls, use Student's t-test for pairwise comparisons or ANOVA with post-hoc testing for multiple comparisons. Calculate standard deviation or standard error of the mean for each treatment group to assess variability [3].

For dose-response studies, fit normalized data to a four-parameter logistic curve to determine the IC50 value (half-maximal inhibitory concentration) of this compound. The following equation describes the typical sigmoidal dose-response relationship:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope))

Where Y is the response, X is the logarithm of concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve. Most curve-fitting software can calculate these parameters along with their confidence intervals [2].

Troubleshooting and Technical Considerations

Common Issues and Solutions

The MTT assay, while robust, can present technical challenges that require troubleshooting for optimal performance. High background absorbance often results from incomplete removal of culture medium containing phenol red or serum interference. To mitigate this, use serum-free medium during MTT incubation and ensure thorough washing before adding MTT solution [1]. Low formazan signal may stem from insufficient cell numbers, suboptimal MTT concentration, or inadequate incubation time. Re-optimize cell seeding density and extend MTT incubation period while monitoring for potential MTT cytotoxicity with extended exposure [2].

Precipitate formation in solubilization solution can hinder complete formazan dissolution. Warm the solubilization solution to 37°C and ensure thorough mixing. If using SDS-containing solutions, maintain them at room temperature to prevent precipitation. Inconsistent results across replicates often stem from uneven cell seeding, temperature gradients during incubation, or pipetting inaccuracies. Use automated liquid handling systems where possible, ensure complete medium mixing before cell seeding, and verify incubator temperature and CO₂ uniformity [4].

Optimization Strategies and Validation

Assay optimization is crucial for reliable this compound evaluation. Cell seeding density optimization should precede formal experiments by testing a range of densities and selecting one that yields mid-range absorbance (0.8-1.2 AU) in control wells after treatment period. MTT incubation time optimization requires balancing signal intensity against potential cytotoxicity, typically between 2-4 hours [2].

Chemical interference can significantly impact results, as reducing compounds including ascorbic acid, sulfhydryl-containing compounds, and certain antioxidants can non-enzymatically reduce MTT, leading to false negatives. Include compound-only controls (this compound in medium with MTT but no cells) to detect such interference [2]. For novel compounds like this compound with potentially unknown chemical properties, this control is essential.

Assay validation should confirm linearity between cell number and absorbance under optimized conditions. The dynamic range typically spans 1,000-50,000 cells/well for most mammalian cell lines. Calculate the Z'-factor as a measure of assay quality: Z'-factor = 1 - [(3×SDₚ + 3×SDₙ) / |μₚ - μₙ|], where SDₚ and SDₙ are standard deviations of positive and negative controls, and μₚ and μₙ are their means. Z'-factor >0.5 indicates excellent assay quality suitable for screening [3].

Advanced Applications and Mechanistic Studies

Investigating Phosphoinositide Signaling Pathways

This compound may exert its anticancer effects through modulation of phosphoinositide signaling pathways, which are universal signaling entities regulating cell proliferation, survival, and metabolism [5]. These pathways involve phosphorylation of phosphatidylinositol (PtdIns) at the 3, 4, and/or 5 positions of the inositol ring, producing various phosphoinositides including PI3P, PI4P, PI5P (monophosphates), PI(3,4)P2, PI(3,5)P2, PI(4,5)P2 (diphosphates), and PI(3,4,5)P3 (triphosphate) [5].

The MTT assay can be integrated with pathway-specific investigations to elucidate this compound's mechanism of action. By combining viability assessment with Western blotting of key pathway components or fluorescent probes for specific phosphoinositides, researchers can correlate cytotoxicity with pathway modulation. The most studied phosphoinositide, PI(3,4,5)P3, is synthesized from PI(4,5)P2 by PI3K Class I and dephosphorylated by PTEN, both central mediators of receptor tyrosine kinase-induced Akt signaling [5].

G Phosphoinositide Signaling Pathway and this compound Potential Targets PI45P2 PI(4,5)P₂ PI345P3 PI(3,4,5)P₃ PI45P2->PI345P3 Phosphorylation PI345P3->PI45P2 Dephosphorylation PI34P2 PI(3,4)P₂ PI345P3->PI34P2 Alternative Pathway Akt Akt Signaling PI345P3->Akt Activates PI3K PI3K Class I PI3K->PI45P2 PTEN PTEN PTEN->PI345P3 Survival Cell Survival Proliferation Akt->Survival Promotes This compound This compound Potential Target This compound->PI3K Potential Inhibition This compound->PTEN Potential Activation

Diagram 1: Phosphoinositide signaling pathway illustrating potential targets for this compound anticancer activity. This compound may modulate key enzymes in this pathway, leading to reduced cell survival and proliferation.

High-Throughput Screening Adaptation

The MTT assay can be adapted for high-throughput screening of this compound analogs or combination therapies. Miniaturization to 384-well or 1536-well formats significantly increases throughput while reducing reagent consumption and compound requirements. Automated liquid handling systems enhance precision and efficiency, with instruments like the I.DOT Liquid Handler enabling rapid dispensing of cells, compounds, and reagents across multiple plates [4].

For high-throughput applications, validation requirements become more stringent. The Assay Guidance Manual recommends comprehensive plate uniformity assessments using interleaved-signal formats with "Max," "Min," and "Mid" signals distributed across plates. This design evaluates signal uniformity and separation capability essential for reliable screening [3]. Additionally, stability studies must confirm reagent stability under storage conditions and during daily operations, particularly for critical reagents like MTT solution and this compound stocks [3].

Advanced screening approaches may incorporate multiplexing with other assay types to gain additional information from the same well. For example, combining MTT with LDH release assays can distinguish cytostatic from cytotoxic effects, while multiplexing with apoptosis markers can provide mechanistic insights into this compound's mode of action [2].

G MTT Assay Workflow for this compound Anticancer Activity Evaluation Start Assay Initiation CellSeed Cell Seeding (96/384-well plate) Start->CellSeed Day 1 CompoundAdd This compound Addition (0.1-100 µM range) CellSeed->CompoundAdd 24-hour attachment Incubation Compound Incubation 24-72 hours, 37°C CompoundAdd->Incubation Various concentrations MTTAdd MTT Solution Addition 0.5 mg/mL final Incubation->MTTAdd Remove old medium FormazanInc Formazan Formation 2-4 hours, 37°C MTTAdd->FormazanInc Serum-free medium Solubilize Solubilization Acidified IPA or SDS solution FormazanInc->Solubilize Purple crystals visible Measure Absorbance Measurement 570 nm with 630 nm reference Solubilize->Measure Complete dissolution QC1 Quality Control: Background subtraction Measure->QC1 Raw absorbance data Analysis Data Analysis IC50 calculation QC2 Quality Control: Z'-factor calculation Analysis->QC2 Dose-response curves End Result Interpretation QC1->Analysis Corrected values QC2->End Validated results

Diagram 2: Complete MTT assay workflow for evaluating this compound anticancer activity, highlighting critical steps and quality control checkpoints throughout the process.

Conclusion

The MTT assay provides a robust, well-established methodology for evaluating the anticancer activity of this compound and related compounds. Through careful attention to experimental design, assay validation, and troubleshooting, researchers can generate reliable, reproducible data on compound cytotoxicity. Integration with mechanistic studies involving phosphoinositide signaling pathways can further elucidate the molecular basis of this compound's anticancer effects, potentially revealing novel targets for therapeutic intervention.

As drug discovery evolves toward more physiologically relevant models, the MTT assay may be adapted to advanced systems such as 3D organoid cultures, which better recapitulate tissue architecture and cellular composition. However, regardless of the model system, the fundamental principles of proper assay design, validation, and interpretation remain essential for meaningful evaluation of potential anticancer agents like this compound [6].

References

Comprehensive Application Notes and Protocols: Evaluating Growth Inhibitory Activity of Phosmidosine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosmidosine and Its Research Significance

This compound is a nucleotide antibiotic first isolated from the fermentation broth of Streptomyces sp. strain RK-16, characterized by a unique structure comprising 8-oxoadenosine and L-proline connected via an N-acyl phosphoramidate linkage [1]. This novel antibiotic initially attracted scientific interest due to its potent antifungal activity, specifically inhibiting spore formation in Botrytis cinerea at remarkably low concentrations of 0.25 μg/mL [1]. Subsequent research revealed that this compound and its derivatives, particularly this compound B, possess significant growth-regulatory effects on mammalian cells, demonstrating intriguing cell cycle inhibitory properties and morphology reversion activity in transformed cell lines [2]. These findings have positioned this compound as a promising candidate for anticancer drug development, especially given its ability to exert cytotoxic effects independent of p53 tumor suppressor status, potentially overcoming a common resistance mechanism in cancer therapy [3].

The structural complexity of this compound presents unique challenges and opportunities for pharmaceutical development. The compound features a chiral center at the phosphorus atom of the N-acyl phosphoramidate linkage, while its demethylated derivative, this compound B, lacks this chirality [3]. Initial synthetic approaches have successfully established routes for producing both natural this compound diastereomers and this compound B, enabling more extensive biological evaluation [3]. Research indicates that the prolyl group in this compound derivatives plays a critical role in their biological activity, as modifications to this moiety can abolish both cell cycle progression inhibition and morphological reversion capabilities [2]. This application note provides a comprehensive framework for evaluating the growth inhibitory activity of this compound compounds, encompassing detailed protocols, data analysis methods, and mechanistic insights to support ongoing drug discovery efforts.

Growth Inhibitory Activity Profiling

Quantitative Activity Across Tumor Cell Lines

Extensive evaluation of this compound derivatives has revealed potent growth inhibitory effects across various tumor cell lines. The MTT assay, which measures cellular metabolic activity as a proxy for cell viability, has been employed to quantify these effects systematically. Research demonstrates that this compound diastereomers exhibit approximately 10-fold higher anticancer activity compared to this compound B, with both diastereomers showing similar potency despite their structural differences at the phosphorus center [3]. This suggests that the methyl group contribution to the phosphoramidate linkage significantly enhances the compound's biological activity, though the specific stereochemistry at phosphorus may play a less critical role.

Table 1: Growth Inhibitory Activity of this compound Derivatives

Cell Line/System This compound 1a (Activity) This compound 1b (Activity) This compound B (Activity) Key Observations
src-transformed NRK cells Not tested Not tested Active Inhibition of cell cycle progression and morphological reversion [2]
Various tumor cells High activity (IC50 values in μM range) High activity (IC50 values in μM range) Moderate activity (approx. 10x less potent) Activity independent of p53 status [3]
Botrytis cinerea Not tested Not tested Active at 0.25 μg/mL Original antifungal activity, inhibition of spore formation [1]

A particularly significant finding is that this compound derivatives exhibit characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [3]. This property is highly valuable in oncology drug development, as many conventional chemotherapeutic agents rely on functional p53 signaling to induce apoptosis, and tumors frequently develop resistance through p53 pathway mutations. The ability of this compound compounds to circumvent this common resistance mechanism suggests they may act through novel signaling pathways or alternative cell death mechanisms that do not require p53 mediation, potentially expanding their therapeutic utility against treatment-resistant malignancies.

Morphology Reversion Activity

Beyond direct growth inhibition, this compound exhibits a fascinating biological phenomenon known as morphology reversion activity in src-transformed NRK cells [2]. This effect involves the restoration of normal cellular morphology in transformed cells, accompanied by inhibition of cell cycle progression. The morphological reversion is not merely a cosmetic change but represents a fundamental alteration in cell behavior toward a more normalized phenotype. Research has demonstrated that this activity is structurally dependent, as this compound C, which lacks the prolyl group, shows no detransforming activity, highlighting the critical role of this specific structural moiety [2].

Table 2: Comparative Bioactivity of this compound Derivatives

Activity Type This compound This compound B This compound C Structural Requirement
Morphology reversion Active Active Inactive Requires prolyl group [2]
Cell cycle inhibition Active Active Inactive Requires prolyl group [2]
Antifungal activity Active (spore inhibition) Not reported Not reported Original isolation parameter [1]
Anticancer activity High Moderate (10x less) Not reported Enhanced by methyl phosphate [3]

The morphology reversion activity suggests that this compound may target fundamental processes involved in maintaining the transformed state of cancer cells. This effect goes beyond simple cytotoxicity and indicates potential differentiation-inducing or transformation-reversing capabilities that could be therapeutically valuable. The simultaneous inhibition of cell cycle progression and induction of morphological reversion positions this compound as a multi-functional agent with a unique mechanism of action distinct from conventional cytotoxic drugs, potentially offering improved therapeutic indices and reduced side effects through more selective action on transformed cells.

Experimental Protocols and Methodologies

MTT Assay for Growth Inhibition Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable, colorimetric method for quantifying cell viability and proliferation in response to this compound treatment. This protocol has been optimized for evaluating this compound derivatives across various tumor cell lines, enabling standardized comparison of compound potency [3].

Protocol Steps:

  • Cell Preparation: Seed tumor cells in 96-well microplates at a density of 5-10 × 10³ cells/well in 100 μL of appropriate culture medium supplemented with serum. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment: Prepare serial dilutions of this compound derivatives in DMSO or culture medium, ensuring final DMSO concentrations do not exceed 0.1% (v/v) to avoid solvent toxicity. Add 100 μL of each dilution to triplicate wells, including vehicle-only controls.
  • Incubation: Maintain treated cells for 48-72 hours under standard culture conditions to allow compound effects to manifest.
  • MTT Application: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.
  • Solubilization: Carefully remove medium and add 150 μL of DMSO to dissolve formed formazan crystals. Agitate plates gently to ensure complete dissolution.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm to correct for nonspecific absorption.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).

Critical Considerations:

  • Ensure logarithmic spacing of compound dilutions for accurate IC₅₀ determination.
  • Include quality control measures such as positive controls (e.g., known cytotoxic agents) and blank wells (medium without cells).
  • Account for the potential chemical interaction between test compounds and MTT reagent through appropriate controls.
  • Validate linear range of the assay for each cell line by establishing a standard curve correlating cell number with absorbance.
Morphology Reversion Assay

The morphology reversion assay evaluates the ability of this compound to restore normal morphology in transformed cells, providing insights beyond simple growth inhibition [2]. This protocol specifically applies to src-transformed NRK cells but can be adapted to other transformed cell lines with appropriate modifications.

Protocol Steps:

  • Cell Culture: Maintain src-transformed NRK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
  • Experimental Setup: Seed cells in 6-well plates at a density of 2 × 10⁴ cells/well and allow to adhere for 24 hours.
  • Compound Treatment: Add this compound or derivatives at predetermined concentrations (based on MTT assay results) in triplicate wells. Include vehicle controls and reference compounds if available.
  • Observation Period: Maintain treated cells for 48-96 hours, with medium replacement every 48 hours if necessary.
  • Morphological Assessment: a. Capture digital images of cell morphology at 24-hour intervals using an inverted phase-contrast microscope. b. Evaluate specific parameters: cell shape (spindle vs. rounded), cytoskeletal organization, membrane blebbing, and colony formation patterns. c. Quantify the percentage of cells exhibiting normalized morphology relative to total cells in multiple random fields.
  • Cell Cycle Analysis: In parallel experiments, harvest cells after treatment and analyze cell cycle distribution using flow cytometry with propidium iodide staining.
  • Data Interpretation: Correlate morphological changes with cell cycle arrest at specific phases to establish mechanism-function relationships.

Critical Considerations:

  • Establish clear, objective criteria for "normalized" versus "transformed" morphology before beginning experiments.
  • Use blinded assessment when possible to reduce observer bias in morphological evaluation.
  • Correlate morphological changes with molecular markers of transformation (e.g., phosphorylation status of signaling proteins) when feasible.
  • Consider time-lapse imaging to capture dynamic morphological changes throughout the treatment period.

Proposed Mechanisms of Action and Signaling Pathways

While the complete mechanism of action of this compound remains under investigation, several key insights have emerged from current research. The compound's ability to induce both growth inhibition and morphological reversion suggests action on fundamental cellular processes that regulate both proliferation and cell shape determination. The structural similarity to nucleotide derivatives suggests potential interaction with purinergic signaling pathways or kinase/phosphatase activities that govern cell cycle progression and cytoskeletal organization [2] [3].

The critical requirement of the prolyl group for activity indicates that this compound may function as a molecular mimic of natural proline-containing signaling molecules or may specifically target protein-protein interaction domains such as SH3 domains that recognize proline-rich motifs [2]. This potential mechanism aligns with the observed morphology reversion activity, as cytoskeletal organization and cell shape are largely controlled by multiprotein complexes nucleated by scaffold proteins containing such interaction domains. Additionally, the nucleotide component of this compound may enable interaction with adenosine receptors or kinase ATP-binding sites, potentially explaining the growth inhibitory effects through modulation of signaling pathways that control proliferation.

Research on related compounds provides additional mechanistic insights. Studies with phosphatase inhibitors have demonstrated that modulation of phosphatase activity can significantly alter cellular responses to growth-regulatory cytokines like tumor necrosis factor (TNF) [4]. Specifically, inhibitors of phosphotyrosine phosphatases (e.g., orthovanadate) and phosphoserine/phosphothreonine-specific phosphatases (e.g., okadaic acid) can block both antiproliferative and proliferative effects of TNF on various cell types [4]. This suggests that this compound might exert its effects through regulation of phosphatase activities or interference with phosphorylation-dependent signaling cascades that control cell cycle progression and morphological transformation.

G This compound Signaling Pathway Hypothesis This compound This compound Putative_Receptor Putative_Receptor This compound->Putative_Receptor Binds Phosphatase_Modulation Phosphatase_Modulation Putative_Receptor->Phosphatase_Modulation Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Phosphatase_Modulation->Cell_Cycle_Arrest Induces Cytoskeletal_Changes Cytoskeletal_Changes Phosphatase_Modulation->Cytoskeletal_Changes Triggers p53_Independent p53_Independent Phosphatase_Modulation->p53_Independent Functions Growth_Inhibition Growth_Inhibition Cell_Cycle_Arrest->Growth_Inhibition Leads to Morphology_Reversion Morphology_Reversion Cytoskeletal_Changes->Morphology_Reversion Results in

The diagram above illustrates a hypothetical signaling pathway for this compound activity, integrating current understanding of its biological effects. This model proposes that this compound interacts with a putative cellular receptor or direct molecular target, leading to modulation of phosphatase activities or related signaling components. These initial molecular events then trigger parallel downstream consequences: induction of cell cycle arrest through p53-independent mechanisms, and reorganization of cytoskeletal elements that manifest as morphological reversion. The convergence of these pathways ultimately results in the observed growth inhibition of transformed cells while promoting a more normalized cellular phenotype.

The p53-independent action of this compound represents a particularly valuable mechanistic aspect, as it suggests potential efficacy against tumors with compromised p53 function, which constitute more than half of all human cancers. This property distinguishes this compound from many conventional chemotherapeutic agents that rely on functional p53 signaling to induce apoptosis, potentially expanding its therapeutic utility against treatment-resistant malignancies.

Research Applications and Future Directions

The unique biological activities of this compound derivatives present multiple promising avenues for therapeutic development and basic research. The dual functionality of these compounds—simultaneously inhibiting proliferation and reversing transformation-associated morphology—suggests potential as multi-mechanistic anticancer agents with potential advantages over single-target therapies. The ability to circumvent p53-mediated resistance mechanisms further enhances their translational potential [3].

Priority Research Applications:

  • Combination Therapy Development: Evaluate this compound in combination with conventional DNA-damaging agents or targeted therapies to assess potential synergistic effects and expanded therapeutic windows.
  • Metastasis Inhibition Studies: Investigate the potential anti-metastatic properties of this compound based on its morphology-reverting capabilities, which may impede critical steps in the metastatic cascade.
  • Cancer Stem Cell Targeting: Explore activity against cancer stem cell populations, as the differentiation-inducing potential of this compound may preferentially target these treatment-resistant cells.
  • Drug Resistance Reversal: Assess potential to reverse multidrug resistance in refractory cancers, particularly those with p53 mutations or other common resistance mechanisms.

Future Development Priorities:

  • Target Identification: Employ chemical proteomics and affinity-based approaches to identify specific molecular targets of this compound.
  • Structure-Activity Relationship (SAR) Expansion: Synthesize and evaluate additional analogs to optimize potency, reduce potential toxicity, and improve pharmaceutical properties.
  • In Vivo Efficacy Studies: Establish appropriate animal models to evaluate pharmacokinetics, biodistribution, and antitumor efficacy of lead this compound compounds.
  • Formulation Development: Address potential formulation challenges presented by the complex hybrid structure of this compound compounds.

G This compound Research Workflow Start Compound Isolation/Synthesis Screening In Vitro Screening (MTT/Morphology) Start->Screening Initial characterization SAR Structure-Activity Relationship Studies Mechanism Mechanism of Action Studies SAR->Mechanism Guides mechanistic hypotheses Screening->SAR Identifies active compounds Mechanism->SAR Refines design strategy Optimization Lead Optimization Mechanism->Optimization Informs rational design Preclinical Preclinical Development Optimization->Preclinical Selects candidate compounds Preclinical->Mechanism Provides in vivo validation Clinical Clinical Evaluation Preclinical->Clinical Advances promising agents

The research workflow diagram above outlines a systematic approach for advancing this compound compounds through the drug development pipeline. This iterative process begins with compound isolation or synthesis, proceeds through comprehensive in vitro characterization including MTT assays and morphology assessment, then advances to mechanism of action studies that inform subsequent compound optimization. The feedback loops between later and earlier stages allow continuous refinement of both compounds and biological understanding, ultimately supporting the transition of promising candidates into preclinical and clinical evaluation.

Conclusion

This compound represents a promising structural class with unique biological activities that merit continued investigation. The application notes and protocols provided herein establish a framework for standardized evaluation of growth inhibitory and morphology-reverting properties, enabling more systematic structure-activity relationship studies and mechanism of action investigations. The p53-independent activity profile of these compounds offers particular promise for addressing unmet needs in oncology therapeutics, especially for tumors resistant to conventional DNA-damaging agents. As research advances, this compound derivatives may yield novel therapeutic candidates with multi-mechanistic action against transformed cells, potentially leading to improved treatment options for cancer patients.

References

phosmidosine antitumor drug G1 arrest application

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Characteristics

Phosmidosine arrests the cell cycle at a specific point in the early G1 phase, before the restriction point [1]. This action is mediated by its direct effect on key cell cycle regulators:

  • Inhibition of Cyclin D1 Expression: this compound inhibits the expression of cyclin D1, a critical protein for G1 progression [1].
  • Prevention of RB Protein Hyperphosphorylation: By inhibiting cyclin D1, this compound prevents the activation of cyclin-dependent kinases 4 and 2 (CDK4, CDK2). This results in the suppression of retinoblastoma (RB) protein hyperphosphorylation. Since hyperphosphorylation of RB is necessary for the G1 to S phase transition, its inhibition leads to a potent G1 arrest [1].
  • Morphology Reversion: this compound also demonstrates morphology reversion activity in src-transformed NRK cells, reverting the transformed cells to a more normal appearance, which is linked to its antitumor potential [2].

The following table summarizes its core biological activities.

Biological Activity Observed Effect Experimental Model
Cell Cycle Arrest Irreversible arrest in the G1 phase [1]. Human lung fibroblast WI-38 cells; mouse tsFT210 cells [1].
Key Molecular Target Inhibition of cyclin D1 expression and subsequent RB protein hyperphosphorylation [1]. Human lung fibroblast WI-38 cells [1].
Detransforming Activity Reversion of transformed cell morphology to normal [2]. src-transformed NRK cells [2].
Antifungal Activity Inhibition of spore formation [3]. Botrytis cinerea [3].

Structure-Activity Relationship (SAR) & Analog Stability

The antitumor activity of this compound is highly dependent on its specific chemical structure [2] [4]. Key findings from synthetic efforts are summarized below.

Structural Feature Modification Impact on Activity & Stability
O-Methyl Ester Replacement with O-ethyl ester (this compound B) Improved chemical stability in aqueous solution while retaining antitumor activity [4].
l-Prolyl Group Replacement with other L-amino acids or D-proline Drastic reduction or complete loss of antitumor activity [2] [4].
Phosphoramidate Linkage Replacement with a phosphoramidothioate group Retained antitumor activity, though with slightly reduced efficacy [4].
Nucleotidic Core Removal of the nucleotidic structure Resulted in loss of cytotoxicity, indicating the core is essential for activity [4].

Proposed Experimental Protocols

Based on the literature, here are detailed protocols for key experiments investigating this compound's activity.

Protocol 1: Assessing G1 Cell Cycle Arrest via Flow Cytometry

This protocol is used to determine the phase of cell cycle arrest.

  • Objective: To analyze the DNA content of cells and quantify the proportion in each cell cycle phase (G1, S, G2/M) after this compound treatment.
  • Materials: Appropriate cell line (e.g., WI-38, tsFT210), this compound (dissolved in suitable solvent, e.g., DMSO or water), serum-containing medium, PBS, 70% ethanol, propidium iodide (PI) staining solution, RNase A, flow cytometer.
  • Procedure:
    • Cell Seeding & Treatment: Seed cells in multi-well plates and allow to adhere. Synchronize cells in G0/G1 by serum starvation if required. Treat with varying concentrations of this compound for 12-24 hours. Include a vehicle control.
    • Cell Harvesting: Trypsinize cells, collect by centrifugation, and wash with cold PBS.
    • Fixation: Gently resuspend cell pellet in cold 70% ethanol and fix at -20°C for at least 2 hours.
    • Staining: Centrifuge fixed cells, remove ethanol, and wash with PBS. Resuspend in PI staining solution containing RNase A to degrade RNA. Incubate in the dark for 30 minutes at 37°C.
    • Analysis: Analyze samples using a flow cytometer. Use appropriate software to deconvolute the DNA histograms and calculate the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Evaluating Anti-Proliferative Activity (MTT Assay)

This protocol measures cell viability and proliferation.

  • Objective: To quantify the cytotoxic effect of this compound and its analogues on cancer cell lines by measuring metabolic activity.
  • Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, MTT reagent, DMSO, microplate reader.
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate at a density that ensures 70-80% confluence at the end of the experiment.
    • Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or its analogues. Include vehicle and blank controls.
    • Incubation: Incubate for a predetermined time (e.g., 48-72 hours).
    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilization & Measurement: Carefully remove the medium, add DMSO to solubilize the formazan crystals, and gently shake the plate. Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Protocol 3: Analyzing Molecular Targets by Western Blotting

This protocol confirms the proposed mechanism of action at the protein level.

  • Objective: To detect changes in the expression levels of cyclin D1 and phosphorylation status of RB protein.
  • Materials: Treated and control cell pellets, RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gel, nitrocellulose/PVDF membrane, antibodies against cyclin D1, phospho-RB (Ser780/807/811), total RB, and a loading control (e.g., GAPDH).
  • Procedure:
    • Protein Extraction: Lyse control and this compound-treated cells in RIPA buffer with inhibitors. Determine protein concentration using the BCA assay.
    • Gel Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C, followed by species-appropriate HRP-conjugated secondary antibodies.
    • Detection: Develop the blot using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager. This compound treatment should show a clear reduction in cyclin D1 and phospho-RB levels compared to controls.

Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a general workflow for its evaluation.

mechanism SerumStimulus Serum Stimulation CyclinD1 Cyclin D1 Expression SerumStimulus->CyclinD1 CDK4_CDK2 CDK4/CDK2 Activation CyclinD1->CDK4_CDK2 pRB RB Hyperphosphorylation CDK4_CDK2->pRB G1_to_S G1/S Phase Transition pRB->G1_to_S This compound This compound InhibitedCyclinD1 Inhibited Cyclin D1 This compound->InhibitedCyclinD1 InhibitedCyclinD1->CyclinD1 Inhibits InhibitedCDK Inhibited CDK Activity InhibitedCyclinD1->InhibitedCDK InhibitedCDK->pRB Prevents Hypo_pRB Hypophosphorylated RB InhibitedCDK->Hypo_pRB G1_Arrest G1 Phase Arrest Hypo_pRB->G1_Arrest

Diagram 1: Proposed mechanism of this compound-induced G1 arrest. This compound inhibits cyclin D1 expression, which disrupts the CDK-RB activation pathway, preventing the G1/S transition.

workflow A Compound Synthesis & Stabilization (e.g., O-ethyl analogue) B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Mechanistic Studies (Western Blot: Cyclin D1, p-RB) C->D E Functional Assays (Morphology Reversion) D->E

Diagram 2: A proposed workflow for evaluating this compound and its analogues, from synthesis to functional analysis.

Conclusion and Future Perspectives

This compound is a structurally unique nucleotide antibiotic that functions as a potent G1-specific cell cycle inhibitor. Its defined mechanism of action, targeting the cyclin D1/RB pathway, and its detransforming activity make it a valuable tool for cell cycle research and a promising lead compound for antitumor drug development. Future work should focus on:

  • In vivo efficacy and pharmacokinetic studies of stabilized analogues like the O-ethyl derivative.
  • Further exploration of the SAR to potentially discover more potent and stable variants.
  • Combination therapy studies with other chemotherapeutic agents.

References

Application Note: AN-2024-001: A Stereoselective Approach to P-Chiral Phosmidosine Analogues

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Phosphoramidates, particularly P-stereogenic compounds like the natural antibiotic phosmidosine, are of significant importance in medicinal chemistry and drug discovery [1]. The configuration at the phosphorus atom can profoundly influence the biological activity and metabolic processing of these molecules [2]. Historically, compounds like phosphoramidate prodrugs (ProTides) were synthesized as 1:1 mixtures of diastereomers (Rp and Sp) at phosphorus, necessitating difficult and often inefficient separation procedures post-synthesis [2]. These separations, whether by crystallization or chromatography, proved challenging to scale up and were a bottleneck in the development of drugs like Sofosbuvir [2] [1]. This application note outlines a modern, catalytic diastereoselective synthesis strategy that provides a scalable pathway to enantiomerically enriched P-stereogenic phosphoramidates, which can serve as key intermediates for the stereoselective total synthesis of this compound and related compounds [1].

2.0 Comparative Analysis of Purification and Synthesis Strategies The table below summarizes the key characteristics of the traditional separation methods versus the contemporary stereoselective synthesis approach.

Table 1: Comparison of Strategies for Obtaining P-Stereogenic Phosphoramidates

Strategy Key Feature Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) Efficiency & Scalability Primary Challenge
Traditional Diastereomer Separation [2] Separation of Rp/Sp mixtures post-synthesis via recrystallization or chromatography. Varies; often starts at 1:1. Low to moderate; chromatographic separation is often difficult and costly. Inefficient and wasteful, especially at the end of a multi-step synthesis.
Chiral Auxiliary Methods [2] [1] Uses a chiral auxiliary on the phosphoramidating reagent to induce stereochemistry. Moderate to high. Moderate; requires synthesis and purification of often unstable auxiliary. Limited substrate scope and challenges in auxiliary recycling.
Copper-Catalyzed Diastereoselective Synthesis [2] Catalytic method for direct synthesis of diastereomeric-enriched ProTides. Up to 1:7 (Rp:Sp) favoring the Sp isomer. Moderate (37% yield reported); simpler setup. Requires optimization of base and ligand; moderate yield.
Yttrium-Catalyzed Enantioselective Desymmetrization (Recommended) [1] One-pot, catalytic desymmetrization of an achiral phosphorodichloridate. Up to 96:4 e.r. High (87% yield reported); modular and scalable. Requires synthesis of a specific achiral reagent (oxazolidinyl phosphorodichloridate).

3.0 Detailed Experimental Protocol: Yttrium-Catalyzed Synthesis

This protocol is adapted from recent literature for the synthesis of P-stereogenic phosphoramidates as trifunctional building blocks [1].

3.1 Principle A chiral yttrium catalyst complex performs an enantioselective ring-opening of an achiral, prochiral oxazolidinyl phosphorodichloridate with a phenol. The resulting chlorophosphoramidate intermediate then undergoes a stereospecific amination with an amine, all in one pot, to yield the P-stereogenic phosphoramidate with high enantiomeric ratio.

3.2 Materials

  • Reagents: Oxazolidinyl phosphorodichloridate (e.g., 2a, 1.5 equiv.), 2-chlorophenol (1.0 equiv.), 2,4-dimethoxybenzylamine (3.0 equiv.), anhydrous Dichloromethane (DCM), Yttrium(III) bistriflimide (Y(NTf₂)₃, 5 mol%), Feng ligand (e.g., (S)-L3-Pi-Me2, 5 mol%), Triphenylphosphine oxide (Ph₃PO, 10 mol%), N,N-Dimethylaniline (DMA, 1.5 equiv.), Triethylamine (Et₃N, 3.0 equiv.).
  • Equipment: Argon or nitrogen atmosphere schlenk line, round-bottom flasks, magnetic stirrer, syringe/septa for reagent transfer, rotary evaporator, equipment for flash column chromatography.

3.3 Step-by-Step Procedure

  • Catalyst Preformation: In a glove box, combine Y(NTf₂)₃, (S)-L3-Pi-Me2, and Ph₃PO in a molar ratio of 1:1:2 in a minimal amount of THF. Stir for 15 minutes, then remove the solvent under reduced pressure to yield the preformed catalyst as a solid.
  • Enantioselective Desymmetrization: In a flame-dried schlenk flask under an inert atmosphere, charge the preformed catalyst (5 mol%). Add anhydrous DCM (0.1 M concentration relative to phenol). To this suspension, add oxazolidinyl phosphorodichloridate 2a (1.5 equiv.) followed by DMA (1.5 equiv.). Cool the reaction mixture to 0°C, then add a solution of 2-chlorophenol (1.0 equiv.) in anhydrous DCM dropwise. Warm the reaction to ambient temperature and stir for 1 hour. Monitor reaction completion by TLC or LC-MS.
  • Stereospecific Amination: Cool the reaction mixture containing the chlorophosphoramidate intermediate to 0°C. In a separate flask, prepare a solution of 2,4-dimethoxybenzylamine (3.0 equiv.) and Et₃N (3.0 equiv.) in anhydrous DCM. Add this amine solution dropwise to the reaction mixture. After the addition, stir at 0°C until the reaction is complete (monitor by TLC/LC-MS).
  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product using flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired P-stereogenic phosphoramidate as a solid.

Diagram: Experimental Workflow for Stereoselective Synthesis

Start Start Reaction Setup A Preform Catalyst (Y(NTf₂)₃, Ligand, Ph₃PO) Start->A B Combine in DCM: Catalyst, 2a, DMA A->B C Add 2-Chlorophenol (0°C to RT, 1 h) B->C D Enantioselective Desymmetrization C->D E Cool to 0°C D->E F Add Amine + Base (0°C) E->F G Stereospecific Amination F->G H Work-up and Purification G->H End P-Stereogenic Phosphoramidate H->End

4.0 Critical Parameters for Success

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be flame-dried, and reagents must be stored and handled under an inert atmosphere using standard Schlenk techniques.
  • Catalyst Quality: The preformation of the catalyst is a key step for achieving high enantioselectivity. Ensure the components are pure and the solvent is thoroughly removed.
  • Base Selection: The use of a weak base (DMA) in the first step is critical to suppress background non-stereoselective reactions. Stronger bases like Et₃N lead to significant erosion of enantioselectivity [1].
  • Phenol Scope: Ortho-substituted phenols (e.g., 2-chlorophenol) consistently provide the highest yields and enantioselectivities in the desymmetrization step [1].

5.0 Concluding Remarks The move away from traditional purification of diastereomeric mixtures towards innovative, catalytic stereoselective synthesis represents a paradigm shift in the field of P-chiral chemistry. The yttrium-catalyzed desymmetrization protocol provides a robust, scalable, and modular route to key P-stereogenic building blocks. This approach directly addresses the "phosphate problem" in complex molecule synthesis, enabling more efficient access to important targets like this compound and modern ProTide-based therapeutics.


References

  • Pertusati, F., & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Chemical Communications, 51(41), 8070-8073. [2]
  • Kukhar, V. P. (2021). Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. Symmetry, 13(5), 889. [3]
  • Anonymous. (2025). Pathway to P(V)-Stereogenic Phosphoramidates by Yttrium-Catalyzed Desymmetrization. Journal of the American Chemical Society, 147(25), 21339–21346. [1]

References

phosmidosine stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting Stability

Based on general research into phosphorylated biomolecules and organophosphorus compounds in aqueous solutions, the stability of a molecule like phosmidosine can be influenced by several factors. The following table summarizes the primary concerns.

Factor Impact on Stability Underlying Cause
pH of Solution [1] Degradation rate highly pH-dependent; optimal stability often near neutral pH. Acidic/basic conditions catalyze hydrolysis of phosphate ester bonds (e.g., P-O, P-N cleavage).
Temperature [1] [2] Higher temperatures significantly increase degradation rate. Increased molecular kinetic energy; accelerates chemical reactions and enzyme activity (kinases, phosphatases).
Enzymatic Activity [1] Rapid dephosphorylation or phosphorylation by contaminating enzymes. Presence of phosphatases (remove phosphate) or kinases (add phosphate) alters molecular structure.
Presence of Metal Ions Can catalyze decomposition reactions. Metal ions (e.g., Cu²⁺) can facilitate oxidation or hydrolysis of phosphorus centers [3].
Storage Time [1] Stability decreases over time, even in sub-optimal conditions. Cumulative effect of slow hydrolysis and/or oxidative processes.

Experimental Protocols for Stability Assessment

To systematically diagnose stability issues, you can adapt the following experimental workflows. The core principle is to use Reverse Phase Protein Microarray (RPMA) analysis, a highly sensitive method for quantifying phosphorylated proteins and, by extension, other phosphorylated molecules [1].

Protocol 1: Establishing a Baseline Stability Profile

This protocol helps determine the intrinsic stability of this compound under different conditions.

  • Sample Preparation:
    • Prepare a stock solution of this compound in a stable, inert buffer.
    • Aliquot and Stress: Distribute the solution into several vials. Subject these aliquots to different conditions:
      • Variable pH: Prepare buffers covering a range of pH (e.g., 5.0, 7.0, 9.0).
      • Variable Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
      • Additive Screening: Introduce potential stabilizers like EDTA (to chelate metal ions) or a cocktail of phosphatase/kinase inhibitors [1].
  • Controlled Incubation: Incubate the samples for set durations (e.g., 0, 1, 4, 24, 72 hours).
  • Analysis by RPMA:
    • Lysate Preparation: After incubation, lyse the samples if necessary using a lysis buffer containing SDS and protease/phosphatase inhibitors to instantly "freeze" the phosphorylation state [1].
    • Printing: Spot the lysates in a dilution series onto nitrocellulose-coated slides using a microarray printer [1].
    • Immunostaining: Probe the arrays with a primary antibody specific to this compound or its intact epitope. Use a secondary antibody with a detection system (e.g., chemiluminescence) to quantify the amount of intact molecule remaining [1].
    • Data Quantification: Compare signal intensities across different conditions and time points. A rapid drop in signal indicates instability.

The workflow for this diagnostic process can be visualized as follows:

start Start: Suspected Stability Issue prep Prepare Sample Aliquots under various conditions start->prep incubate Controlled Incubation at set time points prep->incubate inhibit Immediate Lysis with Protease/Phosphatase Inhibitors incubate->inhibit print Print Lysates onto Reverse Phase Protein Microarray inhibit->print stain Immunostain with Target-Specific Antibodies print->stain analyze Quantify Signal & Analyze Degradation Kinetics stain->analyze result Identify Key Degradation Factor (pH, Temp, Enzymes) analyze->result

Protocol 2: Investigating Enzymatic Degradation

If you suspect contamination with phosphatases or kinases is the problem, this targeted protocol can confirm it.

  • Inhibitor Test:
    • Prepare two sets of this compound solutions in aqueous buffer.
    • To the experimental set, add a broad-spectrum phosphatase inhibitor cocktail (e.g., containing sodium fluoride, sodium orthovanadate, β-glycerophosphate) and protease inhibitors [1].
    • The control set should have no inhibitors added.
  • Incubation: Incubate both sets at 25°C or 37°C for a short period (e.g., 1-2 hours).
  • Analysis and Interpretation:
    • Use the RPMA method described above to quantify intact this compound.
    • Interpretation: A significantly higher signal in the inhibitor-treated sample compared to the control strongly indicates enzymatic degradation by phosphatases. Blocking phosphatases alone can sometimes cause a false increase in phosphorylation; therefore, a kinase inhibitor might also be needed to fully stabilize the system [1].

Frequently Asked Questions

What is the most critical step in ensuring sample stability?

The single most critical step is immediate stabilization post-preparation [1]. The instant a solution is prepared, degradation processes begin. You must either flash-freeze, chemically stabilize, or lyse the sample with an appropriate inhibitor cocktail as quickly as possible to preserve its state. Documenting the exact time from preparation to stabilization is crucial for quality control [1].

How can I confirm that my aqueous solution is the source of the problem?

Run a side-by-side comparison. Prepare this compound in your standard aqueous solution and in a stabilized, denaturing lysis buffer (containing SDS and inhibitors). Incubate both for a short time and analyze via RPMA. A marked difference in signal confirms the solution conditions are to blame.

My sample stability is inconsistent between experiments. What should I check?

Inconsistency often points to variable contamination with enzymes or differences in handling.

  • Check Reagents: Use fresh, high-purity water and buffers. Ensure all tubes and equipment are clean.
  • Standardize Handling: Strictly control the time samples spend at room temperature and use pre-chilled equipment.
  • Use Inhibitors Consistently: Always add the same batch and concentration of phosphatase/protease inhibitors to your solutions [1].

References

preventing phosmidosine methyl transfer during synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding RNA Phospho-Methylation

RNA phospho-methylation is a distinct type of RNA modification where a methyl group is added to a phosphate group in the RNA backbone, rather than to a nucleobase. This modification is crucial for regulating RNA's cellular functions and protecting it from degradation [1].

The key enzymes involved in this process in humans are:

  • BCDIN3/MePCE: Methylates the γ-phosphate of nascent triphosphorylated RNAs [1].
  • BCDIN3D: Methylates the α-phosphate of processed monophosphorylated RNAs [1].

Preventing this methylation typically involves targeting these specific enzymes or the RNAs they act upon.

Troubleshooting Guide & FAQs

The table below summarizes common issues, their potential causes, and solutions for experiments aimed at controlling RNA phospho-methylation.

Issue Possible Cause Suggested Solution
High Methylation After Inhibition Incomplete enzyme inhibition Optimize inhibitor concentration/duration; use a combination of genetic (e.g., siRNA) and chemical inhibition [1].
Non-specific Effects Off-target effects of inhibitor Employ controlled experiments; validate findings with rescue experiments (re-introduce active enzyme) [1].
Low RNA Yield/Quality RNA degradation during processing Use RNase-free conditions; include denaturing gels in analysis to check for RNA integrity [1] [2].
Inconsistent Detection Inefficient gel shift or antibody binding Include robust positive/negative controls; confirm specificity of detection method (e.g., antibodies, gel-shift assays) [1] [2].

Key Experimental Protocols

While the search results do not provide a full step-by-step protocol, they highlight two critical methodologies you can adapt.

1. Gel-shift Assay for Detection This method, described by [1], detects and quantifies α-monophosphate methylation from small amounts of total RNA (as low as 10-100 ng). The core principle relies on the methyl group altering the RNA's mobility on a gel.

  • Key Reagent: Alkaline phosphatase is used to remove phosphate groups. The presence of a methyl group on the phosphate will protect it from removal, leading to a measurable "shift" in the RNA's position compared to unmethylated control RNA [1].

2. General Workflow for Methylation Inhibition Studies The diagram below outlines a logical experimental workflow for studying phospho-methylation inhibition, incorporating elements from the search results.

Start Start Experiment Inhibit Inhibit Methyltransferase Start->Inhibit Extract Extract Total RNA Inhibit->Extract Detect Detect Methylation Extract->Detect Analyze Analyze RNA Fate Detect->Analyze GelShift Gel-shift Assay (Alkaline Phosphatase) Detect->GelShift e.g., Antibody Antibody-based Method Detect->Antibody or End Interpret Results Analyze->End Stability RNA Stability Test Analyze->Stability e.g., Translation Translation Assay Analyze->Translation or

Finding More Specific Information

Since "phosmidosine" is a highly specific term not covered in the general literature found, I suggest these next steps for your research:

  • Consult Specialized Databases: Search platforms like MODOMICS, a dedicated database of RNA modification pathways, for information on "this compound" [1].
  • Refine Your Search: Use precise terms like "This compound methyltransferase inhibitor" or "This compound synthesis protocol" in scientific databases (PubMed, Google Scholar).
  • Review Patent Literature: Detailed synthetic routes and inhibition methods are often disclosed in patent applications.

References

separating phosmidosine diastereomers chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for PI Isomer Separation

The table below summarizes the core techniques identified for separating PI positional isomers.

Method Name Core Principle Separation Achieved Key Details
Derivatization with PEC [1] Derivatization of PI isomers to pentakis-[(R)-1-phenylethylcarbamate] (PEC) derivatives, followed by Reversed-Phase HPLC. Full separation of all six positional isomers (1-PI, 2-PI, 3-PI, 4-PI, 5-PI, 6-PI). Resolves diastereomers (e.g., 1-PI vs. 3-PI) that co-elute in normal-phase methods.
PRMC-MS [2] Phosphate group methylation and separation on a chiral stationary phase (cellulose tris(3,5-dichlorophenylcarbamate)), coupled with Mass Spectrometry. Simultaneous separation and quantification of eight phosphoinositide classes, including PIP and PIP2 regioisomers. Effective for complex biological samples (e.g., cell and tissue extracts).
Two-Step 1D TLC [3] Two successive developments in different solvent systems on the same TLC plate. Separates PI(4,5)P2, PI(4)P, PI, PC, PA, and PE. A quick method for routine separation of major phospholipids, but not for positional PI isomers.

Why Standard HPLC Fails and Specialized Methods Succeed

The primary difficulty in separating PI diastereomers like 1-PI and 3-PI stems from molecular structure. The two chiral centers (the sn-2 carbon of the glycerol backbone and the inositol ring carbon being substituted) are separated by more than four chemical bonds, making them notoriously difficult to resolve with standard normal-phase or reversed-phase columns [1].

The PEC derivatization method overcomes this by creating bulky carbamate derivatives at the free hydroxyl positions on the inositol ring. This significantly alters the physical properties of the isomers, allowing a standard reversed-phase column to resolve them based on the slight differences in their three-dimensional structure [1].

The PRMC-MS method uses a chiral stationary phase, which has a built-in molecular architecture that can differentially interact with and separate the various phosphoinositide regioisomers based on their spatial configuration, not just their hydrophobicity [2].

Experimental Workflow for PI Isomer Analysis

For researchers aiming to separate and analyze PI diastereomers, the derivatization method followed by reversed-phase HPLC is a robust approach. The workflow below outlines the key steps involved in this process [1].

Start Start: PI Sample Step1 Derivatization Reaction (React with (R)-1-Phenylethylisocyanate) Start->Step1 Step2 HPLC Analysis (Reversed-Phase Column) Step1->Step2 Step3 Detection & Quantification (e.g., Mass Spectrometry) Step2->Step3 End End: Data on Isomer Composition Step3->End

Detailed Protocol Based on PEC Derivatization [1]
  • Derivatization Reaction

    • Take a lipid sample containing approximately 10 µg of PI.
    • React the sample with 50 µL of 50 mM (R)-1-phenylethylisocyanate (PEIC) in anhydrous toluene and 50 µL of 50 mM 4-dimethylaminopyridine (DMAP) in anhydrous pyridine.
    • Incubate the mixture at 60°C for 3 hours to ensure complete conversion to the pentakis-PEC derivatives.
    • After the reaction, evaporate the solvents under a nitrogen stream and re-dissolve the derivative in a suitable HPLC solvent like chloroform/methanol (1:1, v/v).
  • HPLC Analysis

    • Inject the derivatized sample onto a reversed-phase C18 column.
    • Use an isocratic elution with a mobile phase of methanol/acetonitrile/water (90:8:2, v/v/v).
    • The six positional isomers of PI (as their PEC derivatives) will elute in the following order, allowing for clear identification and quantification.

A 1-PI Diastereomer B 3-PI Diastereomer A->B C 2-PI Isomer B->C D 4-PI Diastereomer C->D E 6-PI Diastereomer D->E F 5-PI Isomer E->F

Troubleshooting Common Chromatography Issues

When performing these separations, you may encounter typical HPLC challenges.

Problem Potential Causes Solutions

| Peak Tailing [4] | - Bad connection (dead volume) in system.

  • Mass overload (injecting too much).
  • Chemical interaction with stationary phase. | - Check and re-make all connections.
  • Reduce injection mass.
  • Modify mobile phase. | | Peak Fronting [4] | - Channeling in a poorly packed or damaged column.
  • Non-linear retention behavior. | - Replace the column.
  • Reduce injection mass. | | Split or Shouldering Peaks [4] | - Partially clogged inlet frit.
  • Particle channeling in the column.
  • Co-elution of two compounds. | - Try reversing the column flow (short-term fix).
  • Replace the column.
  • Check if the issue affects all peaks (column problem) or just one/two (co-elution). |

References

phosmidosine O-alkyl ester stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Phosmidosine O-Alkyl Ester Stability

Here are answers to common experimental questions:

  • Q1: Why is natural this compound unstable during experiments? Natural this compound contains acid-labile protecting groups and O-methyl ester linkages on its 5'-phosphoryl residue. These structural features make the molecule inherently unstable, prone to degradation under basic conditions, and susceptible to methyl transfer, which can complicate chemical synthesis and handling [1].

  • Q2: What is the most effective modification for improving stability? Replacing the natural O-methyl ester with an O-ethyl ester creates a sufficiently stable analogue in aqueous solution. Replacing the methyl group with longer alkyl chains can also improve stability [1].

  • Q3: Do stabilized analogues retain biological activity? Yes. The O-ethyl ester and phosphoramidothioate derivatives maintain similar antitumor activity, though the phosphoramidothioate's efficiency may be slightly reduced [1].

Troubleshooting Guide: Stability & Activity

The table below summarizes the activity of key this compound analogues from research to guide your experimental design.

Analogue / Modified Structure Key Structural Change Antitumor Activity / Cytotoxicity Reported Stability
O-Ethyl Ester Derivative (1b) O-methyl replaced by O-ethyl Similar to natural this compound [1] Sufficiently stable in aqueous solution [1]
Longer Alkyl-Containing Analogues (1a, 1c, 1d) O-methyl replaced by longer alkyl groups Similar activity for both diastereoisomers [1] Improved stability compared to O-methyl [1]
Phosphoramidothioate Derivative (17) Phosphate oxygen replaced by sulfur Similar, but slightly reduced efficiency [1] Information not specified in search results
L-Proline Replaced by Other L-Amino Acids L-prolyl group replaced Considerable decrease in activity [1] Information not specified in search results
L-Proline Replaced by D-Proline L-prolyl group replaced Considerable decrease in activity [1] Information not specified in search results
Simple Core Compound (11) Lacks partial structures of this compound Weak cytotoxicity [1] Information not specified in search results
Non-nucleotidic Material (13) Lacks nucleotidic structure No antitumor activity [1] Information not specified in search results

Experimental Protocol: Key Synthesis & Assessment

This section outlines a methodology for synthesizing and evaluating stabilized this compound O-alkyl esters, based on the identified research [1].

Synthesis of O-Alkyl Ester Analogues

The following diagram illustrates the key synthesis pathway:

Detailed Methodology:

  • Key Reagents: Alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives (e.g., compounds 7a-d) serve as precursors with varying alkyl chains. An 8-oxoadenosine derivative (e.g., compound 4), protected with acid-labile groups, is used [1].
  • Coupling Reaction: The target O-alkyl ester analogues (e.g., 1a-d) are synthesized by reacting the phosphorodiamidite derivatives with the protected 8-oxoadenosine derivative [1].
  • Alternative Path for Prolyl Replacement: When replacing the prolyl group with other amino acids, a reversed approach using a protected 8-oxoadenosine 5'-(ethyl phosphoramidite) derivative (compound 9) reacted with N-trityl-aminoacylamide derivatives (compounds 25a-d) may yield better results [1].
Assessing Antitumor Activity

The workflow for evaluating synthesized analogues involves specific biological assessments:

G Synthesized_Analogue Synthesized Analogue Antitumor_Assay In-vitro Antitumor Activity Screening Synthesized_Analogue->Antitumor_Assay Cytotoxicity Cytotoxicity Profile Antitumor_Assay->Cytotoxicity Cell_Cycle Cell Cycle Analysis (G1 phase arrest) Antitumor_Assay->Cell_Cycle SAR Structure-Activity Relationship (SAR) Data Cytotoxicity->SAR Cell_Cycle->SAR

Assessment Criteria:

  • Potency: Compare the antitumor activity of new analogues against the natural this compound and known stabilized derivatives like the O-ethyl ester (1b) [1].
  • Structure-Activity Relationship (SAR): Critical structural features include the L-prolyl group and phosphate linkage. Replacement of L-proline with other amino acids or D-proline leads to a considerable decrease in activity, highlighting its essential role [1].
  • Mechanism: Verify that the analogue retains the unique property of stopping cell growth at the G1 phase of the cell cycle [1].

Key Experimental Considerations

  • Proline Configuration is Critical: Maintain the L-prolyl group. Replacing it with other L-amino acids or D-proline significantly reduces antitumor activity, indicating high stereospecificity [1].
  • Stability vs. Activity Balance: While longer alkyl chains (e.g., O-propyl, O-butyl) may improve stability, ensure these modifications do not negatively impact solubility or target binding. The O-ethyl ester currently offers the best-documented balance [1].
  • Explore Phosphoramidothioate: If synthesis allows, the phosphoramidothioate derivative is a viable path as it largely maintains antitumor activity [1].

References

optimizing phosphoramidite coupling for phosmidosine

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Phosphoramidite Coupling

Q: What is the core mechanism of phosphoramidite coupling in oligonucleotide synthesis?

A: The coupling reaction is a nucleophilic substitution where the 5'-hydroxyl group of the growing oligonucleotide chain attacks the phosphorus atom of an incoming, activated phosphoramidite. This forms a phosphite triester linkage, which is later oxidized to a stable phosphate triester [1] [2].

The reaction proceeds through a key activated phosphoramidite intermediate. The activator (typically a tetrazole derivative) protonates the diisopropylamine group of the phosphoramidite, creating a highly reactive intermediate. The 5'-OH group then displaces this activated leaving group to form the new bond [1].

G Phosphoramidite Phosphoramidite Intermediate Intermediate Phosphoramidite->Intermediate Activation (Protonation) Activator Activator Activator->Intermediate PhosphiteTriester PhosphiteTriester Intermediate->PhosphiteTriester Coupling (Nucleophilic Attack) Oligo_5OH Oligo_5OH Oligo_5OH->PhosphiteTriester

Troubleshooting Common Coupling Issues

Q: What are common symptoms of poor coupling efficiency and how can they be addressed?

The table below summarizes common issues, their potential causes, and recommended solutions.

Symptom Potential Root Cause Troubleshooting Action
Low stepwise coupling efficiency Insufficient activator/poor quality [1] Increase concentration; use fresh, high-purity tetrazole derivatives [1]
Short coupling time Increase reaction time, especially for sterically hindered sequences [1]
Degraded phosphoramidite (hydrolysis/oxidation) Use fresh phosphoramidites; ensure anhydrous conditions [3]
High levels of deletion sequences Incomplete capping of failed sequences Verify capping reagent composition and delivery [2]
Moisture contamination in system Ensure solvents/reagents are anhydrous; flush lines [4]
Sequence-specific failures Secondary structure in growing chain Use co-solvents or mild heating to disrupt structure [1]
Steric hindrance from modifications Use bulkier activators; extend coupling times significantly [1]

Optimizing the Coupling Reaction

Q: How can I optimize the coupling step for high-yield synthesis, especially for modified phosphoramidites?

A systematic approach to optimization involves adjusting key reaction parameters.

1. Activator Selection and Concentration

  • Standard Activators: Tetrazole and substituted tetrazoles (e.g., 5-ethylthio-1H-tetrazole) are most common, offering a good balance of reactivity and solubility [1].
  • Advanced Activators: For sterically hindered phosphoramidites (e.g., those with 2'-O-alkyl modifications), more potent activators like 5-benzylthio-1H-tetrazole may be necessary [1] [4].
  • Concentration: Optimize concentration empirically. Too little leads to incomplete activation; too much can promote side reactions [1].

2. Reaction Kinetics and Time

  • Standard Time: Typical coupling times are short, but extended coupling times (up to several minutes) are one of the most effective ways to improve efficiency for problematic sequences or modified building blocks [1] [2].
  • Real-time Monitoring: In liquid-phase synthesis, in-process analysis can help determine the optimal time for complete coupling [5].

3. Phosphoramidite Quality and Handling

  • Stability: Phosphoramidites are susceptible to degradation by hydrolysis and oxidation. They should be stored under an inert atmosphere (argon) at -20 °C [3].
  • Quality Control: Use analytical methods like ³¹P NMR and HPLC-MS to check for critical impurities before use [4].

Experimental Protocol for Coupling

This is a generalized protocol for a standard phosphoramidite coupling step on a solid-phase synthesizer.

Objective: To covalently couple a nucleoside phosphoramidite to the 5'-hydroxyl group of a solid support-bound oligonucleotide.

Materials:

  • Anhydrous acetonitrile (CH₃CN)
  • Phosphoramidite monomer (0.1 M solution in anhydrous CH₃CN)
  • Activator solution (0.25 M ETT or similar tetrazole derivative in anhydrous CH₃CN)
  • Solid support (controlled-pore glass or polystyrene) containing the growing oligonucleotide chain

Workflow: Note: This workflow assumes the 5'-DMT group has just been removed in the previous "Deblocking" step.

G Coupling Coupling Capping Capping Coupling->Capping Wait (15s to 10min) for reaction Oxidation Oxidation End Proceed to Oxidation Capping->End Start Start Coupling Cycle Start->Coupling Deliver phosphoramidite & activator

Procedure:

  • Delivery: Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column containing the solid support.
  • Reaction: Allow the reaction to proceed for a defined time (typically 15-60 seconds for standard bases, but can be extended to 10+ minutes for difficult couplings) [1] [2].
  • Wash: Flush the column with anhydrous acetonitrile to remove excess phosphoramidite and byproducts.
  • Post-Coupling Steps: Proceed to the capping step (to block unreacted 5'-OH groups) and then oxidation (to stabilize the phosphite triester linkage) [2].

Quality Control and Impurity Management

Q: What are the key phosphoramidite-related impurities and how do they impact oligonucleotide quality?

Impurities in the phosphoramidite building blocks are a major source of failure sequences. They are categorized by their reactivity and impact [4].

Impurity Category Examples Impact on Oligo Synthesis

| Reactive & Critical | • 3'-isomer amidites • Amidites with extra DMT groups • Impure phosphitylating reagent | Causes insertion of incorrect nucleotides or branching, leading to mutant sequences that are difficult to purify [4]. | | Reactive but Non-critical | • Amidites with modified protecting groups (e.g., acetyl vs. benzoyl) | Incorporates into the chain but is removed during final deprotection, usually without altering sequence [4]. | | Non-reactive & Non-critical | • Hydrolyzed/oxidized amidites • Non-phosphitylated nucleosides | Does not incorporate into the chain; reduces overall yield but does not compromise sequence fidelity [4]. |

Recommended QC Methods:

  • ³¹P NMR Spectroscopy: Essential for detecting reactive phosphorus-containing impurities, such as isomers and degradation products [4].
  • HPLC-MS: Used to identify and quantify impurities based on mass, including those without a chromophore [4].

References

overcoming phosmidosine decomposition under basic conditions

Author: Smolecule Technical Support Team. Date: February 2026

The Instability Problem of Phosmidosine

This compound is a natural nucleotide antibiotic with potent antitumor activity, but its inherent chemical instability, particularly under basic conditions, poses a significant challenge for its isolation and handling [1].

The core of the problem lies in its O-methyl ester linkage on the 5'-phosphoramidate residue [2]. This specific structural feature is susceptible to intermolecular and intramolecular transfer reactions of the methyl group [1]. This means the molecule can degrade through reactions that relocate its own methyl group, leading to decomposition during synthetic steps or even the isolation process, resulting in low yields [1]. One known degradation product is the demethylated species, this compound B [1].

A Documented Stabilization Strategy

Research indicates that chemically modifying the unstable part of the molecule can create more stable analogues. The most straightforward and successfully documented approach is replacing the methyl group with a longer alkyl chain.

The table below summarizes the key finding from the literature:

Alkyl Group (R) Analogue Name / Type Reported Stability & Activity
Methyl (-CH₃) This compound (natural product) Unstable under basic conditions and during chemical synthesis [2] [1].
Ethyl (-CH₂CH₃) O-ethyl ester derivative Sufficiently stable in aqueous solution and maintains antitumor activity [2] [1].
Longer Alkyl Chains e.g., O-propyl ester, etc. Synthesized and tested. Activity decreases slightly as the alkyl chain lengthens [2] [1].

The following diagram illustrates the structural relationship between this compound and its stabilized analogue.

P This compound (Unstable) Solution Replace O-methyl ester with O-ethyl ester P->Solution Strategy PA Stabilized Analogue Problem Inherent methyl transfer activity Problem->P Solution->PA

Key Considerations for Your Research

Beyond the core stabilization strategy, the literature highlights several critical factors to consider in your research, as the structure of this compound is complex and highly specific to its function.

  • The Prolyl Group is Essential: The N-prolylphosphoramidate moiety is a critical part of the structure. Studies show that replacing the L-proline with other amino acids (like an acetyl group or other L-amino acids) or D-proline results in a considerable decrease in antitumor activity [2] [1].
  • The Nucleoside Moiety is Crucial: The 7,8-dihydro-8-oxoadenosine residue is vital for biological activity. While it can be exchanged for a standard adenine base with some retention of activity, replacing the entire nucleoside with a simple alkyl group (like ethyl) leads to a drastic loss of activity [1]. This indicates the nucleoside is not just a passive carrier but integral to the drug's mechanism.

How to Proceed Without Detailed Protocols

The search results I obtained confirm the stability issue and a viable solution but do not contain the step-by-step experimental protocols you requested. To acquire this detailed methodology, I suggest you:

  • Consult the Original Research: The primary source for the synthesis of stabilized this compound analogues is the 2004 Journal of Organic Chemistry paper, "Synthesis of chemically stabilized this compound analogues and the structure--activity relationship of this compound" [2]. This will contain the full synthetic details.
  • Broaden Your Search: Use specialized scientific databases (like SciFinder, Reaxys, or Web of Science) to search for subsequent papers that cite this 2004 work. Later publications may have optimized the synthesis or developed alternative protocols.
  • Investigate Related Compounds: The general synthetic routes to phosphoramidates are covered in review articles [3]. Studying methodologies for similar compounds, while not a direct replacement, can provide valuable insights into reaction design and handling of sensitive phosphoramidate linkages.

References

improving phosmidosine antitumor potency

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Antitumor Potency

The table below summarizes five advanced strategies, detailing their mechanisms, key experiments for validation, and potential challenges for researchers.

Strategy Mechanism of Action Key Experiments & Validation Methods Reported Outcomes / Quantitative Data Potential Challenges & Considerations

| Autophagy Targeting [1] | Pt(IV) prodrugs conjugated with autophagy inhibitors (e.g., Chloroquine) disrupt protective autophagy, breaking tumor cell homeostasis. | - Measure IC50 with/without autophagy inhibitor.

  • Western Blot: LC3-II/I ratio, p62 degradation.
  • Fluorescence Microscopy: track autophagosome formation (GFP-LC3). | - Increased cytotoxicity: significantly lower IC50 in resistant cell lines [1].
  • Overcome drug resistance: restores sensitivity to parent drug [1]. | - Balancing therapeutic effect with potential for excessive autophagy inhibition. | | Prodrug Development (Pt(IV) Platform) [1] | Inert Pt(IV) complex is reduced to active Pt(II) core intracellularly, allowing attachment of bioactive axial ligands. | - ICP-MS: compare Pt uptake.
  • XTT/WST-1 Assay: dose-response curves in 2D/3D cell models.
  • Flow Cytometry: assess apoptosis (Annexin V/PI). | - Enhanced stability: reduced side effects.
  • Increased bioavailability: improved cellular uptake [1]. | - Synthetic complexity of Pt(IV) prodrugs. | | PI3K/Akt/mTOR Pathway Inhibition [2] | Small molecule (e.g., Atractylenolide) inhibits PI3K/Akt/mTOR signaling, a critical pathway for tumor cell survival and proliferation. | - Western Blot: monitor phosphorylation levels of Akt, mTOR, and downstream substrates.
  • Gene Expression Analysis: qPCR for pathway-related genes. | - Reduced cell viability: induces apoptosis and cell cycle arrest.
  • Synergistic effects: can enhance efficacy of other therapeutics [2]. | - Pathway crosstalk and feedback loops can cause compensatory activation. | | Combination with Apoptosis Inducers [2] | Co-administration with agents that upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic ones (e.g., Bcl-2). | - Western Blot: analyze Bax, Bcl-2, Cleaved Caspase-3, PARP cleavage.
  • Mitochondrial Potential Assay: (JC-1 dye). | - Enhanced apoptosis: significant increase in Caspase-3/7 activity.
  • Synergism Calculation: Combination Index (CI) < 1.0 indicates synergy [2]. | - Managing potential increased toxicity from combination therapy. | | Modulating the Tumor Microenvironment (TME) [3] [1] | Target Tumor-Associated Macrophages (TAMs) and Cancer-Associated Fibroblasts (CAFs) to disrupt TME support of tumor growth. | - Immunohistochemistry (IHC)/Flow Cytometry: characterize TAM (CD206+) and CAF (α-SMA+) populations.
  • Cytokine Array: measure levels of IL-10, TGF-β, VEGF. | - Improved drug penetration: reduces physical barrier.
  • Suppressed metastasis: lowers incidence of lung/liver metastases in vivo [3]. | - High complexity and heterogeneity of the TME. |

Technical Support & Troubleshooting Guides

Here are solutions to common experimental problems, based on the strategies above.

FAQs on Autophagy Modulation

Q1: Our in vitro results show potent autophagy inhibition, but the animal model shows no efficacy. What could be wrong? This often indicates a drug delivery or pharmacokinetics issue.

  • Troubleshooting Steps:
    • Verify Bioavailability: Check the drug's plasma concentration and tumor accumulation via HPLC-MS/MS. The prodrug might be metabolized too quickly or fail to reach the tumor.
    • Re-confirm Target Engagement: Extract tumor tissues and perform Western Blots for LC3 and p62 to confirm autophagy modulation is actually happening in vivo.
    • Optimize Formulation: Consider using nanoparticle-based delivery systems (e.g., PLGA nanoparticles) to improve tumor targeting and stability of your drug.

Q2: How can we differentiate between cytotoxic death caused by our drug and death specifically from inhibited autophagy? You need a specific experimental control.

  • Recommended Protocol:
    • Use a well-established autophagy inhibitor like Chloroquine (CQ) or Bafilomycin A1 as a control.
    • Treat cells with three conditions: Your Drug, CQ, and a combination.
    • If cell death is similar between Your Drug and CQ, and the combination shows no strong enhancement, the death is likely primarily via autophagy inhibition. If the combination is dramatically more effective, your drug may have a primary cytotoxic mechanism that is enhanced by blocking protective autophagy.
FAQs on Prodrug Development & Potency

Q3: Our newly synthesized prodrug shows lower in vitro potency than the parent drug. Is this a failure? Not necessarily. This could be by design and requires further investigation.

  • Investigation Checklist:
    • Confirm Prodrug Activation: Test the prodrug in a cell-free reducing environment (e.g., with ascorbate or glutathione) to confirm it releases the active parent drug. Lower activity in initial assays could simply indicate it hasn't been reduced yet.
    • Check Selectivity: Perform toxicity assays on non-tumor cell lines. A successful prodrug may show reduced off-target toxicity while maintaining efficacy against cancer cells, which often have a more reductive intracellular environment.
    • Evaluate Long-term Exposure: Run a clonogenic assay. While short-term viability assays might show lower potency, the prodrug could be more effective at preventing long-term colony formation.

Visualizing Key Signaling Pathways

The diagram below, generated with Graphviz, illustrates a common signaling pathway targeted to improve antitumor potency, integrating the PI3K/Akt/mTOR and apoptosis pathways [2]. The color palette follows your specified brand guidelines.

G GrowthFactor Growth Factor Stimulation PI3K PI3K Activation GrowthFactor->PI3K Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis CellSurvival Promotes Cell Survival & Proliferation mTOR->CellSurvival Apoptosis->CellSurvival Inhibits Caspase Caspase Activation Apoptosis->Caspase Blocks Drug Targeted Drug/Inhibitor Drug->PI3K  Inhibits Bax ↑ Pro-apoptotic Bax Drug->Bax  Induces Bax->Caspase CellDeath Induces Apoptotic Cell Death Caspase->CellDeath

Diagram Title: Targeted Drug Action on PI3K/Akt/mTOR & Apoptosis Pathways

This diagram shows how a targeted therapeutic strategy can simultaneously inhibit a key survival pathway and directly promote apoptosis to exert antitumor effects [2].

How to Approach Your Research on Phosmidosine

While the specifics of this compound are not available in the current literature I reviewed, you can apply the frameworks above to guide your work:

  • Leverage the Strategies Table: The mechanisms in the table are foundational. You can initiate research by screening this compound against these targets (e.g., does it induce autophagy? Which survival pathways does it affect?).
  • Utilize the Troubleshooting Guides: The experimental challenges in modulating pathways like autophagy are common. The provided FAQs offer a starting point for problem-solving in your own lab.
  • Adapt the Pathway Diagram: The visualized pathway is a highly relevant target in oncology. You can use this diagram as a template to map out the specific, known mechanism of action of this compound as you uncover it.

References

phosmidosine protecting group strategy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key considerations when selecting a phosphate-protecting group? The selection is crucial for the synthesis of complex molecules like oligonucleotides. Key factors include the stability of the group during synthesis and its compatibility with other protecting groups on the molecule. The deprotection conditions should be efficient and not cause damage to the final product, such as depurination in oligonucleotides [1].

  • Q2: My deprotection step is inefficient or leads to side products. What can I do? Inefficient deprotection can often be optimized by fine-tuning the reaction conditions. Consider the concentration of reagents, reaction time, and temperature. For instance, the removal of the STmp group from cysteine was optimized by reducing the reaction volume relative to the resin, achieving complete deprotection in just 5 minutes [2]. Switching to a protecting group with orthogonal deprotection conditions can also resolve this issue.

  • Q3: How can I improve the purification of phosphorous-containing intermediates? Incorporating a fluorous tag is an effective strategy. This group acts as a removable tag that facilitates purification via fluorous solid-phase extraction (FSPE). After serving its purpose, the tag can be removed under mild conditions, for example, with zinc and ammonium formate [1].

  • Q4: I am working with air-sensitive phosphines. How can I stabilize them? A common and effective method is to protect the phosphine as a phosphine-borane complex. This complex is stable and can be easily deprotected when needed. A recent method uses trimethylphosphine for deprotection, which is clean and efficient, yielding pure products without the need for chromatography [3].

Troubleshooting Guides

Problem: Incomplete Deprotection

Potential Causes and Solutions:

  • Sub-optimal reaction conditions:
    • Action: Systematically vary key parameters. Refer to the table below for a successful optimization example for the STmp group [2].

    • Protocol for Optimizing Deprotection Conditions:

      • Prepare a deprotection solution of 5% DTT (v/v) and 0.1 N N-Methylmorpholine (NMM) in DMF.
      • Treat the resin-bound peptide with different volumes of this solution for a set time (e.g., 5 minutes).
      • Follow the deprotection with an alkylation step (e.g., with iodoacetamide) to "tag" any unsuccessfully deprotected sites for analysis.
      • Analyze the crude mixture to determine the conditions that yield the highest percentage of fully deprotected product.
    • Data from STmp Deprotection Optimization: The following data was obtained from experiments on about 50 mg of peptidyl resin [2].

Experiment Deprotection Solution Volume (mL) Reaction Time (min) Deprotection Efficiency
1 4.5 5 High
2 3.0 5 High
3 1.0 5 High
4 0.5 5 High
5 0.25 5 High
  • Note: While all volumes worked well in this case, the larger volumes (like 4.5 mL) were fully validated for automation and scalability [2].
  • Choosing a protecting group with inefficient removal:
    • Action: Consider switching to a group known for clean and rapid deprotection. The STmp group is noted for its fast and complete removal under mild basic reducing conditions [2]. The 2-cyanoethyl group is widely used and can be removed with base or ammonia [1]. The (2-acetoxyphenoxy)ethyl (APOE) group is an inexpensive alternative that is also cleaved under standard ammonia conditions [1].
Problem: Managing Air-Sensitive Phosphines

Potential Cause: Tertiary phosphines are highly sensitive to oxidation, which complicates their synthesis, isolation, and storage.

Solution: Use a borane-protecting group [3] [4] [5].

  • Protocol for Phosphine-Borane Complex Formation and Deprotection [3]:
    • Protection: To a solution of the phosphine (1 mmol) in dry THF, add a 1M solution of borane in THF (2-4 mL). Heat the mixture to 40°C and stir for 0.5 to 1 hour. After cooling to room temperature, remove the solvent under vacuum to obtain the crude phosphine-borane complex, which can be purified by washing or chromatography.
    • Deprotection (with Trimethylphosphine): Place the phosphine-borane complex (0.5 mmol) and chromatographic silica gel (mass equal to the borane) in cyclopentyl methyl ether (CPME). Add a 1.0 M solution of trimethylphosphine in toluene and heat the mixture to 100°C for 12 hours. After cooling, remove the solvents. The resulting phosphine is typically pure and does not require further purification.

The following diagram illustrates the decision-making workflow for addressing these common problems in the lab.

G Start Problem Identified P1 Incomplete Deprotection Start->P1 P2 Managing Air-Sensitive Phosphines Start->P2 S1_1 Optimize Reaction Conditions: - Concentration - Time - Temperature P1->S1_1 S1_2 Evaluate Alternative Protecting Groups: - STmp (fast removal) - 2-Cyanoethyl (ammonia) - APOE (ammonia, inexpensive) P1->S1_2 S2_1 Use Borane Protection Strategy: Form stable phosphine-borane complex for synthesis/handling P2->S2_1 Result1 Efficient and Clean Deprotection S1_1->Result1 S1_2->Result1 Result2 Stable, Handlable Phosphine Intermediate S2_1->Result2

Advanced Protecting Group Strategies

For highly complex syntheses, you may need to employ multiple protecting groups that can be removed independently. The following table summarizes some advanced protecting groups and their deprotection conditions [1].

Protecting Group Deprotection Conditions Key Features / Applications
2-Cyanoethyl Base, Ammonia Conventional; widely used in oligonucleotide synthesis [1].
APOE Standard Ammonia Inexpensive alternative to 2-cyanoethyl [1].
Fluorous Tag Zinc, Ammonium Formate Facilitates purification via fluorous solid-phase extraction (FSPE) [1].

| Photolabile Groups (e.g., BHQ, Thiochromone) | UV Light (e.g., 365 nm, 740 nm, or >280 nm) | Enables spatiotemporal control; useful for biomonitoring and reagent-free conditions under neutral pH [1]. |

References

Comparative Analysis: Phosmidosine vs. Phosmidosine B

Author: Smolecule Technical Support Team. Date: February 2026

Feature Phosmidosine This compound B
Chemical Structure Unique N-acyl phosphoramidate linkage with a chiral phosphorus center and an O-methyl ester [1] [2]. Demethylated derivative with no chirality on the phosphorus atom [1].
Synthetic Stability Less stable; the O-methyl ester is prone to decomposition via intermolecular/intramolecular methyl transfer, making isolation difficult [2]. More stable; does not have the labile methyl group responsible for this compound's instability [2].
Anticancer Activity (Potency) High activity. Its diastereomers show similar potency, approximately 10 times higher than this compound B in tumor cell line assays [1]. High anticancer activity, but approximately 10 times less potent than this compound [1].
Key Structural Moieties for Activity The 7,8-dihydro-8-oxoadenosine residue and the L-prolyl group are both essential for full biological activity [2]. The L-prolyl group is critically important for its activity [2] [3].
p53 Phenotype Dependency Exhibits characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [1]. Information not specific in sources, but related compounds show a wide range of inhibitory activities [1].
Other Bioactivities Capable of inducing G1 arrest in the cell cycle and morphological reversion of src oncogene-transformed cells [2] [3]. Shows morphological reversion activity on src transformed cells, though about 1/20th the activity of this compound [3].

Detailed Experimental Data and Protocols

The comparative data primarily comes from in vitro studies using established cancer cell lines. Key methodological details are as follows:

  • Anticancer Activity Assay (MTT Assay): The growth inhibitory activity against various tumor cell lines was evaluated using the MTT assay, a colorimetric test that measures metabolic activity as a proxy for cell viability and proliferation [1].
  • Structure-Activity Relationship (SAR) Studies: Researchers synthesized derivatives by replacing the 7,8-dihydro-8-oxoadenosine moiety with adenosine or deoxyadenosine. The anticancer activity of these derivatives was then tested, revealing that the adenine skeleton is essential, though the 8-oxo modification and the ribose moiety are less critical [2].
  • Stability Experiments: The instability of this compound was observed during the isolation process. To address this, more stable analogs like the O-ethyl ester derivative were synthesized and confirmed to retain sufficient antitumor activity [2].

Mechanism of Action and Signaling Pathways

Research indicates that this compound functions by arresting the cell cycle at the G1 phase. It achieves this by inhibiting Cyclin D1, which prevents the hyperphosphorylation of RB proteins. Consequently, the RB proteins remain in their active, growth-suppressing state, bound to factors like EF2, thereby halting cell cycle progression [2].

The diagram below illustrates this proposed signaling pathway.

G This compound Induced G1 Cell Cycle Arrest This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 Inhibits RBP RB Protein CyclinD1->RBP Promotes Phosphorylation E2F E2F Transcription Factor RBP->E2F Binds and Inactivates (in active state) G1_Arrest G1 Phase Arrest RBP->G1_Arrest Active form Maintained

The structural core of these compounds can be visualized as a hybrid molecule. Its proposed mechanism suggests it may act as an inhibitor of prolyl-tRNA synthetase, given its structural similarity to the natural substrate Prolyl-AMP (Adenylate) [2].

G Structural Analogy to Prolyl-tRNA Synthesis Intermediate Substrate L-Proline Prolyl_AMP Prolyl-AMP (Adenylate) Substrate->Prolyl_AMP ATP ATP ATP->Prolyl_AMP tRNA tRNA^Pro^ Prolyl_AMP->tRNA Aminoacylation Prolyl_AMP_analog This compound / this compound B Prolyl_AMP->Prolyl_AMP_analog Structural Analog Charged_tRNA Charged tRNA^Pro^ tRNA->Charged_tRNA Prolyl_AMP_analog->Prolyl_AMP Potential Inhibition

Key Insights for Research and Development

  • Lead Compound Selection: While this compound is more potent, its instability is a major drawback for development. This compound B presents a more stable, though less potent, lead structure. Research has successfully developed more stable analogs, such as the O-ethyl ester of this compound, which maintains potent activity [2].
  • SAR Guidance: Future drug design should preserve the L-prolyl residue and the adenine/8-oxoadenine base, as these are critical for activity. Modifications to the phosphoramidate ester group (e.g., O-ethyl) are promising for improving stability with only a minor cost to potency [2].
  • Promising Mechanism: Their activity is independent of p53 status [1], which is highly valuable since many cancers have dysfunctional p53. The proposed mechanism of inhibiting prolyl-tRNA synthetase could represent a novel mode of action for anticancer agents [2].

References

Comparative Activity of Phosphoramidate Diastereomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative biological activity and synthesis methods for various phosphoramidate prodrugs and related compounds, illustrating the critical importance of phosphorus stereochemistry.

Compound / Functional Group Diastereomer Activity Difference Experimental System / Assay Key Quantitative Data Synthesis & Separation Methods
Phosmidosine [1] Identified as a biologically active molecule containing a phosphoramidate functional group. Specific diastereomer activity comparison not provided in search results. Information not available in search results. Information not available in search results. Information not available in search results.

| Sofosbuvir (Anti-HCV ProTide) [1] | Sp isomer was approximately 18-fold more potent than the Rp isomer. | HCV Replicon Assay: Measures the compound's effectiveness at inhibiting viral replication in a cellular model. | EC90 Values [1]:

  • Rp isomer: 7.5 μM
  • Sp isomer: 0.42 μM | Launched as a single diastereomer. Separation of diastereoisomers prior to the final step was difficult, requiring a crystal of pure diastereoisomer for selective crystallization [1]. | | GS-7340 (Anti-HIV ProTide) [1] | Sp isomer was 10-fold more potent against HIV than the Rp isomer. | Anti-HIV Activity Assay (specific type not mentioned). | Potency data not detailed beyond the fold-difference [1]. | Information not available in search results. | | 1′-Cyano-2′-C-methyl-4-aza-7,9-dideazaadenosine Phosphoramidate [1] | Sp isomer was 6-fold more potent in the replicon assay and 2-fold more efficient in triphosphate formation. | 1. HCV Replicon Assay
  • Triphosphate Formation in Primary Human Hepatocytes: Measures the conversion of the prodrug to the active nucleotide triphosphate within human liver cells. | - Replicon Assay: Sp was 6-fold more potent.
  • Triphosphate Formation: Sp was 2-fold more efficient [1]. | Information not available in search results. | | General Phosphoramidates [1] | Diastereoisomers are processed at different rates by the enzyme carboxypeptidase. | Enzymatic Assay using carboxypeptidase. | Processing rates varied, but specific numerical data not provided [1]. | Conventional non-stereoselective synthesis (e.g., using tBuMgCl or NMI) produces a 1:1 mixture of Rp and Sp diastereoisomers [1]. | | Phosphorothioate (PS) Oligonucleotides [2] | Fully PS-modified oligonucleotides can lose up to three-fold potency compared to phosphodiester (PO) counterparts due to structural constraints in enzyme active sites. | Inhibition assays targeting APOBEC3 (A3) enzymes, which are involved in cancer and viral drug resistance. | Potency loss of up to three-fold [2]. | PS linkages introduce a chiral center at phosphorus, conventionally creating an ~1:1 mixture of diastereomers that is not controlled during synthesis [2]. |

Experimental Protocols for Key Findings

To ensure your research is reproducible, here are the detailed methodologies from the cited studies.

  • HCV Replicon Assay [1]: This cell-based assay is used to evaluate the potency of anti-HCV compounds. It involves a human cell line that maintains self-replicating HCV RNA fragments. The effectiveness (EC90) of a compound is measured by its concentration required to reduce viral RNA replication by 90%.
  • Triphosphate Formation in Hepatocytes [1]: This protocol measures the intracellular conversion of nucleoside phosphoramidate prodrugs to the active nucleoside triphosphate form. Primary human hepatocytes are treated with the prodrug, and intracellular levels of the triphosphate metabolite are quantified over time using analytical techniques like LC-MS/MS. The efficiency is compared between diastereomers.
  • Copper-Catalyzed Diastereoselective Synthesis [1]:
    • Reaction Setup: The nucleoside and phosphorochloridate are combined in a tetrahydrofuran (THF) solvent.
    • Catalysis: The reaction is performed in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst (0.2 equivalents) and triethylamine (NEt₃) as a base (1.5 equivalents).
    • Key Finding: The reaction proceeds without an additional metal ligand, which was found to be crucial for achieving high diastereoselectivity.
    • Outcome: This method can produce phosphoramidate prodrugs like 5a with a diastereomeric ratio (d.r.) of 1:7 (Rp:Sp) in favor of the Sp isomer, a significant improvement over the 1:1 mixture from non-selective methods.

Analytical Techniques for Diastereomer Characterization

  • Chromatography: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique used to analyze the diastereomeric ratio of crude reaction mixtures and to purify isomers [1].
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are essential tools for confirming the chemical structure and purity of synthesized nucleoside analogs and their phosphoramidate derivatives [2].

This compound and ProTide Synthesis Workflow

The following diagram illustrates the key steps and strategic choice between non-selective and diastereoselective synthesis pathways for phosphorus-containing molecules like ProTides, which share a functional group with this compound.

G Start Start Synthesis PChiral P-Chiral Center Formed Start->PChiral NonSelective Non-Stereoselective Synthesis PChiral->NonSelective SelectiveRoute Diastereoselective Synthesis PChiral->SelectiveRoute DiastereoMix 1:1 Mixture of Rp and Sp Diastereomers NonSelective->DiastereoMix BioEval Biological Evaluation DiastereoMix->BioEval CuCatalyst Catalytic System: Cu(OTf)₂, NEt₃, THF SelectiveRoute->CuCatalyst SpEnriched Diastereomerically-Enriched Mixture (e.g., Rp:Sp 1:7) CuCatalyst->SpEnriched SpEnriched->BioEval SpActive Sp Diastereomer Shows Higher Activity BioEval->SpActive

Key Implications for Research

The evidence strongly underscores that for phosphoramidate-based compounds, the configuration at the phosphorus atom is not just a chemical detail but a critical determinant of efficacy.

  • The "Sp" Preference: Across multiple ProTide drugs, the Sp diastereomer consistently demonstrates superior potency, often by an order of magnitude [1]. This suggests a common structural preference in the biological enzymes that process these prodrugs.
  • Synthesis Dictates Biology: Relying on non-stereoselective synthesis yields a 1:1 mixture where half of the material is significantly less active. Therefore, developing and applying diastereoselective synthetic methods is crucial for creating more potent and efficient pharmaceuticals [1].
  • Activity-Stability Balance: As seen with oligonucleotide inhibitors, modifying the phosphate backbone (e.g., with phosphorothioates) can enhance stability, but may reduce potency if it disrupts binding in the enzyme's active site. Optimal drug design often requires a mixed-backbone approach [2].

References

phosmidosine structure-activity relationship study

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for SAR Studies

The table below summarizes the core concepts and methodologies from the literature that are essential for conducting a robust SAR study, adaptable for a molecule like phosmidosine [1] [2] [3].

Concept / Method Description & Purpose Relevance to SAR
SAR (Structure-Activity Relationship) The relationship between a molecule's chemical structure and its biological activity [1]. The foundational principle. Systematically modifying this compound's structure to understand how changes affect its function.
QSAR (Quantitative SAR) Mathematical models that quantify the relationship between structural descriptors (e.g., log P, molecular weight) and biological activity [1] [3]. Moves beyond qualitative analysis to predict the activity of new this compound analogs before they are synthesized.
SAR Table A table organizing compounds, their physical properties, and biological activities to visually identify trends [4]. The primary tool for data presentation, allowing for easy comparison of different this compound derivatives.
Fragment-Based Design Starting from a small, high-efficiency fragment (like a key amino acid) and growing or modifying it to enhance affinity [5]. This compound's structure can be deconstructed into core and substituent regions for systematic exploration.
Matched Molecular Pair (MMP) Analysis Identifies pairs of compounds that differ only at a single site, defining a specific chemical transformation [6]. Systematically catalogues the effects of single structural changes on this compound's activity.
Structure-Based Design Using the 3D structure of the target protein (e.g., from X-ray crystallography) to guide rational drug design [5]. If this compound's target is known, this method can be used to design modifications for improved binding.

Experimental Protocols for SAR

The general workflow for an SAR study is iterative, cycling through design, synthesis, testing, and analysis. Here are detailed methodologies for key experiments that could be central to a this compound investigation [5] [3] [6].

  • 1. Compound Synthesis and Series Design

    • Core Protocol: A common strategy is to use solid-phase synthesis for rapid generation of analog libraries. This involves attaching a core building block (e.g., Fmoc-Tyr(PO(OBzl)₂)-OH for a phosphotyrosine mimic) to a resin. Through sequential deprotection and coupling with various commercially available carboxylic acids, a series of analogs with modifications at specific sites can be rapidly produced [5].
    • SAR Application: This method allows for the systematic variation of substituents on the this compound core to explore a range of physicochemical properties (e.g., alicyclic, heterocyclic, aromatic with electron-withdrawing/donating groups) to maximize interactions with the biological target [5].
  • 2. Measuring Target Binding and Affinity

    • Core Protocol: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for quantifying biomolecular interactions. SPR measures binding in real-time without labels, providing data on association/dissociation rates and equilibrium binding constants (KD). ITC directly measures the heat released or absorbed during binding, providing the KD, as well as stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction [5].
    • SAR Application: These techniques are used to determine the binding affinity (KD) of each this compound analog for its intended protein target. A lower KD indicates higher affinity. This quantitative data is the primary input for building SAR tables and QSAR models [5].
  • 3. Assessing Functional Biological Activity

    • Core Protocol: Develop a cell-based split-luciferase complementation assay to monitor the inhibition of a specific protein-protein interaction (PPI) inside a living cell. This assay relies on the functional reconstitution of a luciferase enzyme only when the PPI is disrupted by the inhibitor. The signal output is proportional to the compound's cellular activity [5].
    • SAR Application: This protocol tests whether this compound analogs can engage their target in a complex cellular environment and functionally block a downstream pathway. It provides critical data on efficacy and cell permeability, which may not be evident from simple binding assays [5].
  • 4. Structural Analysis of Compound-Target Interaction

    • Core Protocol: X-ray Crystallography is used to solve the three-dimensional atomic structure of the target protein co-crystallized with a this compound analog. The resulting electron density map reveals precise atomic interactions (hydrogen bonds, van der Waals forces, hydrophobic contacts) [5].
    • SAR Application: This is the most powerful method for understanding the structural basis of the SAR. It visually explains why a particular modification increases or decreases affinity, allowing for rational, structure-guided design of subsequent compound generations [5].

The following diagram illustrates the logical workflow that integrates these experimental protocols into a cyclical SAR research process.

Start Start: Identify Lead Compound (e.g., this compound) Design Design Analogs (Structural Modifications) Start->Design Synthesize Synthesize Compounds Design->Synthesize Test Test Biological Activity Synthesize->Test Analyze Analyze Data & Build SAR/QSAR Models Test->Analyze Decision Activity Goals Met? Analyze->Decision StructuralBio Structural Biology (X-ray Crystallography) Analyze->StructuralBio Decision->Design No End Optimized Candidate Decision->End Yes StructuralBio->Design

A Practical Path Forward for Your Research

Given the lack of readily available public data on this compound, here are concrete steps you can take to acquire the necessary information:

  • Search Specialized Databases: Deeply search scientific literature databases like PubMed and SciFinder using keywords such as "this compound analog," "this compound synthesis," and "this compound inhibitor."
  • Consult Patent Literature: SAR information is often disclosed in patents long before it appears in journal articles. Search patent databases like Google Patents, USPTO, and Espacenet.
  • Leverage Your Network: If possible, consult with colleagues or collaborators in academia or industry who specialize in nucleoside/tide chemistry or kinase research, as they may have access to proprietary or unpublished data.

References

Cordycepin: A Modified Nucleoside with Antitumor Activity

Author: Smolecule Technical Support Team. Date: February 2026

Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog from the fungus Cordyceps sinensis. Its bioactivity stems from its role as an inhibitor of enzymes related to 2'-deoxyadenosine (dA) [1].

Recent research has explored its use as a dual-function molecular element in aptamer-drug conjugates [1]. When incorporated into the Sgc8c aptamer (which targets the PTK7 receptor on cancer cells), cordycepin acts as both a structural component and a bioactive drug element.

The table below summarizes key experimental findings for a cordycepin-modified aptamer, Sgc8-23A.

Aptamer Construct Experimental Model Key Antitumor Effects & Performance Data
Sgc8-23A (Cordycepin-modified Sgc8c aptamer) In vitro (HCT116 human colon cancer cells) Enhanced antitumor activity and stability compared to free cordycepin [1].
In vivo (Zebrafish patient-derived xenograft model) Significantly inhibited tumor growth [1].

Other Nucleobase Modification Strategies for Therapeutics

Beyond specific nucleoside drugs like cordycepin, incorporating modified nucleobases into oligonucleotides (like aptamers or siRNAs) is a common strategy to improve the drug-like properties of nucleic acid therapeutics.

The following table outlines several modification types and their roles.

Modification Type Purpose and Therapeutic Benefits
Base Substitutions (e.g., Pseudouridine, 2-thiouridine) [2] Modifications like pseudouridine can enhance translation efficiency and reduce immunogenicity, which is highly valuable for mRNA therapeutics [2].
Functional Group Addition (e.g., Methylation at various nucleobase positions) [3] Simple modifications like methylation are common in nature and can regulate RNA stability and translational activity. They are useful for studying cellular processes [3].
Backbone Modifications (e.g., Phosphorothioate, dithiophosphate) [2] [4] Replacing a non-bridging oxygen with sulfur in the phosphate backbone increases resistance to nuclease degradation, prolongs half-life in vivo, and improves binding to plasma proteins [2] [4].

Experimental Protocols for Evaluating Modified Oligonucleotides

The methodologies below are common in the field and were used in the studies cited to evaluate modified aptamers, such as those targeting AXL or PTK7 [1] [4].

1. Synthesis of Modified Oligonucleotides

  • Method: Solid-phase synthesis using the phosphoramidite method.
  • Protocol Details: The synthesis is performed on a solid support (e.g., controlled-pore glass) in a 3' to 5' direction. The cycle involves [5]:
    • Deprotection: Removal of the 5'-protecting group (e.g., DMTr).
    • Coupling: Activation of a nucleoside phosphoramidite building block (e.g., with tetrazole) and its coupling to the growing chain.
    • Capping: Acetylation of unreacted chains to prevent deletion sequences.
    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
  • After synthesis, the oligonucleotide is cleaved from the support, and all protecting groups are removed.

2. Assessment of Stability

  • Method: Nuclease resistance assay.
  • Protocol Details: The modified oligonucleotide is incubated in a biologically relevant medium, such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS) at 37°C. Its integrity is analyzed over time using polyacrylamide gel electrophoresis (PAGE) and compared to an unmodified control [1].

3. Evaluation of Binding and Bioactivity

  • Binding Affinity & Cellular Internalization:
    • Flow Cytometry: Used to assess the binding specificity and affinity of fluorescently labeled aptamers to target cells (e.g., HCT116 cells) [1].
    • Laser Confocal Microscopy: Used to visualize and confirm the internalization of aptamers into target cells [1].
  • In Vitro Efficacy:
    • Western Blot Analysis: Used to measure the downregulation of target protein expression (e.g., phospho-AXL) in cancer cell lines after treatment with the modified oligonucleotide [4].
  • In Vivo Efficacy:
    • Animal Models: The antitumor effect is typically evaluated in models like zebrafish patient-derived xenografts or orthotopic mouse models. Key metrics include the ability of the treatment to significantly reduce tumor growth and metastasis compared to controls [1] [4].

The following diagram illustrates the key steps involved in the development and evaluation of a base-modified therapeutic aptamer.

workflow Start Start: Identify Target (e.g., PTK7, AXL) Synth Synthesize Modified Aptamer (Solid-Phase Phosphoramidite Method) Start->Synth Char Characterization Synth->Char InVitro In Vitro Testing Char->InVitro CD Circular Dichroism (CD) (Secondary Structure) Char->CD PAGE PAGE Analysis (Stability in Serum) Char->PAGE InVivo In Vivo Testing InVitro->InVivo Flow Flow Cytometry (Binding Affinity) InVitro->Flow Micro Confocal Microscopy (Cellular Internalization) InVitro->Micro WB Western Blot (Target Protein Inhibition) InVitro->WB PDX Zebrafish/Mouse PDX Model (Tumor Growth Inhibition) InVivo->PDX

How to Proceed with Your Research on Phosmidosine

Since direct information on this compound is scarce, I suggest these approaches to continue your work:

  • Refine the Search Term: The name "this compound" might be a specific trade name, a common name for a complex molecule, or a spelling variation. Try searching in specialized chemical databases (like PubChem or SciFinder) using possible systematic chemical names or CAS numbers.
  • Explore the Broader Category: Investigate the general class of nucleoside phosphoramidites with antitumor properties. Cordycepin phosphoramidite is one example [1], and many others are used to create modified oligonucleotides for therapy [3] [6].
  • Consult the Primary Literature: A deep dive into academic journals focused on medicinal chemistry, nucleic acids research, or cancer drug discovery may yield more results.

References

phosmidosine compared to other nucleotide antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nucleoside Analogues as Antimicrobials

Nucleoside analogues are chemical compounds that mimic the structure of natural nucleosides. After entering a cell, they are activated by phosphorylation and then disrupt vital cellular processes, primarily the synthesis of DNA or RNA [1] [2]. The following table summarizes some key nucleoside analogues with known antibacterial activity.

Drug Name Natural Nucleoside Mimicked Key Structural Modification Reported Antibacterial Activity
Gemcitabine [1] Deoxycytidine Two fluorine atoms on the 2' carbon of the sugar Effective against Gram-positive bacteria (e.g., Listeria, Bacillus, Enterococcus, Staphylococcus); ineffective against Gram-negative bacteria.
Zidovudine (AZT) [1] Thymidine Azido group in place of the 3' hydroxyl group Primarily an antiviral; antibacterial activity is noted but not its primary use.
General Pyrimidine & Purine Analogues [1] Cytosine, Uracil, Guanine Halogenation, thiolation, or azolation of the nucleobase A significant number of such compounds have demonstrated antibacterial activity.

A significant focus of current research is on drug repurposing—exploring existing clinically approved nucleoside analogues (originally developed for cancer or viral infections) for their potential as antibacterial agents. This strategy can fast-track clinical application since the safety profiles of these drugs are already known [1].

Mechanism of Action and Experimental Insights

The antibacterial effect of nucleoside analogues is primarily due to their incorporation into bacterial DNA or RNA, which leads to the termination of the DNA chain and inhibition of replication [1] [3]. The metabolic pathway and mechanism are complex, as illustrated below.

G NucleosideAnalogue Nucleoside Analogue (Prodrug) CellularUptake 1. Cellular Uptake NucleosideAnalogue->CellularUptake NMP Nucleoside Monophosphate (NMP) CellularUptake->NMP NDP Nucleoside Diphosphate (NDP) NMP->NDP NTP Nucleoside Triphosphate (NTP) NDP->NTP Incorporation 2. Incorporation into DNA/RNA NTP->Incorporation ChainTermination Chain Termination Incorporation->ChainTermination EnzymeInhibition Inhibition of Viral/Bacterial Polymerases & Other Enzymes Incorporation->EnzymeInhibition

Supporting experimental data for these mechanisms includes:

  • In vitro susceptibility testing: Studies have identified gemcitabine's potent antibacterial effect on various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1].
  • In vivo efficacy models: In a murine infection model, treatment with gemcitabine resulted in a dramatic reduction in mortality (from 100% to 17%) in mice infected with a lethal dose of Streptococcus pyogenes [1].
  • Synergy studies: Research shows that gemcitabine can have a synergistic effect with traditional antibiotics like gentamicin, which may help slow the emergence of resistance [1].

References

Key Evidence for Phosmidosine's p53-Independent Activity

Author: Smolecule Technical Support Team. Date: February 2026

The primary supporting evidence comes from a 2002 study that first synthesized Phosmidosine and evaluated its activity [1]. The relevant finding is summarized in the table below.

Aspect Description
Key Finding This compound and related compounds showed "characteristic inhibitory activities against cancer cells independent of their p53 phenotypes." [1]
Reported Assay Growth inhibitory activity was evaluated using the MTT assay in various tumor cell lines [1].
Data Limitation The original paper does not provide specific quantitative data or IC50 values for the different p53 phenotypes [1].
Need for Validation The claim requires further validation with modern standards, such as genetic confirmation of p53 status and additional mechanistic studies [2].

Contemporary Approaches for Validation

While direct protocols for this compound are not available in the search results, current research into p53-independent drug action employs several key strategies. The following diagram illustrates a robust experimental workflow you can adapt for validation studies.

workflow cluster_p53_status Confirm p53 Status cluster_assays Key Experimental Assays Start Validate p53-Independent Activity Step1 1. Confirm p53 Status in Model Systems Start->Step1 Step2 2. Perform Viability & Proliferation Assays Step1->Step2 A1 Use p53-Null Cell Lines (e.g., H1299 lung carcinoma) A2 Use Isogenic Cell Pairs (TP53 wild-type vs. knockout) A3 Genetic Knockdown/Inhibition (CRISPR-Cas9, siRNA, dominant-negative p53) Step3 3. Assess Apoptosis and Cell Death Step2->Step3 B1 Cell Viability Assays (MTT, CellTiter-Glo) B2 Clonogenic Survival Assay Step4 4. Investigate Alternative Mechanisms Step3->Step4 B3 Western Blot (e.g., PARP cleavage) B4 Flow Cytometry (Annexin V/PI) B5 Proteomic Studies (DIA Mass Spectrometry) B6 Analysis of Other Pathways (e.g., YAP/TAZ, Retrotransposons)

The table below provides more detail on the experimental methods referenced in the workflow.

Experimental Approach Key Methodologies & Cell Models Purpose & Relevance
p53 Status Confirmation [3] [4] [5] Use p53-null cell lines (e.g., H1299 lung carcinoma) [3]. Create isogenic pairs (TP53 wild-type vs. knockout) [5]. Use genetic inhibition (CRISPR-Cas9, dominant-negative p53 fragments) [4]. To establish a controlled system where the compound's effect can be clearly attributed to a p53-independent mechanism.
Viability & Apoptosis Assays [4] Cell viability assays (e.g., MTT, CellTiter-Glo) [1] [4]. Clonogenic survival assays. Apoptosis analysis via Western Blot (PARP cleavage) or Flow Cytometry (Annexin V/PI staining) [4]. To quantitatively measure cell death and growth inhibition, confirming the anticancer effect is maintained without functional p53.
Mechanism Profiling [3] [2] Proteomic studies (e.g., Data-Independent Acquisition - DIA - Mass Spectrometry) [3]. Investigate known p53-independent vulnerabilities (e.g., YAP/TAZ signaling, retrotransposon activation) [2]. To identify the specific alternative pathways or proteins the compound engages to exert its effect, moving beyond correlation to mechanism.

Interpretation and Research Recommendations

The initial claim that this compound acts independently of p53 is a valuable starting point but resides in an old study. To build a compelling case for modern drug development professionals, you would need to:

  • Reproduce and Extend Findings: Confirm the initial results using well-characterized cell models and modern, rigorous assays.
  • Elucidate the Mechanism: Use techniques like proteomics [3] to identify the actual cellular target of this compound, moving beyond the observation of activity.
  • Benchmark Against Known Approaches: Compare its potency and mechanism to other recognized p53-targeting strategies, such as reactivators (APR-246, Rezatapopt) or compounds that induce degradation of mutant p53 [2] [6].

References

phosmidosine proline importance for antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Phosmidosine: The Role of Proline and Key Derivatives

This compound is a natural product that acts as a G1 arrest anticancer drug. Its structure is closely related to prolyl adenylate (Prolyl-AMP), a crucial intermediate in protein synthesis [1]. The following table summarizes the core findings on its structure-activity relationship.

Feature/Specific Modification Key Finding on Antitumor Activity Proposed Mechanism / Rationale
Proline Residue Essential. Substitution with other aminoacyl groups (e.g., acetyl) causes considerable loss of activity [1]. Mimics prolyl-AMP, potentially inhibiting prolyl-tRNA synthetase and disrupting peptide synthesis in cancer cells [2] [1].
7,8-dihydro-8-oxoadenine Base Can be replaced by adenine or 6-N-acetyladenine without major loss of activity [2] [1]. The adenine skeleton is the minimum requirement. Uracil, cytosine, and guanine replacements eliminate activity [2].
Ribose Sugar The deoxy counterpart (removing the 2'-OH group) retained activity but showed a four-fold decrease in potency in one cell line [1]. The sugar moiety plays a role in optimizing potency but is less critical than the base or proline [1].
O-Methyl Ester The natural product is unstable and degrades readily [1]. Prone to intermolecular and intramolecular methyl transfer reactions [1].
O-Ethyl Ester (Derivative 3) A sufficiently stable synthetic derivative that maintains sufficient antitumor activity [1]. The ethyl group confers greater stability than the methyl ester, making it more suitable for study [1].

Experimental Insights into Proline's Importance

  • Synthesis of Derivatives: A series of this compound derivatives were synthesized by condensing a protected phosphorodiamidite reagent with various protected nucleosides. This method allowed for the systematic replacement of the 7,8-dihydro-8-oxoadenosine unit with other nucleosides (like adenosine or deoxyadenosine) and the proline unit with other amino acids [2] [1].
  • Biological Activity Assay: The antitumor activity of these synthesized derivatives was evaluated against specific cancer cell lines, notably KB (human epidermal carcinoma) and L1210 (mouse lymphocytic leukemia) cells. The potency of each compound was compared to the active benchmarks to determine the effect of each structural change [2] [1].
  • Mechanistic Rationale: The proposed mechanism is that because this compound structurally mimics prolyl-AMP, it can act as an inhibitor of the prolyl-tRNA synthetase enzyme. This inhibition would disrupt the charging of tRNA with proline, thereby blocking the synthesis of proline-containing proteins that are essential for rapid cancer cell growth [2] [1].

Broader Context: Other Anticancer Prolinamides

Research on other synthetic proline-derived compounds further underscores the therapeutic potential of this scaffold. The table below summarizes notable examples from recent studies.

Compound Class / Name Key Anticancer Findings Experimental Evidence

| N-(4'-substituted phenyl)-l-prolinamides (Synthetic compounds) | Multiple compounds (4a, 4u, 4s) showed broad-spectrum activity, outperforming 5-Fluorouracil against lung (A549) and colon (HCT-116) cancer cells [3]. | MTT Assay: Used to measure cell viability and calculate percentage inhibition across four human carcinoma cell lines (SGC7901, HCT-116, HepG2, A549) [3]. | | Quinoline-based Dihydrazone-Prolinamide Hybrids (3b & 3c) | Exhibited potent activity against breast cancer cells (MCF-7) with IC50 values of ~7.0 μM. Induced apoptosis and generated ROS [4]. | MTT, AO/EB Staining, Flow Cytometry, ROS Detection: A battery of tests confirmed potent cytotoxicity, induction of apoptosis, and reactive oxygen species generation [4]. |

Mechanism of Action Pathway

The proposed mechanism by which this compound exerts its antitumor effect can be visualized as the following pathway.

G This compound This compound Prolyl_tRNA_Synth Prolyl-tRNA Synthetase This compound->Prolyl_tRNA_Synth Mimics Inhibition Inhibition of Enzyme Prolyl_tRNA_Synth->Inhibition Disrupted_Protein_Synth Disrupted Protein Synthesis Inhibition->Disrupted_Protein_Synth G1_Arrest G1 Cell Cycle Arrest Disrupted_Protein_Synth->G1_Arrest Antitumor_Effect Antitumor Activity G1_Arrest->Antitumor_Effect

Conclusion and Research Implications

  • The proline residue is non-replaceable and critical for its antitumor activity.
  • The adenine base is a core requirement, while the unique 7,8-dihydro-8-oxoadenine can be substituted.
  • Synthetic modifications, like the O-ethyl ester, can solve stability issues in the natural compound.

The strategy of using proline-containing compounds to target essential cellular processes like protein synthesis remains a valid and promising avenue in anticancer drug discovery.

References

phosmidosine phosphoramidothioate vs native compound activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Phosmidosine Analogues

The table below summarizes the chemical structures and experimental biological activities of this compound and its modified analogues as reported in the literature.

Compound / Analogue Key Structural Features Antitumor Activity & Key Findings
Native this compound (N)-prolylphosphoramidate with (O)-methyl ester linkage [1] [2]. Potent antitumor activity; arrests cell cycle at G1 phase; highly unstable under basic conditions and during synthesis, limiting its practicality [1] [2].
(O)-Ethyl Ester (1b) (O)-Ethyl ester group replacing the (O)-methyl ester [1] [2]. Sufficiently stable in aqueous solution; both diastereoisomers showed similar antitumor activity to the native compound, making it a viable stabilized analogue [1] [2].
Longer (O)-Alkyl Esters (1a, 1c, 1d) (O)-ester group replaced by longer alkyl chains [1] [2]. Both diastereoisomers of the longer alkyl-containing analogues proved to have similar antitumor activities [1] [2].
Aminoacyl-Modified Analogues L-prolyl group replaced by other L-amino acids or D-proline [1] [2]. Resulted in a considerable decrease in antitumor activity, highlighting the critical role of the L-prolyl group for full activity [1] [2].
Phosphoramidothioate (17) Phosphoramidate oxygen replaced by sulfur [1] [2]. Maintained essentially a similar antitumor activity, though with a slight decrease in efficiency [1] [2].
Simple Core Compound (11) Lacks partial structures of the full this compound molecule [1] [2]. Exhibited weak cytotoxicity [1] [2].
Non-Nucleotidic Material (13) Lacks the nucleoside component of this compound [1] [2]. Showed no antitumor activity, underscoring the importance of the integrated structure [1] [2].

Experimental Insights

The following diagram illustrates the key structure-activity relationships derived from the experimental studies on this compound analogues.

Native Native Phosmidosin (O-Methyl Ester) Ethyl O-Ethyl Ester Analogue (Stable & Active) Native->Ethyl Stabilization LongAlkyl Longer O-Alkyl Esters (Active) Native->LongAlkyl Stabilization Prolyl L-Prolyl Group (Crucial for Activity) Native->Prolyl Essential Feature Phosphoro Phosphoramidothioate (Active, Slightly Less Efficient) Native->Phosphoro O to S Modification SimpleCore Simple Core Compound (Weak Cytotoxicity) Native->SimpleCore Structural Simplification NonNuc Non-Nucleotidic Material (No Activity) Native->NonNuc Structural Simplification OtherAmino Other Aminoacyl Groups (Reduced Activity) Prolyl->OtherAmino Replacement

Interpretation of Experimental Data

The experimental data reveals several key principles for the design of this compound-based therapeutics:

  • Stability is Decoupled from Core Activity: Replacing the native (O)-methyl ester with an (O)-ethyl or longer alkyl ester solved the critical instability issue without diminishing the potent antitumor activity. This suggests that this part of the molecule is a key pharmacokinetic handle that can be optimized without affecting the mechanism of action [1] [2].
  • The L-Prolyl Moiety is a Key Pharmacophore: The significant drop in activity when the L-prolyl group is replaced indicates its role is likely more than just structural. It may be directly involved in target recognition or binding, making it a critical pharmacophoric element [1] [2].
  • The Phosphoramidothioate is a Viable Bioisostere: The phosphoramidothioate derivative retained most of the biological activity. Replacing an oxygen atom with sulfur is a common bioisosteric replacement in medicinal chemistry, which can alter properties like metabolic stability, lipophilicity, and electronic distribution without a complete loss of function [1] [2].
  • The Integrated Structure is Essential for Potency: The weak or absent activity in simplified core structures and non-nucleotidic materials demonstrates that the full, integrated molecular architecture of this compound—featuring both the nucleoside and the modified phosphoramidate—is necessary for its potent and specific antitumor effect [1] [2].

References

Antitumor Activity of Phosmidosine and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data on the growth inhibitory activity of phosmidosine and its related compounds, primarily established through the MTT assay in various tumor cell lines [1].

Compound Key Structural Features Antitumor Activity & Cell Line Observations Key Findings
This compound (Diastereomers 1a & 1b) [1] Nucleotide antibiotic with 8-oxoadenosine and L-proline connected via an N-acyl phosphoramidate linkage [1]. Showed similar, high anticancer activity [1]. Activity is independent of p53 status in cancer cells [1]. Approximately 10 times more potent than this compound B [1].
This compound B [1] Demethylated derivative of this compound [1]. Showed high anticancer activities, though lower than the diastereomers [1]. Served as a key intermediate for synthesizing this compound diastereomers [1].
This compound Analogues [2] Variants with different nucleobases (uracil, cytosine, guanine) in place of 7,8-dihydro-8-oxoadenine [2]. Did not show significant antitumor activity [2]. The 7,8-dihydro-8-oxoadenine base is crucial for activity [2].
This compound Analogues [2] Variants with different amino acids replacing proline [2]. Showed reduced or lost activity [2]. The L-proline moiety is essential for its antitumor effect [2].

Experimental Protocol for Key Data

The core data in the table above was generated using the following methodological approach:

  • Cell Viability Assay: The MTT assay was used. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which serves as a proxy for cell viability and proliferation [1].
  • Compound Synthesis: The synthesis of this compound and its analogues involved a multi-step organic synthesis process. A key step was the coupling reaction of an 8-oxoadenosine 5'-phosphoramidite derivative with a protected prolinamide, followed by deprotection to yield the final product [1] [2].

Proposed Mechanism of Action

While the complete mechanism of action is not fully elucidated, research suggests a unique target. Evidence indicates that this compound may inhibit protein synthesis in cancer cells by serving as an analog of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby interfering with the peptide synthesis machinery [2].

The following diagram illustrates this proposed mechanism and the critical structure-activity relationship (SAR) of this compound.

G Start This compound MOA Proposed Mechanism of Action Start->MOA SAR Structure-Activity Relationship (SAR) Start->SAR Step1 Mimics Prolyl-AMP MOA->Step1 Enters cell Base Base SAR->Base Nucleobase is critical Link Link SAR->Link Phosphoramidate linkage confers stability AminoAcid AminoAcid SAR->AminoAcid Amino Acid is critical Step2 Inhibits protein synthesis Step1->Step2 Inhibits peptide synthesis Step3 Antitumor Effect Step2->Step3 Leads to BaseActive BaseActive Base->BaseActive 8-oxoadenine ACTIVE BaseInactive BaseInactive Base->BaseInactive Uracil/Cytosine/Guanine INACTIVE AA_Active AA_Active AminoAcid->AA_Active L-Proline ACTIVE AA_Inactive AA_Inactive AminoAcid->AA_Inactive Other Amino Acids INACTIVE

Interpretation and Research Implications

The data highlights several key points for researchers:

  • Promising Broad-Spectrum Potential: The activity across various tumor cell lines, independent of their p53 status, is a significant finding [1]. p53 is a critical tumor suppressor protein often mutated in cancers, and resistance to therapies is common in p53-mutated cells. This suggests this compound could have a broad application.
  • A Unique Molecular Structure: The distinct N-acyl phosphoramidate linkage connecting a nucleotide to an amino acid is a rare structure in natural products and could be responsible for its unique mechanism of action, differentiating it from other anticancer nucleotide analogs [1].
  • Clear Guidance for Analog Development: The SAR studies provide a clear roadmap: the 8-oxoadenine base and the L-proline residue are essential for activity. Any drug development efforts should focus on modifying other parts of the molecule to improve properties like solubility or pharmacokinetics without altering these core components [2].

References

Comprehensive Comparison of Biological Activity: Phosmidosine vs. Agrocin 84

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Phosmidosine and Agrocin 84 represent two distinct classes of naturally occurring nucleotidic antibiotics characterized by their unique phosphorus-nitrogen bond linkages, which contribute significantly to their biological activities and mechanisms of action. These specialized compounds have attracted considerable scientific interest due to their structural novelty and diverse biological functions ranging from agricultural applications to potential therapeutic uses. Both compounds embody the strategic importance of phosphoramidate chemistry in biological systems, where the P-N bond contributes to both stability and specific interactions with biological targets.

  • Structural characteristics: this compound features a rare O-methylated phosphoramidate structure that incorporates an 8-oxoadenosine moiety connected to an N-prolyl group through its distinctive P-N bond. This specific structural arrangement is critical to its biological function and represents a challenging synthetic target due to its complex stereochemistry. Agrocin 84 displays even greater structural complexity with two different types of unique phosphoramidate bonds in its architecture, making it one of the more structurally elaborate nucleotidic antibiotics identified in nature. The presence of multiple P-N linkages in Agrocin 84 contributes to its specific bioactivity against plant pathogens. [1]

  • Discovery and origins: Agrocin 84 was first discovered in 1974, yet its total synthesis remained unrealized for decades until the development of innovative methods for constructing its challenging P-N bonds. In contrast, this compound was identified as an antibiotic with potent antifungal properties, and subsequent research has revealed additional significant antitumor activities in various derivatives, expanding its potential applications beyond antifungal use. [1]

Table 1: Fundamental Characteristics of this compound and Agrocin 84

Characteristic This compound Agrocin 84
Discovery Year Not specified (after 1974) 1974
Chemical Class O-methylated phosphoramidate Nucleotidic antibiotic with dual phosphoramidate bonds
Natural Source Not specified Agrobacterium radiobacter
Primary Initial Activity Antifungal Antibacterial (specific to Agrobacterium tumefaciens)
Additional Activities Antitumor Biological control agent
Structural Features 8-oxoadenosine derivative with N-prolyl group Multiple phosphoramidate linkages

Biological Activity Profile Comparison

The biological activities of this compound and Agrocin 84 reveal distinct yet complementary profiles that have dictated their respective applications in medicine and agriculture. Both compounds leverage their unique phosphoramidate structures to interact with specific biological targets, though through fundamentally different mechanisms and with different cellular outcomes.

  • Antibiotic and antitumor activities: this compound demonstrates a broader spectrum of biological activities compared to Agrocin 84. Initially recognized for its potent antifungal properties, subsequent research has revealed that this compound and several of its synthetic derivatives exhibit significant antitumor activities against various cancer cell lines. This expansion of known bioactivities has increased the pharmaceutical interest in this compound as a potential lead compound for oncology drug development. The compound's O-methylated phosphoramidate structure appears to be crucial for these activities, though the exact structure-activity relationships continue to be investigated. [1]

  • Agricultural biocontrol applications: Agrocin 84 displays a highly specific antibacterial activity primarily directed against Agrobacterium tumefaciens, the causative agent of crown gall disease in various plants. This narrow spectrum of activity is actually advantageous for its agricultural applications, as it allows for targeted control of the pathogen without significantly disrupting beneficial soil microbiota. The compound functions as a potent biocontrol agent and has been successfully employed in agricultural settings for decades to protect crops, particularly stone fruit trees, from crown gall disease. [2]

Table 2: Biological Activity Comparison

Activity Parameter This compound Agrocin 84
Antifungal Activity Present Not reported
Antitumor Activity Significant in derivatives Not reported
Antibacterial Spectrum Not specified Narrow (specific to A. tumefaciens)
Biocontrol Efficacy Not applicable Highly effective against crown gall
Mechanistic Insights Involves phosphorylation Nucleotide analog mechanism

Mechanisms of Action

The mechanisms through which this compound and Agrocin 84 exert their biological effects reflect their distinct chemical structures and cellular targets. Both compounds exploit their phosphoramidate functionalities to interact with essential biological processes, though they target different pathways and cellular functions.

  • Molecular targets and interactions: this compound's mechanism is believed to involve interference with essential phosphorylation processes in target cells, potentially through its incorporation into nucleotide pools or direct interaction with phosphorylation enzymes. The presence of the 8-oxoadenosine moiety suggests potential activity as a nucleoside analog that might disrupt nucleic acid metabolism or related pathways in susceptible fungi and tumor cells. Recent studies on structurally related phosphoramidate compounds used in prodrug strategies (ProTides) have shown that the stereochemistry at the phosphorus center can significantly influence biological activity, with sometimes 10- to 18-fold differences in potency between diastereomers. This stereochemical sensitivity may also play a role in this compound's activity profile. [3]

  • Crown gall disease control: Agrocin 84 operates through a specific mechanism targeting bacterial metabolism in Agrobacterium tumefaciens. Research indicates that the compound functions as a nucleotidic antibiotic that exploits specific uptake mechanisms in the target pathogen. Its structural similarity to essential nucleotides allows it to be incorporated into critical metabolic processes, disrupting normal cellular functions in the pathogen. This specific mode of action explains its narrow spectrum of activity and high efficacy against strains sensitive to its effects. The Tra- mutant strain K1026, developed from the natural producing organism Agrobacterium radiobacter K84, represents a genetically engineered improvement that prevents the transfer of the Agrocin 84 plasmid to pathogenic strains while maintaining production and biocontrol capabilities. [2]

digrocode This compound This compound Mechanism1 Potential phosphorylation interference 8-oxoadenosine as nucleoside analog This compound->Mechanism1 Agrocin84 Agrocin84 Mechanism2 Nucleotide analog mechanism Specific uptake by A. tumefaciens Agrocin84->Mechanism2 Antifungal Antifungal Mechanism1->Antifungal Disrupts fungal nucleic acid metabolism Antitumor Antitumor Mechanism1->Antitumor Affects cancer cell phosphorylation processes Antibacterial Antibacterial Mechanism2->Antibacterial Disrupts bacterial metabolic processes Biocontrol Biocontrol Mechanism2->Biocontrol Prevents crown gall disease development

Experimental Protocols and Research Data

The evaluation of biological activities for both this compound and Agrocin 84 has employed specialized experimental protocols designed to assess their efficacy against specific targets. The synthesis of these compounds represents significant achievements in organic chemistry due to the challenges associated with constructing their unique P-N bond linkages.

  • Synthetic methodologies: The total synthesis of this compound was accomplished using 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) as a powerful activator for condensing an N-prolyl phosphorodiamidite derivative with an 8-oxoadenosine derivative. This synthetic approach enabled the construction of the challenging O-methylated phosphoramidate structure that characterizes natural this compound. Similarly, the synthesis of Agrocin 84 required the development of innovative methods for constructing its two distinct phosphoramidate linkages, which had previously prevented its synthesis for decades after its initial discovery. These synthetic breakthroughs have enabled the production of analogs and derivatives for structure-activity relationship studies. [1]

  • Biological activity assessment: The experimental evaluation of Agrocin 84's efficacy involves specific biocontrol assays against Agrobacterium tumefaciens strains. Research protocols typically include in vitro growth inhibition studies to determine sensitivity profiles, followed by pot experiments with susceptible plant species to assess crown gall prevention under controlled conditions. These experiments have demonstrated that both the wild-type K84 strain and the engineered K1026 strain can effectively control pathogens sensitive to Agrocin 84, with the K1026 strain offering the advantage of prevented plasmid transfer. For this compound, standard antifungal susceptibility testing against relevant fungal strains forms the basis of its initial characterization, while cytotoxicity assays against various human tumor cell lines have been employed to evaluate its antitumor potential. [1] [2]

Table 3: Experimental Assessment Methods

Experimental Aspect This compound Agrocin 84
Synthetic Challenge O-methylated phosphoramidate construction Multiple P-N bond formations
Key Synthetic Reagent 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) Not specified
Primary Bioassay Antifungal susceptibility testing Growth inhibition of A. tumefaciens
Secondary Bioassays Antitumor cytotoxicity assays Crown gall prevention in plants
Analogs Synthesized Several derivatives with antitumor activity Not specified

Applications and Potential Uses

The distinct biological activity profiles of this compound and Agrocin 84 have led to different application pathways, with Agrocin 84 already established in agricultural practice while this compound shows promise for pharmaceutical development.

  • Therapeutic applications: this compound's demonstrated antitumor activities in various derivatives position it as a promising lead compound for oncology drug discovery and development. The compound's unique mechanism of action, distinct from conventional chemotherapeutic agents, offers potential for addressing resistant cancers or providing alternative treatment options. Additionally, its initial identification as an antifungal agent suggests possible applications in treating fungal infections, particularly in cases where resistance to existing antifungals has emerged. The phosphoramidate structure present in this compound shares important chemical features with the ProTide technology used successfully in approved antiviral drugs like Sofosbuvir, further validating the therapeutic potential of this structural class. [1] [3]

  • Agricultural implementations: Agrocin 84 has established a successful track record as the active agent in the biocontrol of crown gall disease, particularly in nurseries and orchards of stone fruit trees. The development of the Tra- mutant strain K1026 as a replacement for the natural producing organism K84 addresses the potential risk of transfer of the Agrocin 84 plasmid to pathogenic strains, providing a safer biological control option while maintaining efficacy against the target pathogen. Implementation typically involves dipping plant roots in a suspension of the producing strain before planting to establish protective colonization of the rhizosphere. This approach has demonstrated effectiveness for up to two years in field environments, providing lasting protection against crown gall development. [2]

digrocode Applications Applications Pharma Pharma Applications->Pharma Therapeutic Development Agrochemical Agrochemical Applications->Agrochemical Crop Protection PhosmidosineApp This compound Applications Pharma->PhosmidosineApp AgrocinApp Agrocin 84 Applications Agrochemical->AgrocinApp AntitumorDrug AntitumorDrug PhosmidosineApp->AntitumorDrug Lead compound for oncology research AntifungalDrug AntifungalDrug PhosmidosineApp->AntifungalDrug Potential treatment for resistant fungal infections CrownGallControl CrownGallControl AgrocinApp->CrownGallControl Commercial biocontrol for crown gall disease StrainImprovement StrainImprovement AgrocinApp->StrainImprovement Engineered K1026 strain with safety enhancement

Conclusion and Research Outlook

This compound and Agrocin 84 exemplify the diverse applications of phosphoramidate-containing natural products in both medicine and agriculture. While they share the common structural feature of P-N bonds, their biological activities, mechanisms of action, and applications demonstrate the versatility of this chemical class.

  • Future research directions: For this compound, the promising antitumor activity of its derivatives warrants comprehensive structure-activity relationship studies to optimize therapeutic efficacy and minimize potential toxicity. The stereochemical aspects of its phosphoramidate functionality deserve particular attention, given the established importance of phosphorus chirality in the biological activity of related compounds. For Agrocin 84, research efforts continue to focus on extending its utility against Agrocin 84-resistant strains of Agrobacterium tumefaciens and enhancing the persistence and colonization capabilities of the producing strains in different agricultural environments. Both compounds would benefit from continued mechanistic studies to fully elucidate their molecular targets and modes of action, potentially revealing new biological insights beyond their established activities. [1] [2] [3]

  • Comparative significance: The contrasting profiles of these two phosphoramidate antibiotics highlight the value of exploring natural products with unusual structural features. This compound's development from an antifungal to a potential antitumor agent demonstrates how initial discoveries can lead to unexpected applications, while Agrocin 84's highly specific activity illustrates the precision possible in biological control approaches. Together, they represent complementary approaches to leveraging phosphoramidate chemistry for biological effect—one with potentially broad therapeutic applications and the other with highly targeted agricultural utility.

References

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Last modified: 02-18-2024

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